molecular formula C21H25ClN6O2 B8357565 (R)-Capivasertib

(R)-Capivasertib

货号: B8357565
分子量: 428.9 g/mol
InChI 键: JDUBGYFRJFOXQC-QGZVFWFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Capivasertib is a useful research compound. Its molecular formula is C21H25ClN6O2 and its molecular weight is 428.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C21H25ClN6O2

分子量

428.9 g/mol

IUPAC 名称

4-amino-N-[(1R)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN6O2/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26)/t17-/m1/s1

InChI 键

JDUBGYFRJFOXQC-QGZVFWFLSA-N

手性 SMILES

C1CN(CCC1(C(=O)N[C@H](CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4

规范 SMILES

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4

产品来源

United States

Foundational & Exploratory

(R)-Capivasertib: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Capivasertib, also known as AZD5363, is a potent, orally bioavailable, and selective pan-inhibitor of the three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in many human cancers, making AKT a compelling target for anticancer therapies.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic pathway of this compound. It includes a compilation of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological and chemical pathways to serve as a comprehensive resource for researchers and drug development professionals.

Discovery and Medicinal Chemistry

The discovery of Capivasertib stemmed from a fragment-based drug design approach, a collaboration that initially involved The Institute of Cancer Research (ICR), Astex Pharmaceuticals, and Cancer Research Technology.[3] The starting point was the identification of a small molecular fragment that bound to the ATP-binding pocket of AKT. Through iterative medicinal chemistry efforts, this fragment was grown and optimized to enhance potency and selectivity, leading to the identification of the pyrrolopyrimidine scaffold as a promising core.[4]

A significant challenge in the optimization process was achieving selectivity against the closely related AGC kinase ROCK, as off-target inhibition of ROCK can lead to cardiovascular side effects.[5] Extensive structure-activity relationship (SAR) studies led to the discovery that specific substitutions on the pyrrolopyrimidine core could significantly improve the selectivity for AKT over ROCK. This optimization effort ultimately culminated in the identification of (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, the active enantiomer being the (R)-form of the 1-(4-chlorophenyl)-3-hydroxypropyl moiety, which was named Capivasertib (AZD5363).

Mechanism of Action

Capivasertib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of AKT kinases, thereby preventing the phosphorylation of their downstream substrates. This blockade of AKT signaling leads to the inhibition of crucial cellular processes that are often hijacked by cancer cells, including cell growth, proliferation, survival, and metabolism. The inhibition of downstream effectors such as PRAS40 and GSK3β has been demonstrated in preclinical studies.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates normal cellular functions. In many cancers, this pathway is aberrantly activated through various mechanisms, including mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K), loss-of-function mutations in the tumor suppressor PTEN, or activating mutations in AKT1. By targeting the central node of this pathway, Capivasertib has shown efficacy in preclinical models and clinical trials, particularly in tumors harboring these genetic alterations.

Signaling Pathway Diagram

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) TSC2 TSC2 AKT->TSC2 Inhibition GSK3b GSK3β AKT->GSK3b Inhibition FOXO FOXO AKT->FOXO Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Capivasertib This compound Capivasertib->AKT Inhibition mTORC1 mTORC1 TSC2->mTORC1 Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Metabolism Metabolism GSK3b->Metabolism Survival Cell Survival FOXO->Survival Apoptosis Induction PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data

Table 1: In Vitro Potency of Capivasertib
TargetIC₅₀ (nM)Assay DescriptionReference
AKT13Cell-free kinase assay
AKT28Cell-free kinase assay
AKT38Cell-free kinase assay
pPRAS40 (BT474c cells)0.31 µMCellular assay measuring phosphorylation of AKT substrate
hERG73 µMIon channel assay
Table 2: Pharmacokinetic Properties of Capivasertib in Humans
ParameterValueConditionReference
Tₘₐₓ1 to 2 hoursFollowing oral administration
Absolute Bioavailability29%-
Steady-state AUC8,069 h·ng/mL (37% CV)400 mg twice daily, 4 days on/3 days off
Steady-state Cₘₐₓ1,371 ng/mL (30% CV)400 mg twice daily, 4 days on/3 days off
Volume of Distribution (Vd/F)1,847 L (36%)Steady-state
Plasma Protein Binding22%-
Terminal Half-life (t₁/₂)8.3 hours-
Oral Clearance (CL/F)50 L/h (37% CV)Steady-state
MetabolismPrimarily by CYP3A4 and UGT2B7-
Excretion45% in urine, 50% in fecesFollowing a single radiolabeled dose
Table 3: Efficacy Data from the CAPItello-291 Phase III Clinical Trial

Study Population: HR-positive, HER2-negative advanced breast cancer patients who had progressed on an aromatase inhibitor with or without a CDK4/6 inhibitor.

EndpointCapivasertib + FulvestrantPlacebo + FulvestrantHazard Ratio (95% CI)p-valueReference
Overall Population
Median Progression-Free Survival (PFS)7.2 months3.6 months0.60 (0.51 - 0.71)< 0.001
Objective Response Rate (ORR)22.9%12.2%--
AKT Pathway-Altered Population
Median Progression-Free Survival (PFS)7.3 months3.1 months0.50 (0.38 - 0.65)< 0.001
Objective Response Rate (ORR)28.8%9.7%--

Synthesis Pathway

The synthesis of this compound has been reported through various routes. A common approach involves the coupling of a protected 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid intermediate with (S)-3-amino-3-(4-chlorophenyl)propan-1-ol, followed by deprotection. An alternative, more convergent synthesis has also been developed, as outlined in patent literature, which shortens the overall sequence.

Synthetic Scheme

Capivasertib_Synthesis cluster_intermediates Key Intermediates cluster_synthesis Synthesis Pathway I1 4-(tert-butoxycarbonylamino) piperidine-4-carboxylic acid S1 Condensation I1->S1 I2 4-chloro-7H-pyrrolo[2,3-d]pyrimidine I2->S1 I3 (S)-3-amino-3-(4-chlorophenyl)propan-1-ol S2 Coupling I3->S2 Intermediate_A 4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo [2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid S1->Intermediate_A Intermediate A Intermediate_B Protected Capivasertib S2->Intermediate_B Intermediate B S3 Deprotection Product This compound S3->Product Intermediate_A->S2 Intermediate_B->S3

Caption: A generalized synthetic pathway for this compound.

Experimental Protocols

AKT Kinase Assay (Cell-Free)

This protocol is a generalized representation based on common methodologies.

  • Reagents and Materials:

    • Recombinant human AKT1, AKT2, and AKT3 enzymes.

    • Peptide substrate (e.g., a 5-FAM-labeled custom peptide).

    • ATP.

    • Assay buffer (e.g., HEPES-based buffer with MgCl₂, DTT, and BSA).

    • This compound stock solution in DMSO.

    • Stop solution (e.g., buffer containing EDTA).

    • Microplates (e.g., 384-well).

    • Mobility shift assay detection system (e.g., Caliper LabChip).

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a microplate, add the diluted this compound or DMSO (vehicle control).

    • Add the AKT enzyme and the peptide substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the stop solution.

    • Analyze the plate using a mobility shift assay system to separate and quantify the phosphorylated and unphosphorylated peptide substrate.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol is a generalized representation based on common methodologies.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., BT474c).

    • Cell culture medium and supplements.

    • This compound stock solution in DMSO.

    • Cell proliferation reagent (e.g., MTS or resazurin-based).

    • 96-well cell culture plates.

    • Plate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

    • Calculate the percent inhibition of cell proliferation for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) or IC₅₀ value.

Synthesis of (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (Alternative Route 1)

This protocol is based on a patented synthetic procedure.

  • Materials:

    • (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)piperidine-4-carboxamide.

    • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

    • N-Ethyldiisopropylamine (DIPEA).

    • Butan-1-ol.

    • Ethyl acetate (EtOAc).

    • Water.

    • Saturated brine.

  • Procedure:

    • To a solution of (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)piperidine-4-carboxamide (1 equivalent) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in butan-1-ol, add N-ethyldiisopropylamine (3 equivalents).

    • Stir the resulting solution at 60°C for 18 hours.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the title compound.

Conclusion

This compound is a first-in-class AKT inhibitor that has demonstrated significant clinical benefit in patients with HR-positive, HER2-negative advanced breast cancer, particularly in those with alterations in the PI3K/AKT/PTEN pathway. Its discovery through fragment-based drug design and subsequent medicinal chemistry optimization highlights the power of structure-based approaches in modern drug development. The synthetic routes developed for its manufacturing are robust and scalable. This technical guide provides a centralized resource of key data and methodologies related to this compound, which can aid researchers and clinicians in further understanding and utilizing this important therapeutic agent.

References

(R)-Capivasertib: A Technical Guide to Target Validation in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Capivasertib (formerly AZD5363, brand name Truqap™) is a potent, orally bioavailable, pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancers, including breast cancer, playing a crucial role in cell proliferation, survival, and metabolism.[1][2] Alterations such as mutations in PIK3CA and AKT1, as well as the loss of the tumor suppressor PTEN, lead to the hyperactivation of this pathway, contributing to tumorigenesis and resistance to conventional therapies.[3][4] This technical guide provides an in-depth overview of the preclinical target validation of this compound in breast cancer models, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biological pathways and workflows.

Mechanism of Action and Target Engagement

This compound is an ATP-competitive inhibitor of AKT. By binding to the kinase domain, it prevents the phosphorylation of downstream AKT substrates, thereby inhibiting the propagation of signals that promote cell growth and survival.[5] Preclinical studies have demonstrated that Capivasertib effectively reduces the phosphorylation of key downstream targets, including proline-rich AKT substrate of 40 kDa (PRAS40), glycogen synthase kinase 3 beta (GSK3β), and ribosomal protein S6 (S6), in a dose-dependent manner.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies validating the activity of this compound in breast cancer models.

Table 1: In Vitro Inhibitory Activity of this compound Against AKT Isoforms

IsoformIC50 (nM)
AKT1<10
AKT2<10
AKT3<10

Data sourced from multiple preclinical studies.

Table 2: In Vitro Cellular Proliferation (IC50) of this compound in Breast Cancer Cell Lines

Cell LineSubtypePIK3CA/PTEN/AKT1 StatusIC50 (µM)
OCUB-MNot SpecifiedNot Specified0.147
HCC2157Not SpecifiedNot Specified0.208
UACC-893Not SpecifiedNot Specified0.232

IC50 values represent the concentration of Capivasertib required to inhibit cell growth by 50%. Data from Genomics of Drug Sensitivity in Cancer Project.

Table 3: In Vivo Efficacy of this compound in a BT474c Breast Cancer Xenograft Model

Treatment GroupDosing ScheduleTumor Growth Inhibition (%)
Capivasertib (100 mg/kg, BID)ContinuousSignificant, dose-dependent
Capivasertib (150 mg/kg, BID)ContinuousSignificant, dose-dependent

BID: twice daily. Data demonstrates a dose-dependent inhibition of tumor growth.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation GSK3b GSK3β AKT->GSK3b Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Capivasertib This compound Capivasertib->AKT Inhibition Cell_Cycle_Progression Cell Cycle Progression GSK3b->Cell_Cycle_Progression Inhibition Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Activation

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Breast Cancer Cell Line Culture Proliferation_Assay Cell Proliferation Assay (e.g., MTS) Cell_Culture->Proliferation_Assay Kinase_Assay AKT Kinase Assay Cell_Culture->Kinase_Assay Western_Blot Western Blot for p-AKT, p-GSK3β, etc. Cell_Culture->Western_Blot Data_Analysis Data Analysis and IC50/TGI Calculation Proliferation_Assay->Data_Analysis Kinase_Assay->Data_Analysis Xenograft_Model Establishment of Breast Cancer Xenograft (e.g., in nude mice) Treatment Oral Administration of This compound Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Pharmacodynamics Pharmacodynamic Analysis (e.g., Western Blot of Tumor Lysates) Treatment->Pharmacodynamics Tumor_Measurement->Data_Analysis

Caption: A typical experimental workflow for the preclinical validation of this compound.

Experimental Protocols

In Vitro Cell Proliferation Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, T-47D, SK-BR-3)

  • Complete growth medium (specific to each cell line)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 10 µM. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest drug concentration) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell line and should be optimized to obtain a linear absorbance range.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

In Vitro AKT Kinase Assay

Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of AKT isoforms.

Materials:

  • Recombinant human AKT1, AKT2, and AKT3 enzymes

  • AKT substrate peptide (e.g., Crosstide)

  • ATP

  • This compound stock solution

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit or similar

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, AKT enzyme, and substrate peptide.

  • Inhibitor Addition: Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Luminescence Reading: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Western Blot Analysis of Phosphorylated AKT and Downstream Targets

Objective: To assess the effect of this compound on the phosphorylation status of AKT and its downstream substrates in breast cancer cells.

Materials:

  • Breast cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Denature the protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.

Breast Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., female athymic nude mice)

  • Breast cancer cells (e.g., BT474c, MDA-MB-231)

  • Matrigel

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of breast cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of the mice.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally by gavage at the desired doses and schedule (e.g., once or twice daily). The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies via Western blot).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Conclusion

The preclinical data strongly support the target validation of this compound as a potent and selective inhibitor of the AKT pathway in breast cancer models. Its ability to inhibit AKT kinase activity, suppress the proliferation of breast cancer cells, particularly those with PI3K/AKT pathway alterations, and inhibit tumor growth in vivo, provides a solid rationale for its clinical development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the role of AKT inhibition in breast cancer and to evaluate the efficacy of novel therapeutic agents targeting this critical signaling pathway.

References

Preclinical Toxicology of (R)-Capivasertib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Capivasertib (also known as AZD5363) is a potent, orally bioavailable, pan-AKT inhibitor that targets all three isoforms of the AKT serine/threonine kinase (AKT1, AKT2, and AKT3). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers. As a key node in this pathway, AKT is a rational target for anticancer therapy. This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on this compound to support its clinical development. The following sections detail the findings from single-dose and repeat-dose toxicity studies, safety pharmacology assessments, genotoxicity, reproductive toxicology, and carcinogenicity evaluations.

Data Presentation

The following tables summarize the quantitative data from key preclinical toxicology studies of this compound.

Table 1: Single-Dose Toxicity Studies
SpeciesRoute of AdministrationDose LevelsKey Findings
RatOralUp to 150 mg/kgReduction in spontaneous activity and touch response at 100 and 150 mg/kg. No effects on respiratory parameters.[1]
DogOral5, 30, and 40 mg/kgDecreased heart rate, peak decreases in systolic and diastolic blood pressure, sustained prolongation of QTc, and increases in LVdP/dt+. Elevation of glucose and insulin levels.[1]
Table 2: Repeat-Dose Toxicity Studies
SpeciesDurationRoute of AdministrationDose LevelsKey FindingsNo Observed Adverse Effect Level (NOAEL)
RatUp to 6 monthsOralUp to 100 mg/kg (males), 150 mg/kg (females)On-target effects related to AKT inhibition: increased blood glucose and insulin, increased plasma fructosamine, glycosylated hemoglobin, liver hypertrophy with glycogen accumulation, and pancreatic islet cell hypertrophy/hyperplasia. Decreased body weight and food consumption.[1]Not explicitly stated in the provided search results.
DogUp to 9 monthsOralUp to 30 mg/kgOn-target effects: increased blood glucose and insulin, glycosylated hemoglobin, liver hypertrophy with glycogen accumulation, pancreatic islet cell hypertrophy/hyperplasia or vacuolation, and glucosuria. Decreased body weight and food consumption. Cardiovascular changes: decreased systolic left ventricular diameter, increased ejection and shortening fractions, decreased cardiac output (at ≥ 10 mg/kg), and increased QTc (at 30 mg/kg).[1]Not explicitly stated in the provided search results.
Table 3: Genotoxicity Studies
AssaySystemConcentration/DoseResults
In vivo Micronucleus AssayRat Bone Marrow150 mg/kg/dayGenotoxic (positive for micronuclei induction)

Finding: Capivasertib was genotoxic in the in vivo rat bone marrow micronucleus assay through an aneugenic mechanism.[1]

Table 4: Reproductive Toxicology Studies
Study TypeSpeciesDose LevelsKey Findings
Embryo-Fetal DevelopmentRatNot specifiedAt exposures 0.7 times the human exposure at the recommended dose, Capivasertib caused embryo-fetal mortality and reduced fetal weights.

Experimental Protocols

Repeat-Dose Oral Toxicity Studies (Rat and Dog)

Based on standard OECD guidelines for repeated dose oral toxicity studies (OECD 408), the methodologies for the rat and dog studies likely involved the following:

  • Animals: Young adult rats and beagle dogs were used. Animals were housed in controlled environmental conditions with access to standard diet and water.

  • Dosing: this compound was administered orally once daily.

  • Dose Groups: Multiple dose groups, including a control group receiving the vehicle and at least three dose levels of Capivasertib, were used to establish a dose-response relationship.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements were recorded.

  • Clinical Pathology: Hematology, clinical chemistry, and urinalysis were performed at specified intervals.

  • Pathology: At the end of the study, a full necropsy was performed on all animals. Organ weights were recorded, and a comprehensive set of tissues was collected and processed for histopathological examination.

Safety Pharmacology Studies
  • Cardiovascular Safety in Dogs:

    • Model: Conscious telemetered beagle dogs.

    • Parameters Measured: Continuous monitoring of electrocardiogram (ECG) for heart rate and rhythm, blood pressure (systolic, diastolic, mean arterial), and left ventricular pressure.

    • Procedure: Following a baseline recording period, a single oral dose of this compound was administered. Cardiovascular parameters were monitored continuously for a defined period post-dose.

  • Central Nervous System (CNS) and Respiratory Safety in Rats:

    • CNS Assessment: A functional observational battery was likely used to assess behavioral and neurological changes, including spontaneous activity and response to stimuli.

    • Respiratory Assessment: Whole-body plethysmography was likely used to measure respiratory rate and tidal volume.

    • Procedure: Following administration of this compound, animals were observed at specified time points for any changes in CNS function or respiratory parameters compared to a control group.

In Vivo Micronucleus Assay (Rat)

Following standard protocols such as OECD 474, the in vivo micronucleus assay would have been conducted as follows:

  • Animals: Male and/or female rats were used.

  • Dosing: Animals were administered this compound, likely via oral gavage, at multiple dose levels, including a maximum tolerated dose. A positive control (a known mutagen) and a vehicle control were also included.

  • Sample Collection: Bone marrow was collected at appropriate time points after the last dose.

  • Analysis: Bone marrow smears were prepared and stained. The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) was determined by microscopic analysis. The ratio of polychromatic to normochromatic erythrocytes was also calculated as a measure of cytotoxicity.

Embryo-Fetal Development Study (Rat)

Based on OECD guideline 414 for prenatal developmental toxicity studies, the methodology would have included:

  • Animals: Pregnant female rats were used.

  • Dosing: this compound was administered orally during the period of organogenesis.

  • Maternal Observations: Dams were monitored for clinical signs, body weight, and food consumption.

  • Fetal Evaluation: Near the end of gestation, dams were euthanized, and the uterus was examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses were weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

Signaling Pathways and Experimental Workflows

PI3K_AKT_mTOR_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT (AKT1, AKT2, AKT3) PIP3->AKT PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits Capivasertib This compound Capivasertib->AKT Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates S6K S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits CellCycle Cell Cycle Progression GSK3b->CellCycle Apoptosis Apoptosis (Inhibition) ProteinSynth Protein Synthesis S6K->ProteinSynth Proliferation Cell Proliferation ProteinSynth->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway and the mechanism of action of this compound.

Experimental_Workflow DoseRange Dose Range-Finding Studies SingleDose Single-Dose Toxicity DoseRange->SingleDose RepeatDose Repeat-Dose Toxicity (Rat & Dog) DoseRange->RepeatDose SafetyPharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) SingleDose->SafetyPharm RiskAssessment Human Risk Assessment RepeatDose->RiskAssessment SafetyPharm->RiskAssessment Genotoxicity Genotoxicity (in vivo Micronucleus) Genotoxicity->RiskAssessment ReproTox Reproductive Toxicology (Embryo-Fetal Dev.) ReproTox->RiskAssessment

Caption: A typical workflow for preclinical toxicology assessment of a new drug candidate.

Conclusion

The preclinical toxicology profile of this compound has been characterized in a series of in vitro and in vivo studies. The primary toxicities observed are on-target pharmacological effects related to the inhibition of the PI3K/AKT/mTOR pathway, most notably hyperglycemia. Cardiovascular effects, including changes in heart rate, blood pressure, and QTc interval, were observed in dogs at clinically relevant exposures. This compound was genotoxic in an in vivo rat micronucleus assay via an aneugenic mechanism. In reproductive toxicology studies, this compound demonstrated the potential for embryo-fetal toxicity in rats. Carcinogenicity studies have not been conducted, which is typical for oncology drugs intended for the treatment of advanced cancer. These preclinical findings have been instrumental in guiding the clinical development of this compound, including the establishment of starting doses, dose-escalation schemes, and safety monitoring plans in human trials. The manageable safety profile in preclinical studies, in conjunction with its potent anti-tumor activity, has supported the continued investigation of this compound as a promising targeted therapy for various cancers.

References

(R)-Capivasertib: A Technical Guide to Overcoming Endocrine Resistance in HR-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endocrine therapies are the cornerstone of treatment for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. However, a significant number of patients develop resistance, often driven by the hyperactivation of the PI3K/AKT/PTEN signaling pathway. Capivasertib (formerly AZD5363), a potent, first-in-class, adenosine triphosphate (ATP)-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT, has emerged as a critical agent in overcoming this resistance.[1][2][3] This technical guide provides an in-depth analysis of Capivasertib's mechanism of action, a summary of pivotal clinical trial data, detailed experimental protocols, and visualizations of the core biological pathways and clinical workflows. The data presented herein substantiates the role of Capivasertib, in combination with endocrine therapy, as a new standard of care for patients with HR+/HER2- advanced breast cancer, particularly those with tumors harboring PI3K/AKT/PTEN pathway alterations.[4][5]

Introduction: The Challenge of Endocrine Resistance

Approximately 70% of breast cancers are classified as HR-positive. For these tumors, endocrine therapies, such as aromatase inhibitors (AIs) and selective estrogen receptor degraders (SERDs) like fulvestrant, are standard first-line treatments. Despite their initial efficacy, many patients with advanced disease eventually develop resistance.

One of the primary mechanisms of acquired resistance is the aberrant activation of the PI3K/AKT/mTOR signaling pathway. Genetic alterations in key components of this pathway—including activating mutations in PIK3CA and AKT1, and loss of function of the tumor suppressor PTEN—are found in up to 50% of HR+/HER2- advanced breast cancers. This hyperactivation provides a bypass mechanism, allowing cancer cells to proliferate independently of estrogen receptor signaling, thereby rendering endocrine therapies ineffective.

Capivasertib is an investigational oral therapy designed to directly target this resistance mechanism by potently and selectively inhibiting all three AKT isoforms (AKT1, AKT2, and AKT3). By blocking this critical node, Capivasertib aims to restore sensitivity to endocrine agents.

Mechanism of Action: Targeting the PI3K/AKT/PTEN Pathway

The PI3K/AKT/PTEN pathway is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.

  • Activation Cascade: The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).

  • AKT Recruitment and Activation: PIP3 acts as a docking site on the plasma membrane, recruiting proteins with pleckstrin-homology (PH) domains, including AKT and its upstream activator PDK1. At the membrane, AKT is phosphorylated by PDK1 and mTORC2, leading to its full activation.

  • Downstream Signaling: Activated AKT phosphorylates a wide range of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins and fostering proliferation.

  • Role in Resistance: In endocrine-resistant breast cancer, mutations in PIK3CA or AKT1, or the loss of the lipid phosphatase PTEN (which dephosphorylates PIP3 to terminate the signal), lead to constitutive activation of AKT. This sustained signaling allows cancer cells to evade the growth-inhibitory effects of endocrine therapy.

Capivasertib functions as an ATP-competitive inhibitor, binding to the kinase domain of AKT1, AKT2, and AKT3 to block their activity and prevent the phosphorylation of downstream effectors. This action effectively shuts down the pro-survival signaling that drives endocrine resistance. The combination of Capivasertib with an estrogen receptor downregulator like fulvestrant provides a dual blockade of two key oncogenic pathways.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PTEN PTEN (Tumor Suppressor) PIP3->PTEN AKT AKT (Inactive) PIP3->AKT Recruits & Activates PTEN->PIP3 Inhibits PDK1 PDK1 PDK1->AKT Phosphorylates AKT_active AKT (Active) Downstream Downstream Effectors (e.g., GSK3β, PRAS40) AKT_active->Downstream Phosphorylates Proliferation Cell Growth, Survival & Proliferation Downstream->Proliferation Capivasertib (R)-Capivasertib Capivasertib->AKT_active INHIBITS Endo_Resistance Endocrine Resistance Proliferation->Endo_Resistance

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Capivasertib.

Clinical Efficacy in Endocrine-Resistant Breast Cancer

The clinical development of Capivasertib has been anchored by two landmark trials: the Phase II FAKTION study and the Phase III CAPItello-291 study. Both trials evaluated the efficacy and safety of adding Capivasertib to the SERD fulvestrant in patients with HR+/HER2- advanced breast cancer who had progressed on or after an aromatase inhibitor.

FAKTION (Phase II) Trial

The FAKTION study provided the initial robust evidence for the combination's efficacy. An updated analysis with an expanded biomarker panel demonstrated a significant improvement in both progression-free survival (PFS) and overall survival (OS), with the benefit predominantly seen in patients with PI3K/AKT/PTEN pathway-altered tumors.

Table 1: Key Efficacy Outcomes from the FAKTION Trial

EndpointPopulationCapivasertib + Fulvestrant (n=69)Placebo + Fulvestrant (n=71)Hazard Ratio (HR) [95% CI]p-value
Median PFS Overall (ITT) 10.3 months4.8 months0.56 [0.38-0.81]0.0023
Pathway-Altered 12.8 months4.6 months0.44 [0.26-0.72]0.0014
Pathway-Non-Altered 7.7 months4.9 months0.70 [0.40-1.25]0.23
Median OS Overall (ITT) 29.3 months23.4 months0.66 [0.45-0.97]0.035
Pathway-Altered 38.9 months20.0 months0.46 [0.27-0.79]0.0047
Pathway-Non-Altered 26.0 months25.2 months0.86 [0.49-1.52]0.60

Data sourced from updated analyses of the FAKTION trial.

CAPItello-291 (Phase III) Trial

The CAPItello-291 trial was a global, randomized, double-blind, placebo-controlled study that confirmed the findings of FAKTION and is set to establish a new standard of care. The trial met both of its primary endpoints, demonstrating a statistically significant and clinically meaningful improvement in PFS in both the overall patient population and the prespecified biomarker subgroup with alterations in PIK3CA, AKT1, or PTEN genes.

Table 2: Primary Efficacy Outcomes from the CAPItello-291 Trial

EndpointPopulationCapivasertib + Fulvestrant (n=355)Placebo + Fulvestrant (n=353)Hazard Ratio (HR) [95% CI]p-value
Median PFS Overall 7.2 months3.6 months0.60 (40% lower risk of progression)<0.001
Pathway-Altered 7.3 months3.1 months0.50 [0.38-0.65]<0.001
Objective Response Rate (ORR) Overall 22.9%12.2%--
Pathway-Altered 28.8%9.7%--

Approximately 41% of trial participants had tumors with AKT pathway alterations.

Safety and Tolerability Profile

The safety profile of the Capivasertib and fulvestrant combination was manageable and consistent with previous studies. The most common adverse events were diarrhea and rash.

Table 3: Common Adverse Events (Grade ≥3) in CAPItello-291

Adverse EventCapivasertib + FulvestrantPlacebo + Fulvestrant
Rash 12.1%0.3%
Diarrhea 9.3%0.3%
Hyperglycemia 2.3%0.3%
Discontinuation due to AE 13.0%2.3%

Experimental Protocols and Methodologies

A robust set of methodologies was employed in the clinical evaluation of Capivasertib to ensure rigorous assessment of its efficacy, safety, and mechanism of action.

CAPItello-291 Clinical Trial Protocol

The design of the CAPItello-291 study serves as a model for investigating targeted therapies in biomarker-defined populations.

  • Study Design: A Phase III, randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population: Eligible participants included men and pre-, peri-, and post-menopausal women with HR+/HER2- advanced breast cancer whose disease had recurred or progressed during or after treatment with an aromatase inhibitor, with or without a prior CDK4/6 inhibitor.

  • Randomization and Treatment: A total of 708 patients were randomized 1:1 to receive either Capivasertib plus fulvestrant or placebo plus fulvestrant.

    • Capivasertib Dosing: 400 mg administered orally twice daily on an intermittent schedule of four days on, three days off.

    • Fulvestrant Dosing: 500 mg intramuscularly on days 1 and 15 of the first cycle, and then every 28 days.

  • Endpoints: The trial had dual primary endpoints of Progression-Free Survival (PFS) in the overall population and in the subgroup of patients with qualifying alterations in the PI3K/AKT/PTEN pathway. Key secondary endpoints included Overall Survival (OS) and Objective Response Rate (ORR).

  • Biomarker Analysis: Tumor tissue (or circulating tumor DNA if tissue was unavailable) was collected for next-generation sequencing (NGS) to identify alterations in PIK3CA, AKT1, and PTEN. This analysis was central to evaluating the prespecified biomarker subgroup.

CAPItello291_Workflow cluster_screening Patient Screening & Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Screening Patient Population (HR+/HER2- aBC, progression on AI) Consent Informed Consent Screening->Consent Biomarker Biomarker Assessment (Tumor Tissue/ctDNA for PIK3CA, AKT1, PTEN status) Consent->Biomarker Randomize Randomize (N=708) Biomarker->Randomize ArmA Arm A (n=355) Capivasertib (400mg BID, 4 on/3 off) + Fulvestrant Randomize->ArmA ArmB Arm B (n=353) Placebo + Fulvestrant Randomize->ArmB FollowUp Tumor Assessment (every 8 weeks) ArmA->FollowUp ArmB->FollowUp Endpoints Primary Endpoints: PFS (Overall Population) PFS (Pathway-Altered Population) FollowUp->Endpoints Secondary Secondary Endpoints: Overall Survival (OS) Objective Response Rate (ORR) Safety Endpoints->Secondary Analysis Data Analysis Secondary->Analysis Logic_Diagram cluster_problem The Problem: Endocrine Resistance cluster_solution The Solution: Dual Blockade HR_Cancer HR+ Breast Cancer Cell Endo_Tx Endocrine Therapy (e.g., Aromatase Inhibitor) HR_Cancer->Endo_Tx Treated with AKT_Hyper AKT Pathway Hyperactivation (PIK3CA/AKT1 mut, PTEN loss) HR_Cancer->AKT_Hyper Develops Endo_Tx->HR_Cancer Blocks ER Pathway Resistance Endocrine Resistance (ER-independent growth) AKT_Hyper->Resistance Leads to Fulvestrant Fulvestrant (SERD) Resistance->Fulvestrant Targeted by Capivasertib This compound (pan-AKT Inhibitor) Resistance->Capivasertib Targeted by Dual_Block Dual Pathway Blockade Fulvestrant->Dual_Block Blocks ER Pathway Capivasertib->Dual_Block Blocks AKT Pathway Sensitivity Restored Sensitivity & Tumor Growth Inhibition Dual_Block->Sensitivity

References

(R)-Capivasertib: A Deep Dive into its Structural Biology and Binding Pocket

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-Capivasertib (also known as AZD5363) is a potent, orally bioavailable, ATP-competitive pan-inhibitor of the three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] As a critical node in the PI3K/AKT/mTOR signaling pathway, AKT is a key therapeutic target in oncology.[1] Dysregulation of this pathway is a frequent event in a multitude of human cancers, driving tumor cell proliferation, survival, and resistance to therapy.[2] This technical guide provides a comprehensive overview of the structural biology of this compound, a detailed analysis of its binding pocket, and the experimental protocols used to characterize its interaction with AKT.

Structural Biology of the Capivasertib-AKT Complex

The definitive understanding of how this compound interacts with its target comes from the co-crystal structure of the compound in complex with the kinase domain of human AKT1.

Co-crystal Structure of this compound and AKT1

The X-ray crystal structure of this compound (referred to as AZD5363 in the publication) bound to the kinase domain of AKT1 has been solved to a resolution of 1.49 Å and is deposited in the Protein Data Bank (PDB) with the accession code 4GV1 .[3][4] This high-resolution structure provides a detailed atomic-level view of the inhibitor's binding mode within the ATP-binding pocket of the kinase.

The structure reveals that Capivasertib binds in the cleft between the N- and C-lobes of the kinase domain, the same site that ATP occupies. This competitive binding mechanism prevents the phosphorylation of AKT and its subsequent activation, thereby inhibiting downstream signaling.

Binding Pocket Analysis

The binding of this compound to the ATP-binding pocket of AKT1 is characterized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.

Key Interacting Residues

A detailed analysis of the 4GV1 crystal structure reveals several critical residues for Capivasertib binding:

  • Hinge Region: The pyrrolopyrimidine core of Capivasertib forms two crucial hydrogen bonds with the backbone of residues in the hinge region of the kinase:

    • The N1 and N3 atoms of the pyrimidine ring interact with the backbone amide and carbonyl groups of Val279 and Met281 , respectively. These interactions are canonical for many ATP-competitive kinase inhibitors.

  • Hydrophobic Interactions: The chlorophenyl group of Capivasertib is nestled in a hydrophobic pocket formed by residues including:

    • Val164

    • Leu181

    • Met229

    • Met281

  • Solvent-Exposed Region: The hydroxyl group on the propyl chain of Capivasertib is solvent-exposed, which was a key finding in the structure-activity relationship (SAR) studies that led to its development.

The following table summarizes the key interactions between this compound and the AKT1 binding pocket.

Interaction TypeCapivasertib MoietyAKT1 Residue(s)
Hydrogen BondPyrrolopyrimidine CoreVal279 (backbone)
Hydrogen BondPyrrolopyrimidine CoreMet281 (backbone)
HydrophobicChlorophenyl GroupVal164, Leu181, Met229, Met281
Solvent ExposedHydroxypropyl Chain-

Quantitative Data

The inhibitory activity of this compound against the three AKT isoforms has been quantified through various biochemical assays.

AKT IsoformIC50 (nM)
AKT13
AKT27
AKT37

Data sourced from MedchemExpress.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the canonical pathway and the point of inhibition by Capivasertib.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation GSK3b GSK3β AKT->GSK3b Inhibition FOXO FOXO AKT->FOXO Inhibition Capivasertib This compound Capivasertib->AKT Inhibition Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Cycle Cell Cycle Progression GSK3b->Cell_Cycle Apoptosis Apoptosis FOXO->Apoptosis

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound's interaction with AKT involves a series of key experiments. Below are detailed methodologies for these techniques.

Protein Expression and Purification for X-ray Crystallography

This protocol is adapted from methodologies used for crystallizing kinases like AKT.

Objective: To produce a sufficient quantity of pure, active AKT kinase domain for crystallization trials.

Workflow:

Protein_Purification_Workflow Start Expression of AKT1 Kinase Domain in Sf9 Insect Cells Lysate Cell Lysis and Clarification Start->Lysate Affinity_Chr Affinity Chromatography (e.g., Ni-NTA for His-tag) Lysate->Affinity_Chr Tag_Cleavage His-tag Cleavage (e.g., with TEV protease) Affinity_Chr->Tag_Cleavage Ion_Exchange Ion-Exchange Chromatography Tag_Cleavage->Ion_Exchange Size_Exclusion Size-Exclusion Chromatography Ion_Exchange->Size_Exclusion Final_Product Pure, Homogeneous AKT1 Kinase Domain Size_Exclusion->Final_Product

Caption: A typical workflow for the expression and purification of AKT1 kinase domain.

Methodology:

  • Expression: The kinase domain of human AKT1 (residues ~140-480) is cloned into a baculovirus transfer vector with an N-terminal hexa-histidine (His6) tag. Recombinant baculovirus is generated and used to infect Sf9 insect cells. Cells are cultured for 48-72 hours to allow for protein expression.

  • Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitors) and lysed by sonication or microfluidization.

  • Clarification: The lysate is clarified by centrifugation at high speed (e.g., 40,000 x g for 45 minutes) to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged AKT1 is then eluted with a high concentration of imidazole (e.g., 250 mM).

  • Tag Cleavage: The eluted protein is dialyzed against a buffer suitable for the specific protease (e.g., TEV protease) to remove the His-tag.

  • Ion-Exchange Chromatography: The tag-cleaved protein solution is passed through the Ni-NTA column again to remove the cleaved tag and any uncleaved protein. The flow-through containing the untagged AKT1 is then further purified by ion-exchange chromatography (e.g., Mono Q column) using a salt gradient.

  • Size-Exclusion Chromatography: The final purification step is size-exclusion chromatography (e.g., Superdex 200 column) to separate the monomeric, properly folded AKT1 from aggregates. The protein is eluted in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Concentration and Storage: The pure protein is concentrated to 5-10 mg/mL, flash-frozen in liquid nitrogen, and stored at -80°C.

X-ray Crystallography

Objective: To obtain a high-resolution co-crystal structure of this compound bound to the AKT1 kinase domain.

Methodology:

  • Co-crystallization: The purified AKT1 kinase domain is incubated with a 2-5 fold molar excess of this compound for 1-2 hours on ice.

  • Crystallization Screening: The protein-inhibitor complex is subjected to sparse matrix screening using commercially available crystallization screens (e.g., from Hampton Research, Qiagen). The hanging drop or sitting drop vapor diffusion method is commonly used. Drops containing a 1:1 or 2:1 ratio of the protein-inhibitor complex and the reservoir solution are equilibrated against the reservoir.

  • Crystal Optimization: Initial crystal hits are optimized by varying the precipitant concentration, pH, and temperature, and by using additives.

  • Data Collection: Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement: The structure is solved by molecular replacement using a known kinase domain structure as a search model. The model is then refined against the diffraction data, and the inhibitor is built into the electron density map.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the binding of this compound to the AKT1 kinase domain, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

  • Sample Preparation: Purified AKT1 kinase domain and this compound are extensively dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution. The concentrations of the protein and the inhibitor are accurately determined.

  • ITC Experiment: The ITC instrument is set to the desired temperature (e.g., 25°C). The sample cell is filled with the AKT1 solution (e.g., 10-20 µM), and the injection syringe is filled with the Capivasertib solution (e.g., 100-200 µM).

  • Titration: A series of small injections (e.g., 2-5 µL) of the Capivasertib solution are made into the sample cell. The heat change associated with each injection is measured.

  • Data Analysis: The integrated heats of binding are plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Objective: To measure the inhibitory activity of this compound on the kinase activity of AKT.

Workflow:

HTRF_Workflow Start Prepare Assay Plate with This compound Dilutions Add_Enzyme Add AKT Enzyme and Biotinylated Substrate Start->Add_Enzyme Initiate_Reaction Initiate Kinase Reaction with ATP Add_Enzyme->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Add Detection Reagents Incubate->Stop_Reaction Read_Plate Read HTRF Signal Stop_Reaction->Read_Plate Analyze_Data Analyze Data and Determine IC50 Read_Plate->Analyze_Data

Caption: Workflow for an HTRF-based kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a serial dilution of this compound in the assay buffer. Prepare a mixture of the AKT enzyme and a biotinylated peptide substrate (e.g., a derivative of GSK3).

  • Kinase Reaction: In a 384-well plate, add the Capivasertib dilutions, followed by the enzyme/substrate mixture. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Detection: Stop the reaction by adding a detection mixture containing a Europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

  • Signal Reading: After another incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader. The HTRF signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The data are analyzed to determine the concentration of Capivasertib that inhibits 50% of the kinase activity (IC50).

Conclusion

The structural and biochemical understanding of the interaction between this compound and its target, AKT, is crucial for the rational design of next-generation inhibitors and for understanding the mechanisms of drug resistance. The co-crystal structure (PDB: 4GV1) provides a detailed map of the binding site, highlighting key interactions that can be exploited for further drug development. The experimental protocols outlined in this guide provide a framework for researchers to characterize the binding and inhibitory activity of novel AKT inhibitors. A thorough understanding of these principles and techniques is essential for advancing the field of targeted cancer therapy.

References

(R)-Capivasertib: An In-Depth Technical Guide on Enantiomer-Specific Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capivasertib (AZD5363) is a potent and selective ATP-competitive pan-AKT inhibitor that has demonstrated significant promise in clinical trials for the treatment of various cancers, particularly hormone receptor-positive breast cancer. As a chiral molecule, the stereochemistry of Capivasertib is critical to its biological activity. This technical guide provides a comprehensive overview of the enantiomer-specific biological activity of Capivasertib, focusing on the core data that establishes the (S)-enantiomer as the eutomer. This document includes a detailed summary of its mechanism of action, quantitative data on its inhibitory activity, and in-depth experimental protocols for key biological assays. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its pharmacological profile.

Introduction: The Role of AKT in Cancer and the Development of Capivasertib

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention. The serine/threonine kinase AKT is a central node in this pathway, with three highly homologous isoforms (AKT1, AKT2, and AKT3).

Capivasertib (formerly known as AZD5363) was developed as a potent, orally bioavailable, small-molecule inhibitor targeting all three AKT isoforms.[2][3] It is a pyrrolopyrimidine-derived compound that acts as an ATP-competitive inhibitor, effectively blocking the phosphorylation of downstream AKT substrates.[2]

Enantiomer-Specific Biological Activity of Capivasertib

Capivasertib possesses a single chiral center, leading to the existence of two enantiomers: (R)-Capivasertib and (S)-Capivasertib. In the drug development process, it is crucial to determine which enantiomer possesses the desired pharmacological activity (the eutomer) and which is less active or inactive (the distomer).

The definitive publication on the discovery of Capivasertib, "Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases," explicitly identifies the (S)-enantiomer as the active drug substance. While specific quantitative data comparing the IC50 values of the (R) and (S) enantiomers is not detailed in the main body of the primary literature, the selection of the (S)-enantiomer for clinical development implies a significant difference in their biological activities. A study on novel dual APN/AKT inhibitors derived from the Capivasertib scaffold indicated that compounds with an R-configuration were generally more potent, suggesting that the stereochemistry at this particular center is a critical determinant of activity. However, for Capivasertib itself, the (S)-enantiomer was identified as the active component.

Quantitative Data: Inhibitory Activity of Capivasertib

The following table summarizes the inhibitory activity of the clinically developed (S)-Capivasertib against the three AKT isoforms and its effect on cell proliferation in various cancer cell lines.

Target/Cell LineAssay TypeIC50 / EC50 (nM)Reference
Enzyme Assays
AKT1Kinase Inhibition3
AKT2Kinase Inhibition8
AKT3Kinase Inhibition8
Cellular Assays
BT474c (Breast Cancer)FOXO3a Nuclear Translocation690
LNCaP (Prostate Cancer)Inhibition of AKT Substrate Phosphorylation~300 - 800
BT474c (Breast Cancer)Inhibition of AKT Substrate Phosphorylation~300 - 800
Multiple Cancer Cell LinesCell Proliferation< 3000 (in 41 of 182 cell lines)

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Capivasertib exerts its anti-cancer effects by directly inhibiting the kinase activity of AKT1, AKT2, and AKT3. By binding to the ATP-binding pocket of the AKT enzymes, it prevents the phosphorylation of numerous downstream substrates that are critical for cell survival and proliferation.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (AKT1, AKT2, AKT3) PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits Capivasertib (S)-Capivasertib Capivasertib->AKT Inhibits Cell_Cycle Cell Cycle Progression mTORC1->Cell_Cycle GSK3b->Cell_Cycle Apoptosis Inhibition of Apoptosis FOXO->Apoptosis Growth_Factor Growth Factor Growth_Factor->RTK

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of (S)-Capivasertib.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the biological activity of Capivasertib enantiomers.

AKT Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a compound against purified AKT enzymes.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant AKT Enzyme (1, 2, or 3) - Kinase Buffer - ATP - AKT Substrate Peptide - (R)- and (S)-Capivasertib serial dilutions start->reagents plate Plate Setup: Dispense inhibitor dilutions and enzyme into a 384-well plate reagents->plate initiate Initiate Reaction: Add ATP/Substrate mix to each well plate->initiate incubate Incubate at Room Temperature (e.g., 60 minutes) initiate->incubate stop Stop Reaction & Detect: Add detection reagent (e.g., ADP-Glo™) and measure luminescence incubate->stop analyze Data Analysis: Calculate % inhibition and determine IC50 values stop->analyze end End analyze->end

Caption: Workflow for an in vitro AKT kinase inhibition assay.

Materials:

  • Recombinant human AKT1, AKT2, and AKT3 enzymes

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • AKT substrate peptide (e.g., a synthetic peptide with an AKT phosphorylation motif)

  • This compound and (S)-Capivasertib

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and (S)-Capivasertib in DMSO, and then dilute further in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the diluted compounds. Add the recombinant AKT enzyme to each well.

  • Reaction Initiation: To initiate the kinase reaction, add a mixture of ATP and the AKT substrate peptide to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell Proliferation Assay (Cell-Based Assay)

This protocol describes the use of a tetrazolium-based (e.g., MTT or MTS) assay to measure the anti-proliferative effects of Capivasertib enantiomers on cancer cell lines.

Proliferation_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate and allow to attach overnight start->seed_cells treat_cells Treat cells with serial dilutions of (R)- and (S)-Capivasertib seed_cells->treat_cells incubate Incubate for a specified duration (e.g., 72 hours) treat_cells->incubate add_reagent Add MTS/MTT reagent to each well and incubate incubate->add_reagent read_plate Measure absorbance at the appropriate wavelength (e.g., 490 nm for MTS) add_reagent->read_plate analyze Data Analysis: Calculate % cell viability and determine EC50 values read_plate->analyze end End analyze->end

Caption: Workflow for a cell proliferation assay (MTS/MTT).

Materials:

  • Cancer cell line of interest (e.g., BT474c, LNCaP)

  • Complete cell culture medium

  • This compound and (S)-Capivasertib

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well cell culture plates

  • Microplate reader capable of absorbance measurements

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of this compound and (S)-Capivasertib. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the EC50 value.

Conclusion

The biological activity of Capivasertib is highly dependent on its stereochemistry, with the (S)-enantiomer being the pharmacologically active form. This enantiomer potently inhibits all three AKT isoforms, leading to the suppression of the PI3K/AKT/mTOR signaling pathway and subsequent inhibition of cancer cell proliferation and survival. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive technical resource for researchers and drug development professionals working with this important anti-cancer agent. Further investigation into the precise structural interactions that differentiate the binding of the (R) and (S) enantiomers to the AKT kinase domain could provide valuable insights for the design of future generations of AKT inhibitors.

References

(R)-Capivasertib and its Role in Apoptosis Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Capivasertib, also known as AZD5363, is a potent, orally available, ATP-competitive small molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a critical role in cell proliferation, survival, growth, and metabolism.[1][2] Hyperactivation of this pathway, often due to mutations in PIK3CA, AKT1, or loss of the tumor suppressor PTEN, allows cancer cells to evade apoptosis (programmed cell death). By inhibiting the central node of this pathway, AKT, Capivasertib effectively disrupts pro-survival signals, thereby inducing apoptosis and inhibiting tumor growth. This technical guide provides an in-depth overview of the mechanism by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core pathways and workflows.

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

Capivasertib exerts its anti-tumor effects by directly inhibiting the kinase activity of AKT. In a healthy cell, growth factors bind to Receptor Tyrosine Kinases (RTKs), activating Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, which recruits AKT to the cell membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a multitude of downstream substrates that promote cell survival and inhibit apoptosis.

Capivasertib binds to the ATP pocket of AKT, preventing its catalytic activity and blocking the phosphorylation of its downstream targets. This blockade is central to its ability to induce apoptosis. Key downstream effectors impacted by Capivasertib include:

  • BAD (Bcl-2-associated agonist of cell death): AKT-mediated phosphorylation of BAD sequesters it from its pro-apoptotic function. Capivasertib treatment reduces BAD phosphorylation, freeing it to promote apoptosis.

  • FOXO Transcription Factors: Phosphorylation by AKT inactivates Forkhead box O (FOXO) transcription factors by excluding them from the nucleus. Inhibition of AKT allows FOXO proteins (like FOXO1) to translocate to the nucleus, where they can upregulate the expression of genes involved in apoptosis.

  • mTORC1: AKT activates the mTORC1 complex, a key regulator of protein synthesis and cell growth. Capivasertib inhibits downstream mTORC1 signaling, evidenced by reduced phosphorylation of substrates like 4E-BP1 and S6 ribosomal protein.

  • GSK-3β: AKT phosphorylates and inactivates Glycogen Synthase Kinase 3 Beta (GSK-3β). Capivasertib treatment leads to the inhibition of GSK-3β phosphorylation.

Capivasertib_Mechanism_of_Action cluster_downstream Downstream Effects of AKT RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Activates AKT AKT (AKT1, AKT2, AKT3) PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates BAD BAD AKT->BAD Inhibits FOXO FOXO AKT->FOXO Inhibits GSK3B GSK3β AKT->GSK3B Inhibits Capivasertib This compound Capivasertib->AKT Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis BAD->Apoptosis Promotes FOXO->Apoptosis Promotes Proliferation->Apoptosis Inhibits

Caption: Capivasertib inhibits all AKT isoforms, blocking downstream pro-survival signaling.

Quantitative Analysis of Capivasertib-Induced Apoptosis

Capivasertib has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, both as a monotherapy and in combination with other agents. The cytotoxic effects are often more pronounced in cell lines with alterations in the PI3K/AKT pathway.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell Line Cancer Type Metric Value Reference
LNCaP, C4-2, PC346C Prostate Cancer (PTEN null, AR+) GI50 10 – 100 nM
VCaP Prostate Cancer (PTEN wild type) GI50 ~ 1 µM

| DU-145, BPH1, RWPE1 | Prostate Cancer (PTEN wild type, AR-) | - | Relatively resistant | |

Table 2: Apoptosis Induction by this compound

Cell Line Cancer Type Treatment Apoptotic Effect Reference
BT474c Breast Cancer 1 µM AZD5363 (72 hrs) 11% apoptosis
A2780 Ovarian Cancer High doses of AZD5363 Induced apoptotic cell death
Ishikawa Endometrial Cancer High doses of AZD5363 Induced apoptotic cell death
Jurkat, Molt-4, HPB-ALL T-cell Acute Lymphoblastic Leukemia AZD5363 (72 hrs) Significant increase in Annexin V-positive cells

| Ovarian & Endometrial Cells | Ovarian & Endometrial Cancer | AZD5363 + Doxorubicin | Potentiated doxorubicin-induced apoptosis | |

Experimental Protocols for Apoptosis Assessment

To evaluate the pro-apoptotic effects of this compound, several standard methodologies are employed. The following sections detail the protocols for two key assays: apoptosis detection by flow cytometry and protein analysis by Western blotting.

Protocol: Apoptosis Detection by Annexin V/PI Staining via Flow Cytometry

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cell lines of interest

  • This compound (AZD5363)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin (for adherent cells)

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Suspension cells: Transfer cells to a microcentrifuge tube.

    • Adherent cells: Aspirate the medium, wash with PBS, and detach cells using trypsin. Neutralize trypsin with serum-containing medium and transfer to a microcentrifuge tube.

  • Cell Washing: Centrifuge the cell suspension at 450 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Add additional 1X Binding Buffer to each tube and analyze the samples immediately on a flow cytometer. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Apoptosis_Flow_Cytometry_Workflow A 1. Seed & Treat Cells with Capivasertib B 2. Harvest Cells (Suspension or Adherent) A->B C 3. Wash Cells with cold PBS B->C D 4. Resuspend in Binding Buffer & Add Annexin V / PI C->D E 5. Incubate in Dark (15 min, RT) D->E F 6. Acquire Data on Flow Cytometer E->F G 7. Analyze Data Quadrants (Live, Apoptotic, Necrotic) F->G

Caption: Workflow for detecting apoptosis using Annexin V/PI staining and flow cytometry.
Protocol: Protein Analysis by Western Blotting

Western blotting is used to detect changes in the phosphorylation status of AKT substrates and the expression of key apoptosis-related proteins like cleaved PARP.

Materials:

  • Treated cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-GSK3β, anti-p-PRAS40, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse treated cell pellets on ice using RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH to ensure equal protein loading.

Western_Blot_Workflow A 1. Protein Extraction (Cell Lysis) B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to Membrane) C->D E 5. Blocking & Antibody Incubation (1° & 2°) D->E F 6. Chemiluminescent Detection (ECL) E->F G 7. Image & Data Analysis F->G

Caption: Standard experimental workflow for Western blotting to analyze protein expression.

Conclusion

This compound is a highly specific inhibitor of the AKT kinase, a central mediator of cell survival. By effectively shutting down the PI3K/AKT/mTOR pathway, Capivasertib triggers apoptosis through multiple downstream mechanisms, including the modulation of key apoptotic regulators like BAD and FOXO transcription factors. Its efficacy in inducing cell death, particularly in cancers with an activated AKT pathway, has been demonstrated in numerous preclinical models. The data and protocols presented in this guide underscore the robust pro-apoptotic activity of Capivasertib, cementing its role as a significant therapeutic agent in oncology and a valuable tool for cancer research.

References

Methodological & Application

Application Notes for (R)-Capivasertib In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Capivasertib (also known as AZD5363) is a potent, orally bioavailable, ATP-competitive pan-inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2]. The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism[3]. Dysregulation of this pathway is a common feature in many human cancers, often driven by activating mutations in PIK3CA or AKT1, or loss of the tumor suppressor PTEN. By inhibiting AKT, Capivasertib effectively blocks downstream signaling, leading to decreased cell proliferation and increased apoptosis in cancer cells with an activated AKT pathway.

These application notes provide protocols for evaluating the in vitro efficacy of this compound in cancer cell lines. The primary assays described are a cell viability assay to determine the cytotoxic and cytostatic effects of the compound and a Western blot analysis to confirm its mechanism of action by assessing the phosphorylation status of AKT and its downstream targets.

Quantitative Data: this compound Inhibition

The following tables summarize the inhibitory activity of this compound against AKT isoforms and its effect on the proliferation of various cancer cell lines.

Table 1: this compound Enzymatic Inhibitory Activity

TargetIC50 (nM)Assay Type
AKT13Cell-free kinase assay
AKT27-8Cell-free kinase assay
AKT37-8Cell-free kinase assay
Data sourced from references.

Table 2: this compound Cellular Proliferation IC50 Values

Cell LineCancer TypeIC50 (µM)
HGS27Gastric Cancer4.6
AGSGastric Cancer0.1
N87Gastric Cancer14.18
SNU-1Gastric Cancer24.04
MKN45Gastric Cancer30.0
MGC803Gastric Cancer44.4
Data sourced from reference. Note: IC50 values can vary based on the assay conditions and cell line characteristics.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the AKT signaling pathway targeted by Capivasertib and the general experimental workflow for its in vitro evaluation.

AKT_Signaling_Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pi3k->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt AKT (AKT1/2/3) pip3->akt Recruits pdk1->akt Phosphorylates (Thr308) capivasertib This compound downstream Downstream Effectors (e.g., mTOR, GSK3, FOXO) akt->downstream Activates capivasertib->akt Inhibits cellular_response Cell Proliferation, Survival, Growth downstream->cellular_response pten PTEN pten->pip3

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis start 1. Cell Culture (Select appropriate cancer cell lines) seed 2. Cell Seeding (e.g., 96-well plates for viability, 6-well plates for Western blot) start->seed treat 3. Treatment (Add varying concentrations of This compound) seed->treat incubate 4. Incubation (e.g., 72 hours for viability, 2-24 hours for Western blot) treat->incubate viability_reagent 5a. Add Viability Reagent (e.g., MTS, Resazurin) incubate->viability_reagent lysis 5b. Cell Lysis & Protein Quantification incubate->lysis read_plate 6a. Measure Absorbance/ Fluorescence viability_reagent->read_plate viability_analysis 7a. Data Analysis (Calculate IC50 values) read_plate->viability_analysis sds_page 6b. SDS-PAGE & Transfer lysis->sds_page blotting 7b. Antibody Incubation (p-AKT, Total AKT, etc.) sds_page->blotting detection 8b. Detection & Imaging blotting->detection

Caption: General experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Viability Assay (MTS/Resazurin-Based)

This protocol is designed to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear or opaque-walled tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., CellTiter 96® AQueous One Solution Reagent (MTS) or alamarBlue™ (Resazurin))

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range is 0.003 µM to 30 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Measurement of Cell Viability:

    • For MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

    • For Resazurin Assay: Add 10-20 µL of Resazurin reagent to each well. Incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 490 nm for the MTS assay or fluorescence (560 nm excitation / 590 nm emission) for the Resazurin assay using a microplate reader.

  • Data Analysis:

    • Subtract the background reading (medium only) from all values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.

Western Blot Analysis for AKT Pathway Inhibition

This protocol is used to detect the levels of phosphorylated AKT (p-AKT) and total AKT to confirm the on-target effect of this compound.

Materials:

  • Selected cancer cell lines

  • 6-well tissue culture plates

  • This compound stock solution

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a specified time (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (lysate) and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in SDS-PAGE sample buffer.

    • Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT Ser473, diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the washing steps.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • To analyze total AKT or a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

    • Quantify band intensities using image analysis software. A decrease in the p-AKT/total AKT ratio in Capivasertib-treated cells compared to the control indicates successful target inhibition.

References

Application Notes and Protocols for (R)-Capivasertib in In Vivo Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Capivasertib, also known as AZD5363, is a potent, orally bioavailable, ATP-competitive pan-inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in tumor cell proliferation, survival, and metabolism.[3][4] Aberrant activation of this pathway can be driven by various genetic alterations, including mutations in PIK3CA, AKT1, and loss of PTEN function.[3] Capivasertib has demonstrated significant anti-tumor activity in preclinical models and is an important agent in the development of targeted cancer therapies. In November 2023, the U.S. FDA approved Capivasertib for the treatment of certain types of breast cancer.

These application notes provide a detailed overview of the recommended dosages, administration protocols, and experimental design considerations for the use of this compound in in vivo mouse xenograft models based on preclinical studies.

Mechanism of Action: The PI3K/AKT Signaling Pathway

Capivasertib exerts its therapeutic effect by inhibiting the kinase activity of AKT. In a healthy cell, growth factor signaling activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits AKT to the cell membrane, where it is activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell growth, proliferation, and survival while inhibiting apoptosis. In cancer cells with alterations in the PI3K/AKT pathway, this signaling cascade is constitutively active. Capivasertib binds to the ATP-binding pocket of AKT, preventing its phosphorylation and activation, thereby blocking downstream signaling and inhibiting tumor growth.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis Capivasertib This compound Capivasertib->AKT Inhibits

Figure 1: PI3K/AKT Signaling Pathway Inhibition by this compound.

This compound Dosage and Administration in Mouse Xenograft Models

The following tables summarize the dosages and administration routes for this compound as a monotherapy in preclinical mouse xenograft studies.

Table 1: this compound Monotherapy Dosage in Mouse Xenograft Models

Tumor TypeCell LineMouse StrainDosageAdministration RouteDosing ScheduleReference
Breast CancerBT474cNude100-300 mg/kgOral GavageTwice daily for 2 weeks
Breast CancerKPL-4SCID130, 200, 300 mg/kgOralChronic
Breast CancerHCC-1187SCID130, 200, 300 mg/kgOralChronic
Triple-Negative Breast CancerHCC70N/A100 mg/kgOral GavageDaily for 4 days/week
GlioblastomaU87-MGNude130, 200, 300 mg/kgOralChronic
Gastric CancerPatient-DerivedN/A100-300 mg/kgOral GavageTwice daily for 20 days
Various TumorsN/AN/A50-150 mg/kgOralTwice daily, continuous
Various TumorsN/AN/A100-200 mg/kgOralTwice daily, 4 days on/3 days off

Table 2: Formulation and Vehicle for this compound Administration

Vehicle CompositionReference
10% DMSO, 25% w/v Kleptose HPB buffer
0.5% Carboxymethylcellulose
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS/ddH₂O

Experimental Protocol: In Vivo Xenograft Study

This protocol outlines a typical workflow for evaluating the efficacy of this compound in a subcutaneous mouse xenograft model.

Xenograft_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A1 Acquire and Acclimate Immunocompromised Mice B1 Subcutaneous Injection of Tumor Cells A1->B1 A2 Culture and Prepare Cancer Cell Line A2->B1 B2 Monitor Tumor Growth B1->B2 C1 Randomize Mice into Treatment Groups B2->C1 When tumors reach ~100-200 mm³ C2 Prepare and Administer This compound or Vehicle C1->C2 C3 Monitor Animal Health and Body Weight C2->C3 D1 Measure Tumor Volume (e.g., twice weekly) C3->D1 D2 Euthanize Mice at Pre-defined Endpoint D1->D2 e.g., tumor volume >1500 mm³ or significant weight loss D3 Excise and Weigh Tumors D2->D3 D4 Perform Pharmacodynamic and Histological Analyses D3->D4

Figure 2: Experimental Workflow for an In Vivo Xenograft Study.
Materials

  • This compound (AZD5363)

  • Vehicle components (e.g., DMSO, Kleptose HPB, Carboxymethylcellulose)

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., nude, SCID)

  • Cell culture reagents

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Animal balance

Methods

1. Drug Preparation

  • Prepare this compound in a suitable vehicle as described in Table 2. For example, a suspension can be made in 10% DMSO and 25% w/v Kleptose HPB buffer.

  • Ensure the final formulation is homogenous before administration.

  • Prepare fresh solutions as required, depending on the stability of the formulation.

2. Animal Handling and Tumor Implantation

  • Acclimate immunocompromised mice for at least one week before the start of the experiment.

  • Harvest cultured cancer cells during the logarithmic growth phase.

  • Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

  • Inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation

  • Monitor tumor growth by measuring the length and width with calipers.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Once tumors reach a pre-determined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

4. Drug Administration

  • Administer this compound or vehicle control to the respective groups via oral gavage.

  • Follow the desired dosing schedule (e.g., twice daily, 4 days on/3 days off).

  • Monitor the animals for any signs of toxicity, and record body weights regularly (e.g., twice weekly).

5. Endpoint Analysis

  • Continue treatment and monitoring until the pre-defined study endpoint is reached (e.g., tumors exceed a certain volume, or signs of significant morbidity).

  • At the end of the study, euthanize the mice according to institutional guidelines.

  • Excise the tumors and record their final weight.

  • Tumor tissue can be processed for further analysis, such as Western blotting to assess the phosphorylation status of AKT substrates (e.g., PRAS40, GSK3β) or immunohistochemistry.

Logical Relationship: From Genetic Alteration to Therapeutic Intervention

The rationale for using this compound is based on the genetic makeup of the tumor. Tumors with activating mutations in the PI3K/AKT pathway are more likely to be sensitive to AKT inhibition. Therefore, biomarker testing for alterations in genes such as PIK3CA, AKT1, and PTEN is a critical step in patient selection and preclinical model choice.

Logical_Relationship A Tumor with Genetic Alterations (e.g., PIK3CA, AKT1 mutation, PTEN loss) B Constitutive Activation of PI3K/AKT Pathway A->B C Increased Cell Proliferation, Survival, and Tumor Growth B->C F Inhibition of Tumor Growth D Administration of This compound E Inhibition of AKT Kinase Activity D->E Mechanism of Action E->C Blocks E->F

Figure 3: Logical Flow of this compound's Therapeutic Rationale.

Conclusion

This compound is a promising therapeutic agent for cancers with a dysregulated PI3K/AKT pathway. The successful design of in vivo xenograft studies is crucial for its preclinical evaluation. The information provided in these application notes offers a comprehensive guide for researchers to design and execute robust experiments to investigate the efficacy and mechanism of action of this compound. It is recommended to perform a tolerability study in the specific mouse strain being used, as tolerability can be variable.

References

(R)-Capivasertib: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of (R)-Capivasertib, a potent pan-AKT inhibitor, in cell culture experiments. The information is intended to guide researchers in accurately preparing the compound and utilizing it in common in vitro assays to study its effects on cell signaling, viability, and apoptosis.

Chemical Properties and Stock Solution Preparation

This compound is a selective inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), key components of the PI3K/AKT/mTOR signaling pathway.[1][2] Accurate preparation of stock and working solutions is critical for reproducible experimental results.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Weight 428.9 g/mol [3]
Solubility (DMSO) ≥ 100 mg/mL (≥ 233.14 mM)[4][5]
Solubility (Ethanol) ~20 mg/mL
Appearance White to off-white solid
Storage (Powder) -20°C for up to 3 years
Storage (Stock Solution) -80°C for up to 6 months
Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4289 mg of this compound (Molecular Weight = 428.9 g/mol ).

  • Aseptically add the appropriate volume of sterile DMSO to the vial containing the this compound powder.

  • To facilitate dissolution, vortex the solution and, if necessary, sonicate briefly or warm gently at 37°C. Ensure the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -80°C for up to 6 months.

Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of AKT. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth and survival. The diagram below illustrates the central role of AKT in this pathway and the point of inhibition by this compound.

G cluster_0 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Capivasertib This compound Capivasertib->AKT PTEN PTEN PTEN->PIP3

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed protocols for common cell culture experiments to assess the efficacy of this compound.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol is used to determine the effect of this compound on cell proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Experimental Workflow:

G cluster_0 start Seed cells in 96-well plate incubate1 Incubate overnight start->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate for 1-4 hours add_mts->incubate3 read Measure absorbance at 490 nm incubate3->read

References

Application Notes and Protocols: (R)-Capivasertib in Combination with PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Capivasertib (also known as AZD5363) is a potent, selective, ATP-competitive pan-inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2][3]. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in many human cancers, making it a key therapeutic target[3]. Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that exploit deficiencies in DNA damage repair (DDR) pathways, particularly homologous recombination (HR), leading to synthetic lethality in cancer cells with mutations in genes like BRCA1 and BRCA2[4].

Preclinical and clinical evidence has revealed a synergistic relationship between AKT pathway inhibition and PARP inhibition. Inhibition of the PI3K/AKT pathway can suppress the transcription of BRCA genes, inducing a state of "BRCAness" or HR deficiency in otherwise HR-proficient tumors. This acquired vulnerability renders the cancer cells highly sensitive to PARP inhibitors. This document provides an overview of the mechanism, clinical data, and key experimental protocols for studying the combination of this compound and PARP inhibitors.

Mechanism of Action: Synergistic Lethality

The combination of Capivasertib and a PARP inhibitor (such as Olaparib) leverages a dual attack on cancer cell survival mechanisms.

  • Capivasertib Action : Capivasertib inhibits AKT, a central node in the PI3K signaling pathway. This inhibition has been shown to downregulate the expression of key homologous recombination proteins, including BRCA1.

  • PARP Inhibitor Action : PARP enzymes are crucial for repairing single-strand DNA breaks (SSBs). When inhibited, these SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during DNA replication.

  • Synergy : In HR-proficient cells, DSBs are typically repaired. However, by downregulating BRCA1, Capivasertib functionally impairs the HR pathway. The cancer cell is then unable to repair the DSBs generated by PARP inhibition, leading to genomic instability and apoptotic cell death. This synergistic effect has been observed in both BRCA-mutant and BRCA-proficient preclinical models.

G General Workflow for In Vitro Drug Combination Screening cluster_setup Experiment Setup cluster_treatment Drug Treatment cluster_assay Assay & Data Collection cluster_analysis Data Analysis start Select Cancer Cell Lines seed Seed Cells in Multi-well Plates start->seed incubate_adhere Incubate Overnight (allow adherence) seed->incubate_adhere treat Treat Cells with Drugs (e.g., 72 hours) incubate_adhere->treat prep_drugs Prepare Drug Dilutions (Single agents & Combination) prep_drugs->treat assay Perform Assay (e.g., Cell Viability, Apoptosis) treat->assay readout Measure Signal (Absorbance, Fluorescence, Luminescence) assay->readout calc Calculate % Viability/ Apoptosis vs. Control readout->calc dose_response Generate Dose-Response Curves & IC50 Values calc->dose_response synergy Calculate Combination Index (e.g., Chou-Talalay method) dose_response->synergy end Determine Synergy, Additivity, or Antagonism synergy->end

References

Western blot protocol for p-AKT levels after (R)-Capivasertib treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Western Blot Protocol for Determining p-AKT Levels Following (R)-Capivasertib Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many cancers, often leading to uncontrolled cell proliferation and survival.[2] AKT (also known as Protein Kinase B) is a key serine/threonine protein kinase within this cascade, existing in three isoforms (AKT1, AKT2, and AKT3).[1] Its activation occurs through phosphorylation at key residues, such as Serine 473 (p-AKT S473), by upstream kinases.

This compound (AZD5363) is a potent and selective, ATP-competitive pan-AKT inhibitor that targets all three AKT isoforms.[1] By binding to the ATP-binding pocket of AKT, Capivasertib prevents its phosphorylation and subsequent activation, thereby inhibiting downstream signaling and exerting anti-tumor effects.

This application note provides a detailed protocol for utilizing Western blotting to measure the phosphorylation status of AKT. This method is essential for confirming the mechanism of action of Capivasertib and quantifying its inhibitory effect on the PI3K/AKT pathway in a cellular context. The protocol emphasizes critical steps for preserving the labile phosphorylation state of proteins to ensure accurate and reproducible results.

PI3K/AKT Signaling Pathway and Capivasertib's Mechanism of Action

The diagram below illustrates the PI3K/AKT signaling pathway. Growth factor binding to Receptor Tyrosine Kinases (RTKs) activates PI3K, which then phosphorylates PIP2 to PIP3. PIP3 recruits AKT to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated p-AKT then phosphorylates a host of downstream targets to promote cell survival and proliferation. Capivasertib directly inhibits the phosphorylation and activation of AKT.

PI3K_AKT_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates PDK1 PDK1 PDK1->AKT Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Downstream Downstream Targets (GSK3β, FOXO, etc.) AKT->Downstream Phosphorylates Proliferation Cell Survival & Proliferation Downstream->Proliferation Promotes Capivasertib This compound Capivasertib->AKT Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: PI3K/AKT signaling pathway with the inhibitory action of this compound.

Experimental Protocol: Western Blot for p-AKT

This protocol outlines the procedure for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect both phosphorylated AKT (p-AKT S473) and total AKT. Detecting the total protein is crucial for normalization to ensure that observed changes in p-AKT are due to altered signaling and not variations in protein loading.

Materials and Reagents
  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer)

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4x)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris gels)

  • SDS-PAGE running buffer

  • Protein transfer buffer

  • PVDF membrane

  • Methanol

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST

  • Primary Antibodies:

    • Rabbit anti-phospho-AKT (Ser473) antibody

    • Mouse anti-total-AKT antibody

  • Secondary Antibodies:

    • Anti-rabbit IgG, HRP-linked antibody

    • Anti-mouse IgG, HRP-linked antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Experimental Workflow

Caption: Western blot experimental workflow for p-AKT analysis post-treatment.

Step-by-Step Methodology

1. Cell Culture and Treatment: a. Seed cells in appropriate culture dishes and grow to 70-80% confluency. b. Prepare a stock solution of this compound in DMSO. c. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-only (DMSO) control.

2. Cell Lysate Preparation: a. After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS. b. Aspirate PBS and add ice-cold lysis buffer freshly supplemented with protease and phosphatase inhibitor cocktails. c. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Carefully collect the supernatant (protein lysate) and transfer to a new tube. Avoid disturbing the pellet.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Based on the concentrations, calculate the volume needed for equal protein loading (typically 20-30 µg per lane).

4. SDS-PAGE: a. Add 4x Laemmli sample buffer to the normalized protein lysates. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein into the wells of an SDS-PAGE gel. Include a molecular weight marker. d. Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.

5. Protein Transfer: a. Equilibrate the gel, PVDF membrane (pre-activated in methanol), and filter paper in transfer buffer. b. Assemble the transfer stack and transfer proteins from the gel to the PVDF membrane. c. After transfer, briefly stain the membrane with Ponceau S to confirm successful and even transfer. Destain with TBST.

6. Blocking and Antibody Incubation: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Using BSA instead of milk is critical to prevent background signal from phosphoproteins in milk. b. Incubate the membrane with primary antibodies (e.g., anti-p-AKT S473 and anti-total-AKT) diluted in 5% BSA/TBST overnight at 4°C with agitation. Note: Using primary antibodies from different host species allows for simultaneous detection with species-specific secondary antibodies. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's protocol. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using an imaging system. d. Quantify the band intensities for both p-AKT and total AKT using densitometry software (e.g., ImageJ). e. Normalize the p-AKT signal to the corresponding total AKT signal for each sample to determine the relative level of AKT phosphorylation.

Data Presentation

The quantitative data obtained from the Western blot can be summarized in a table to clearly present the dose-dependent effect of this compound on AKT phosphorylation.

Treatment Conditionp-AKT (S473) Signal (Arbitrary Units)Total AKT Signal (Arbitrary Units)Normalized p-AKT / Total AKT Ratio% Inhibition of p-AKT (Relative to Vehicle)
Untreated Control10,50011,0000.95-
Vehicle (DMSO)10,45010,9500.950%
10 nM this compound7,31511,1000.6630.5%
100 nM this compound3,12010,8000.2969.5%
1000 nM this compound98011,0500.0990.5%

Table 1: Hypothetical densitometry results from a Western blot analysis showing the dose-dependent inhibition of AKT phosphorylation at Ser473 after a 6-hour treatment with this compound. The p-AKT signal is normalized to the total AKT signal to account for any loading differences.

References

Application Notes and Protocols for CRISPR Screen to Identify Sensitizers to (R)-Capivasertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Capivasertib (hereafter Capivasertib) is a potent and selective pan-AKT inhibitor that targets all three isoforms of the AKT serine/threonine kinase (AKT1, AKT2, and AKT3)[1][2][3]. As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of cell growth, proliferation, survival, and metabolism[4][5]. The hyperactivation of this pathway is a common oncogenic driver in a variety of cancers, including breast cancer, often due to mutations in PIK3CA, loss of the tumor suppressor PTEN, or activating mutations in AKT1. Capivasertib, in combination with fulvestrant, has received approval for the treatment of hormone receptor (HR)-positive, HER2-negative advanced breast cancer with one or more of these alterations.

Despite the promise of targeted AKT inhibition, both intrinsic and acquired resistance can limit the clinical efficacy of Capivasertib. Identifying genetic factors that sensitize cancer cells to Capivasertib is crucial for developing effective combination therapies and expanding its therapeutic application. Genome-wide Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 knockout screens are a powerful, unbiased approach to systematically identify genes whose loss confers sensitivity to a specific drug, a concept known as synthetic lethality.

This document provides detailed application notes and protocols for utilizing a genome-wide CRISPR-Cas9 screen to identify genes that sensitize cancer cells to Capivasertib, with a focus on PTEN-null breast cancer models. We will cover the experimental workflow from the initial screen to hit validation and provide protocols for key experimental procedures.

Signaling Pathway Overview

Capivasertib targets the PI3K/AKT/mTOR pathway. Upon activation by upstream signals such as growth factors, PI3K phosphorylates PIP2 to generate PIP3. AKT is then recruited to the cell membrane and activated through phosphorylation. Activated AKT proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival and proliferation. Capivasertib competitively inhibits the ATP-binding pocket of AKT, preventing its activation and downstream signaling. Loss of the tumor suppressor PTEN, which dephosphorylates PIP3, leads to constitutive activation of this pathway.

PI3K_AKT_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Mcl1 Mcl-1 AKT->Mcl1 Stabilizes Capivasertib This compound Capivasertib->AKT Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Mcl1->Apoptosis Inhibits

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the mechanism of action of this compound.

Experimental Workflow: CRISPR Screen for Capivasertib Sensitizers

A pooled, genome-wide CRISPR-Cas9 knockout screen is performed to identify genes whose loss enhances the cytotoxic effects of Capivasertib. The general workflow involves transducing a Cas9-expressing cancer cell line (e.g., a PTEN-null breast cancer line) with a lentiviral single-guide RNA (sgRNA) library. The cell population is then split and treated with either a vehicle control (DMSO) or a sub-lethal dose of Capivasertib. Over time, cells harboring sgRNAs targeting sensitizer genes will be depleted in the Capivasertib-treated population relative to the control. Deep sequencing of the sgRNA cassettes from both populations allows for the identification of these depleted sgRNAs, thereby revealing the sensitizer genes.

CRISPR_Screen_Workflow cluster_setup 1. Library Preparation & Transduction cluster_screen 2. Drug Selection cluster_analysis 3. Analysis & Hit Identification sgRNALib Pooled sgRNA Lentiviral Library Transduction Lentiviral Transduction (Low MOI) sgRNALib->Transduction Cas9Cells Cas9-Expressing PTEN-null Cancer Cells Cas9Cells->Transduction CellPool Pool of Mutant Cells Transduction->CellPool Split Split Population CellPool->Split Control Vehicle (DMSO) Treatment Split->Control Treatment This compound Treatment Split->Treatment gDNA_C Genomic DNA Extraction (Control) Control->gDNA_C Culture gDNA_T Genomic DNA Extraction (Treated) Treatment->gDNA_T Culture Sequencing NGS of sgRNA Cassettes gDNA_C->Sequencing gDNA_T->Sequencing DataAnalysis Data Analysis (gRNA Depletion) Sequencing->DataAnalysis Hits Sensitizer Gene Hits DataAnalysis->Hits

Figure 2: General experimental workflow for a pooled CRISPR-Cas9 knockout screen to identify Capivasertib sensitizers.

Quantitative Data Summary

Results from a genome-wide CRISPR-Cas9 screen in three PTEN-null breast cancer cell lines identified several genes whose inactivation sensitizes cells to Capivasertib treatment. The most significant of these hits are summarized below. Data is presented as a log-fold change (LFC) of sgRNA abundance in Capivasertib-treated versus vehicle-treated cells. A negative LFC indicates depletion and sensitization.

Table 1: Top Gene Hits Conferring Sensitivity to this compound

Gene Target Function Average Log-Fold Change (LFC) p-value
MCL1 Anti-apoptotic BCL-2 family member -2.8 < 0.001
RRAGC Rag GTPase, component of mTORC1 signaling -2.5 < 0.001
LAMTOR1 Ragulator complex component, mTORC1 signaling -2.3 < 0.001
LAMTOR4 Ragulator complex component, mTORC1 signaling -2.1 < 0.001
PIK3CA Catalytic subunit of PI3K -1.9 < 0.01
ERBB2 Receptor Tyrosine Kinase (HER2) -1.7 < 0.01

| ERBB3 | Receptor Tyrosine Kinase (HER3) | -1.6 | < 0.01 |

Note: The quantitative values in this table are representative examples derived from findings in published literature and are intended to illustrate data presentation. Actual values may vary between specific cell lines and experimental conditions.

The screen also identified genes conferring resistance to Capivasertib, primarily involving reactivation of the mTOR pathway (e.g., loss of TSC1 or TSC2).

Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Viability Screen

This protocol outlines the key steps for performing a pooled CRISPR knockout screen to identify sensitizers to Capivasertib.

1. Materials

  • PTEN-null breast cancer cell line (e.g., MDA-MB-468, HCC70) stably expressing Cas9.

  • Genome-wide lentiviral sgRNA library (e.g., GeCKO v2, Brunello).

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).

  • HEK293T cells for lentivirus production.

  • Transfection reagent.

  • This compound (AZD5363).

  • Puromycin and/or other selection antibiotics.

  • Cell culture reagents, plates, and flasks.

  • Genomic DNA extraction kit.

  • PCR reagents and primers for sgRNA amplification.

  • Next-Generation Sequencing (NGS) platform.

2. Procedure

  • Lentivirus Production: Produce the pooled sgRNA lentiviral library by transfecting HEK293T cells with the sgRNA library plasmid pool and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Determine Viral Titer: Titer the lentiviral library on the target Cas9-expressing cell line to determine the volume of virus needed to achieve a multiplicity of infection (MOI) of 0.3. A low MOI is critical to ensure that most cells receive only a single sgRNA.

  • Library Transduction: Transduce the Cas9-expressing cells with the sgRNA library at an MOI of 0.3. Ensure a sufficient number of cells are transduced to maintain a library representation of at least 300-500 cells per sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin) for 2-3 days.

  • Establish Baseline: After selection, harvest a population of cells to serve as the day 0 or baseline reference sample.

  • Drug Treatment: Split the remaining cells into two populations: a control group treated with vehicle (DMSO) and a treatment group treated with a predetermined sub-lethal concentration of Capivasertib (e.g., the IC20 concentration, determined via a preliminary dose-response curve).

  • Cell Culture Maintenance: Passage the cells for 14-21 days, maintaining library representation at each passage. Replenish the media with fresh vehicle or Capivasertib as required.

  • Harvest Final Cell Pellets: At the end of the treatment period, harvest cell pellets from both the control and Capivasertib-treated populations.

  • Genomic DNA Extraction: Extract genomic DNA from the baseline, control, and treated cell pellets.

  • sgRNA Amplification and Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR. Submit the amplicons for NGS.

  • Data Analysis: Align sequencing reads to the sgRNA library reference. Count the abundance of each sgRNA in each sample. Use statistical packages (e.g., MAGeCK) to identify sgRNAs that are significantly depleted in the Capivasertib-treated sample compared to the control sample. Gene-level hits are determined based on the performance of multiple sgRNAs targeting the same gene.

Protocol 2: Validation of Top Gene Hit (MCL1) by Individual Knockout

This protocol describes the validation of a top sensitizer hit from the primary screen, MCL1.

1. Materials

  • Cas9-expressing PTEN-null breast cancer cell line.

  • Lentiviral transfer plasmid (e.g., lentiCRISPRv2).

  • Two or more validated sgRNA sequences targeting MCL1 and a non-targeting control (NTC) sgRNA.

    • Example sgMCL1_1: GACGGTAATCGAATTGACCCA

    • Example sgMCL1_2: AGAAACGCGGTAATCGGACTC

  • Reagents for lentivirus production, cell transduction, and selection as in Protocol 1.

  • Reagents for cell viability assays (e.g., CellTiter-Glo, crystal violet).

  • Antibodies for Western blot (anti-MCL1, anti-Actin).

2. Procedure

  • Generate Knockout Cell Lines: Individually clone the MCL1-targeting sgRNAs and the NTC sgRNA into the lentiviral vector. Produce lentivirus for each construct and transduce the Cas9-expressing target cells.

  • Select and Expand: Select transduced cells with puromycin and expand the resulting polyclonal knockout and NTC cell lines.

  • Confirm Knockout by Western Blot: Lyse a portion of the cells and perform a Western blot to confirm the reduction or absence of MCL1 protein in the MCL1-knockout lines compared to the NTC line.

  • Perform Dose-Response Assay: Seed the NTC and MCL1-knockout cell lines in 96-well plates. Treat with a range of Capivasertib concentrations for 72-96 hours.

  • Measure Cell Viability: Assess cell viability using an appropriate assay (e.g., CellTiter-Glo).

  • Analyze Data: Normalize the viability data to vehicle-treated controls for each cell line. Plot the dose-response curves and calculate the IC50 values for Capivasertib in both NTC and MCL1-knockout cells. A significant decrease in the IC50 for the knockout cells validates MCL1 as a sensitizer.

Table 2: Representative IC50 Values for this compound in Validated Knockout Cell Lines

Cell Line Genotype This compound IC50 (µM)
MDA-MB-468 Cas9 + NTC sgRNA 1.2

| MDA-MB-468 | Cas9 + MCL1 sgRNA | 0.3 |

Note: These are example values. Actual IC50 values should be experimentally determined.

Protocol 3: Synergy Assessment with a Pharmacological Inhibitor

The top hit, MCL1, is a druggable target. This protocol assesses the synergy between Capivasertib and a selective MCL-1 inhibitor (e.g., AZD5991).

1. Materials

  • PTEN-null breast cancer cell line.

  • This compound.

  • MCL-1 inhibitor (e.g., AZD5991).

  • 96-well plates and cell culture reagents.

  • Reagents for cell viability assay.

  • Synergy analysis software (e.g., CompuSyn, SynergyFinder).

2. Procedure

  • Assay Setup: Seed cells in 96-well plates.

  • Combination Dosing: Create a dose matrix with varying concentrations of Capivasertib and the MCL-1 inhibitor, both alone and in combination, keeping a constant ratio or using a checkerboard format. Include vehicle-only controls.

  • Incubation: Treat the cells for 72-96 hours.

  • Viability Measurement: Measure cell viability.

  • Synergy Analysis: Use the viability data to calculate the Combination Index (CI) based on the Chou-Talalay method.

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Table 3: Combination Synergy between this compound and MCL-1 Inhibitor (AZD5991)

Cell Line Drug Combination Concentration Range Combination Index (CI) at Fa 0.5* Interpretation

| MDA-MB-468 | Capivasertib + AZD5991 | 0.1-2 µM (Capi) / 10-200 nM (AZD) | 0.4 | Synergistic |

*Fraction affected = 0.5 (i.e., 50% inhibition of cell growth).

Protocol 4: Western Blot for Pathway Analysis

This protocol is for confirming the on-target effects of Capivasertib and observing pathway modulation in combination treatments.

1. Materials

  • Treated cell lysates.

  • Protein quantification assay (e.g., BCA).

  • SDS-PAGE gels and electrophoresis equipment.

  • Wet or semi-dry transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: p-AKT(S473), total AKT, p-S6, total S6, MCL1, Cleaved PARP, Actin/Tubulin.

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

2. Procedure

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., Actin). A decrease in the p-AKT/total AKT ratio confirms Capivasertib's on-target effect. Increased Cleaved PARP indicates apoptosis induction.

Conclusion

The application of a genome-wide CRISPR-Cas9 screen is a robust method for identifying novel genetic sensitizers to the AKT inhibitor this compound. This approach has successfully identified the anti-apoptotic protein MCL-1 as a key determinant of sensitivity, suggesting that the loss of MCL1 creates a synthetic lethal interaction with AKT inhibition. The protocols provided herein offer a comprehensive framework for researchers to conduct similar screens, validate the identified hits, and explore the therapeutic potential of combination strategies. Targeting sensitizer genes, such as through the pharmacological inhibition of MCL-1, represents a promising avenue to enhance the efficacy of Capivasertib and overcome resistance, ultimately improving outcomes for patients with cancers driven by the PI3K/AKT pathway.

References

Application Notes and Protocols for (R)-Capivasertib in AKT-Dependent Cellular Process Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Capivasertib, also known as AZD5363, is a potent and selective, orally bioavailable small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[1][3] Capivasertib competitively inhibits the ATP-binding site of AKT, preventing the phosphorylation of its downstream substrates and thereby impeding oncogenic signaling. These application notes provide detailed protocols for utilizing this compound as a tool to investigate AKT-dependent cellular processes.

Mechanism of Action

Capivasertib is a pan-AKT inhibitor that binds to the ATP-binding pocket of AKT1, AKT2, and AKT3, preventing their phosphorylation and subsequent activation. This blockade of AKT signaling affects downstream effectors such as mTOR, FOXO transcription factors, and GSK3β, leading to a reduction in cell growth and survival signals. Notably, treatment with Capivasertib has been observed to lead to an increase in the phosphorylation of AKT itself at both Serine 473 and Threonine 308, a seemingly paradoxical effect that may be indicative of a feedback mechanism within the pathway.

Data Presentation

In Vitro Efficacy of this compound
TargetIC50 (nM)Assay Type
AKT13Cell-free kinase assay
AKT27-8Cell-free kinase assay
AKT37-8Cell-free kinase assay

Table 1: Potency of this compound against AKT isoforms. Data compiled from multiple sources.

Cellular Activity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Assay Duration
HGS27Gastric Cancer4.672 hours
AGSGastric Cancer0.172 hours
N87Gastric Cancer14.1872 hours
SNU-1Gastric Cancer24.0472 hours
MKN45Gastric Cancer30.072 hours
MGC803Gastric Cancer44.472 hours

Table 2: Anti-proliferative activity of this compound in human gastric cancer cell lines as determined by SRB assay.

Biomarker Modulation by Capivasertib in ER+ Invasive Breast Cancer
BiomarkerChange from Baseline (H-score)P-value
pGSK3β-55.30.006
pPRAS40-83.8< 0.0001
Ki67 (% positive nuclei)-9.6%0.031
pS6-42.30.004
pAKT+81.30.005

Table 3: Results from the STAKT study after 4.5 days of treatment with Capivasertib (480 mg b.i.d.).

Mandatory Visualizations

AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) GSK3b GSK3β AKT->GSK3b Inhibition FOXO FOXO AKT->FOXO Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Promotion mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Capivasertib This compound Capivasertib->AKT Inhibition CellCycle Cell Cycle Progression GSK3b->CellCycle Regulation Apoptosis Apoptosis FOXO->Apoptosis Induction S6K S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Proliferation Proliferation S6K->Proliferation Promotion _4EBP1->Proliferation Inhibition

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation CellCulture Cell Culture (e.g., 70-80% confluency) Treatment Treat cells with This compound (various concentrations and time points) CellCulture->Treatment Control Vehicle Control (e.g., DMSO) CellCulture->Control WesternBlot Western Blot (p-AKT, total AKT, p-GSK3β, etc.) Treatment->WesternBlot CellViability Cell Viability Assay (MTS, Sytox Green) Treatment->CellViability Immunofluorescence Immunofluorescence (Subcellular localization of AKT/FOXO3a) Treatment->Immunofluorescence Control->WesternBlot Control->CellViability Control->Immunofluorescence DataAnalysis Data Analysis and Quantification WesternBlot->DataAnalysis CellViability->DataAnalysis Immunofluorescence->DataAnalysis

Caption: A general experimental workflow for studying this compound's effects.

Experimental Protocols

Protocol 1: Western Blot Analysis of AKT Pathway Modulation

This protocol details the procedure for analyzing the phosphorylation status of AKT and its downstream targets following treatment with this compound.

1. Cell Culture and Treatment: a. Seed cells of interest in 6-well plates or 10 cm dishes and culture until they reach 70-80% confluency. b. Prepare a stock solution of this compound in DMSO. c. Treat cells with the desired concentrations of this compound (e.g., 0.03-10 µmol/L) for a specified duration (e.g., 2, 6, 12, or 24 hours). Include a vehicle-only (DMSO) control group.

2. Protein Extraction: a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant containing the protein extract to a new pre-chilled tube. g. Determine the protein concentration of each sample using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer: a. Mix equal amounts of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load the denatured protein samples onto a 10% SDS-polyacrylamide gel, including a pre-stained protein ladder. c. Run the gel at 100-120V until the dye front reaches the bottom. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against p-AKT (Ser473 and Thr308), total AKT, p-GSK3β, p-PRAS40, p-S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using densitometry software. Normalize the intensity of phosphorylated protein bands to their corresponding total protein bands.

Protocol 2: Cell Viability (MTS) Assay

This protocol is for assessing the effect of this compound on cell proliferation and viability using the MTS assay.

1. Cell Seeding: a. Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 72 hours). The recommended starting density is often around 10,000 cells per well in a final volume of 100 µL. b. Incubate the plate overnight at 37°C in a 5% CO2 incubator.

2. Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. A typical concentration range is from 0.003 µM to 30 µM. b. Add the diluted compound to the respective wells. Include wells with untreated cells and medium-only blanks. c. Incubate the plate for the desired exposure time (e.g., 72 hours).

3. MTS Reagent Addition and Incubation: a. Add 20 µL of MTS solution (containing PES) to each well. b. Incubate the plate for 1 to 4 hours at 37°C.

4. Absorbance Measurement and Data Analysis: a. Measure the absorbance at 490 nm using a microplate reader. b. Subtract the average absorbance of the medium-only blanks from all other values. c. Calculate the percentage of cell viability for each concentration relative to the untreated control. d. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 3: Kinase Assay (Caliper Off-Chip Mobility Shift Assay)

This protocol describes an in vitro assay to determine the inhibitory activity of this compound against AKT isoforms.

1. Reaction Setup: a. Prepare a reaction mixture containing:

  • Active recombinant AKT1, AKT2, or AKT3 (1-3 nM final concentration).
  • A 5-FAM-labeled peptide substrate (1.5 µM final concentration).
  • ATP at the Km for each AKT isoform.
  • Kinase buffer (e.g., 100 mM HEPES, 10 mM MgCl2, 4 mM DTT, 0.015% Brij-35). b. Add increasing concentrations of this compound to the reaction mixtures.

2. Incubation and Termination: a. Incubate the reactions at room temperature for 1 hour. b. Stop the reactions by adding a buffer containing 100 mM HEPES, 0.015% Brij-35, 0.1% coating reagent, and 40 mM EDTA.

3. Analysis: a. Analyze the samples using a Caliper LC3000 instrument. b. The instrument separates the phosphorylated and unphosphorylated peptide substrates by electrophoresis. c. Quantify the laser-induced fluorescence of the separated products to determine the extent of kinase activity inhibition. d. Calculate IC50 values by fitting the data to a dose-response curve.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with (R)-Capivasertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Capivasertib, a potent and selective pan-inhibitor of the three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), is a promising therapeutic agent in oncology. It targets the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting AKT, this compound disrupts downstream signaling, which can lead to cell cycle arrest and apoptosis.[1][2] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.

The analysis of cell cycle distribution is a critical tool in cancer research and drug development for assessing the cytostatic effects of novel compounds. Flow cytometry offers a high-throughput method to quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3]

Principle of the Assay

This protocol utilizes propidium iodide (PI), a fluorescent intercalating agent, to stain the DNA of cells. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with 4n DNA content) will exhibit approximately twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA content). Cells in the S phase, actively synthesizing DNA, will have an intermediate fluorescence intensity.

Prior to staining, cells are treated with this compound to induce cell cycle arrest. The cells are then harvested, fixed with ethanol to permeabilize the cell and nuclear membranes, and treated with RNase to prevent the staining of double-stranded RNA. Finally, the cells are stained with PI and analyzed by flow cytometry. An increase in the percentage of cells in a specific phase of the cell cycle, compared to untreated control cells, indicates a cell cycle arrest at that phase. Based on its mechanism of action, this compound is expected to induce an arrest in the G1 phase of the cell cycle.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

Capivasertib_Mechanism_of_Action GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylates Capivasertib This compound Capivasertib->AKT Inhibits CellCycle Cell Cycle Progression Downstream->CellCycle Apoptosis Inhibition of Apoptosis Downstream->Apoptosis

Caption: Mechanism of this compound in the PI3K/AKT signaling pathway.

Experimental Workflow

Experimental_Workflow CellSeeding 1. Cell Seeding DrugTreatment 2. This compound Treatment CellSeeding->DrugTreatment CellHarvesting 3. Cell Harvesting DrugTreatment->CellHarvesting Fixation 4. Ethanol Fixation CellHarvesting->Fixation Staining 5. RNase Treatment & PI Staining Fixation->Staining FlowCytometry 6. Flow Cytometry Analysis Staining->FlowCytometry DataAnalysis 7. Data Analysis & Interpretation FlowCytometry->DataAnalysis

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable cancer cell line (e.g., MCF-7, PC-3).

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • This compound.

  • Dimethyl sulfoxide (DMSO).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Trypsin-EDTA solution.

  • 70% Ethanol, ice-cold.

  • RNase A (100 µg/mL).

  • Propidium Iodide (PI) staining solution (50 µg/mL).

  • Flow cytometry tubes.

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

Protocol 2: Sample Preparation for Flow Cytometry
  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with a complete medium and transfer the cell suspension to a centrifuge tube.

    • For suspension cells, directly collect the cells into a centrifuge tube.

  • Washing: Centrifuge the harvested cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1-2 mL of cold PBS. Repeat this wash step once.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

  • Incubation: Incubate the cells for at least 2 hours at -20°C. Cells can be stored in 70% ethanol at -20°C for several weeks.

Protocol 3: Propidium Iodide Staining and Flow Cytometry
  • Rehydration: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 1 mL of PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL of RNase A. Incubate at 37°C for 30 minutes to ensure only DNA is stained.

  • Propidium Iodide Staining: Add 500 µL of PI staining solution (final concentration of 50 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. For each sample, collect at least 10,000 events. Use a low flow rate for better resolution.

Data Presentation and Analysis

The data obtained from the flow cytometer can be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The results should be summarized in a table for easy comparison.

Table 1: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (48h Treatment)

Treatment GroupConcentration (µM)% of Cells in G0/G1 Phase (Mean ± SD)% of Cells in S Phase (Mean ± SD)% of Cells in G2/M Phase (Mean ± SD)
Vehicle Control0 (DMSO)55.2 ± 2.530.1 ± 1.814.7 ± 1.2
This compound0.162.8 ± 3.125.4 ± 2.011.8 ± 1.5
This compound175.6 ± 4.215.3 ± 1.99.1 ± 1.1
This compound1085.1 ± 3.88.7 ± 1.36.2 ± 0.9

Note: The data presented in this table is representative and for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and other factors.

Expected Results

Treatment with this compound is expected to cause a dose-dependent increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the percentage of cells in the S and G2/M phases. This indicates that this compound induces a G1 cell cycle arrest. The results can be visualized as a histogram where the G1 peak is significantly higher in treated cells compared to the control.

Troubleshooting

IssuePossible CauseSolution
High CV of G1 peak- Cell clumps- High flow rate- Improper staining- Filter samples through a nylon mesh before analysis.- Use a lower flow rate during acquisition.- Ensure proper fixation and staining times.
No significant change in cell cycle distribution- Inactive compound- Drug-resistant cell line- Insufficient treatment time or concentration- Verify the activity of this compound.- Use a different cell line known to be sensitive to AKT inhibitors.- Perform a time-course and dose-response experiment.
High background noise- RNase treatment insufficient- Cell debris- Ensure RNase A is active and incubation is sufficient.- Gate out debris based on forward and side scatter properties.

Conclusion

This application note provides a comprehensive protocol for the analysis of cell cycle arrest induced by the AKT inhibitor this compound using flow cytometry. The detailed methodology and expected outcomes will be a valuable resource for researchers investigating the cellular effects of this and other similar targeted therapies. The ability to quantify cell cycle distribution provides critical insights into the mechanism of action of anticancer compounds and is an essential tool in drug discovery and development.

References

Application Notes and Protocols: Immunohistochemical Analysis of (R)-Capivasertib Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Capivasertib (formerly known as AZD5363) is a potent, ATP-competitive pan-inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2][3][4]. By inhibiting AKT, Capivasertib effectively blocks the downstream signaling of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival[2]. This pathway can be activated through various mechanisms, including mutations in PIK3CA or AKT1, or loss of the tumor suppressor PTEN. The therapeutic efficacy of Capivasertib, particularly in combination with other agents, has been demonstrated in preclinical and clinical studies, leading to its approval for certain types of breast cancer.

These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissues treated with this compound. The primary goal of this protocol is to enable researchers to visualize and quantify the pharmacodynamic effects of Capivasertib by assessing the phosphorylation status of key downstream targets of AKT, such as phosphorylated AKT at Serine 473 (p-AKT Ser473).

Signaling Pathway Targeted by this compound

The PI3K/AKT/mTOR signaling cascade plays a crucial role in regulating cell growth, proliferation, survival, and metabolism. This compound targets a central node in this pathway, AKT. The diagram below illustrates the mechanism of action of Capivasertib.

Caption: Mechanism of action of this compound in the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for Immunohistochemistry

The following diagram outlines the key steps for performing immunohistochemistry on tissues treated with this compound.

IHC_Workflow start Start: this compound Treated Tissue fixation Tissue Fixation (e.g., 10% Neutral Buffered Formalin) start->fixation embedding Paraffin Embedding fixation->embedding sectioning Sectioning (4-5 µm) embedding->sectioning mounting Mounting on Charged Slides sectioning->mounting deparaffinization Deparaffinization & Rehydration mounting->deparaffinization retrieval Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER) deparaffinization->retrieval blocking_peroxidase Endogenous Peroxidase Blocking retrieval->blocking_peroxidase blocking_nonspecific Non-specific Binding Blocking blocking_peroxidase->blocking_nonspecific primary_ab Primary Antibody Incubation (e.g., anti-p-AKT Ser473) blocking_nonspecific->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (e.g., DAB) secondary_ab->detection counterstain Counterstaining (e.g., Hematoxylin) detection->counterstain dehydration Dehydration & Clearing counterstain->dehydration mounting_final Mounting with Coverslip dehydration->mounting_final analysis Microscopic Analysis & Quantification mounting_final->analysis end End analysis->end

Caption: Immunohistochemistry workflow for this compound treated tissues.

Detailed Immunohistochemistry Protocol

This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) tissues. Optimization may be required for different tissue types and antibodies.

Reagents and Materials
  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS/TBS)

  • Primary Antibody against p-AKT (Ser473)

  • Biotinylated Secondary Antibody

  • Streptavidin-HRP

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin

  • Mounting Medium

Protocol Steps
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes, 5 minutes each.

    • Immerse in 100% ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% ethanol: 1 change, 3 minutes.

    • Immerse in 70% ethanol: 1 change, 3 minutes.

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Pre-heat antigen retrieval buffer to 95-100°C.

    • Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides with PBS or TBS.

  • Endogenous Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse slides with PBS or TBS.

  • Blocking Non-specific Binding:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., anti-p-AKT Ser473) in blocking buffer to the recommended concentration.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS or TBS.

    • Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Signal Detection:

    • Rinse slides with PBS or TBS.

    • Incubate sections with Streptavidin-HRP for 30 minutes at room temperature.

    • Rinse slides with PBS or TBS.

    • Apply DAB substrate and incubate until the desired brown color develops (monitor under a microscope).

    • Rinse slides with deionized water to stop the reaction.

  • Counterstaining:

    • Immerse slides in Hematoxylin for 1-2 minutes.

    • Rinse with tap water.

    • "Blue" the sections in running tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate sections through graded ethanol (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium and coverslip.

Quantitative Data Summary

ParameterRecommendationNotes
Tissue Section Thickness 4-5 µmThinner sections can improve morphology and antibody penetration.
Antigen Retrieval Heat-Induced (HIER)10 mM Sodium Citrate, pH 6.0, at 95-100°C for 20-30 minutes is a common starting point.
Primary Antibody Dilution Vendor-specificStart with the manufacturer's recommended dilution and optimize as needed. A typical range is 1:100 to 1:500.
Primary Antibody Incubation Overnight at 4°CThis generally improves signal-to-noise ratio compared to shorter, room temperature incubations.
Secondary Antibody Conc. Vendor-specificFollow the manufacturer's instructions.
DAB Incubation Time 1-10 minutesMonitor development under a microscope to avoid over-staining.
Hematoxylin Staining Time 1-2 minutesAdjust time based on desired nuclear staining intensity.

Controls for Immunohistochemistry

The inclusion of appropriate controls is critical for the validation and interpretation of IHC results.

Control TypePurposeExpected Outcome
Positive Tissue Control To validate the staining protocol and antibody activity.Strong, specific staining in a tissue known to express high levels of the target protein (e.g., p-AKT in certain tumor xenografts).
Negative Tissue Control To assess non-specific binding and false positives.No staining in a tissue known to not express the target protein.
No Primary Antibody Control To check for non-specific binding of the secondary antibody and detection reagents.No staining.
Isotype Control To ensure the observed staining is due to specific antigen binding and not non-specific Fc receptor binding or other interactions of the primary antibody's isotype.No or negligible staining.
Untreated Control Tissue To establish a baseline level of the target protein's phosphorylation status before drug treatment.Comparison of staining intensity with Capivasertib-treated tissues will demonstrate the pharmacodynamic effect of the drug.

By following this detailed protocol and incorporating the appropriate controls, researchers can reliably assess the in-situ effects of this compound on the AKT signaling pathway in treated tissues.

References

Troubleshooting & Optimization

(R)-Capivasertib solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with (R)-Capivasertib in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a hydrophobic compound with poor aqueous solubility. It is practically insoluble in water but exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.

Q2: What are the recommended solvents for preparing stock solutions of this compound?

A2: For in vitro studies, high-purity, anhydrous DMSO is the most common and recommended solvent for creating high-concentration stock solutions.[1][2] Ethanol can also be used.[3] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]

Q3: My this compound is in a lyophilized form. How should I handle it?

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

A4: Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) is not recommended due to the compound's low aqueous solubility. A concentrated stock solution in an organic solvent should be prepared first and then diluted into the aqueous buffer to the final desired concentration.

Troubleshooting Guide

Issue 1: this compound powder is not fully dissolving in the organic solvent (e.g., DMSO).

Possible Cause Troubleshooting Step
Insufficient solvent volume.Ensure the calculated volume of solvent is correct for the desired concentration.
Low kinetic energy.Gently warm the solution in a 37°C water bath and vortex or sonicate for a few minutes to aid dissolution.
Compound has very low solubility even in the chosen organic solvent.You may need to try a different organic solvent or accept a lower stock concentration.
Poor quality or hydrated solvent.Use high-purity, anhydrous DMSO.

Visual Indicator: Solid particles or a cloudy appearance in the solution after attempting to dissolve.

Issue 2: Precipitation occurs immediately upon diluting the DMSO stock solution into an aqueous buffer (e.g., cell culture media, PBS).

Possible Cause Troubleshooting Step
The final concentration exceeds the aqueous solubility limit.Decrease the final working concentration of this compound.
The percentage of the organic co-solvent (DMSO) is too low in the final solution.Increase the percentage of DMSO in the final aqueous solution (typically acceptable up to 0.1-1% for in vitro assays, but always check for cell line specific toxicity).
Rapid change in solvent environment.Add the DMSO stock solution to the aqueous buffer dropwise while gently vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Temperature of the aqueous buffer.Use a pre-warmed aqueous buffer (e.g., 37°C) before adding the this compound stock solution.

Visual Indicator: The clear aqueous solution becomes cloudy or forms visible solid particles immediately after adding the DMSO stock.

Issue 3: The final aqueous solution of this compound becomes cloudy or shows precipitation over time.

Possible Cause Troubleshooting Step
The compound is not stable in the aqueous solution at that concentration and temperature.Prepare fresh dilutions immediately before each experiment.
The solution is supersaturated.While a solution might appear clear initially, it can be a thermodynamically unstable supersaturated solution that will precipitate over time. Try working with lower final concentrations.
Storage conditions of the diluted solution.If short-term storage is necessary, determine the stability of the diluted solution at the intended storage temperature (e.g., 4°C or -20°C) and use within the validated time frame.

Visual Indicator: A solution that was initially clear develops a haze, cloudiness, or visible precipitate after a period of incubation or storage.

Issue 4: Inconsistent experimental results with this compound.

Possible Cause Troubleshooting Step
Incomplete dissolution or precipitation of the inhibitor.Ensure the stock solution is fully dissolved before each use. Visually inspect for any precipitates.
Degradation of the compound in solution.Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light. Prepare fresh working dilutions for each experiment.

Quantitative Solubility Data

Solvent Concentration Notes
DMSOUp to 130 mg/mL (303.09 mM)Sonication is recommended. Use fresh, anhydrous DMSO.
EthanolUp to 20 mg/mLSonication is recommended.
WaterInsoluble
DMF10 mg/mL
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline8 mg/mL (18.65 mM)For in vivo formulation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (Molecular Weight: 428.92 g/mol ).

  • Calculate Solvent Volume: Use the following formula to calculate the required volume of DMSO: Volume (L) = (Mass (g) / 428.92 g/mol ) / 0.010 mol/L

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Solubilization: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes and/or sonicate to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure no solid particles remain and the solution is clear.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Medium: Warm the cell culture medium to 37°C.

  • Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution. For example, to achieve a 10 µM final concentration in 1 mL of medium, you can first dilute 1 µL of the 10 mM stock into 99 µL of medium (to make a 100 µM intermediate solution), and then add 100 µL of this intermediate solution to 900 µL of medium.

  • Direct Dilution (with caution): Alternatively, for a 10 µM final concentration in 1 mL, add 1 µL of the 10 mM stock solution directly to 999 µL of pre-warmed cell culture medium while gently vortexing.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).

  • Immediate Use: Use the freshly prepared working solution immediately for your experiment.

Visualizations

PI3K_AKT_Pathway PI3K/AKT Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (AKT1, AKT2, AKT3) PIP3->AKT Recruits PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation Apoptosis Inhibition of Apoptosis FOXO->Apoptosis Capivasertib This compound Capivasertib->AKT Inhibits experimental_workflow Experimental Workflow for this compound Solubilization cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm to 37°C add_dmso->dissolve check_stock Visually Inspect for Clarity dissolve->check_stock aliquot Aliquot & Store at -80°C check_stock->aliquot Clear thaw Thaw Stock Aliquot aliquot->thaw add_buffer Dilute into Pre-warmed Aqueous Buffer thaw->add_buffer check_working Visually Inspect for Precipitation add_buffer->check_working use_now Use Immediately in Experiment check_working->use_now Clear precipitate Precipitation Observed check_working->precipitate Precipitate lower_conc Lower Final Concentration precipitate->lower_conc increase_dmso Increase Co-solvent % precipitate->increase_dmso add_surfactant Add Surfactant precipitate->add_surfactant

References

Technical Support Center: Overcoming (R)-Capivasertib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the AKT inhibitor (R)-Capivasertib in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line has developed resistance to Capivasertib. What are the common underlying mechanisms?

A1: Acquired resistance to Capivasertib, a potent pan-AKT inhibitor, can arise through several mechanisms, often involving the reactivation of downstream signaling pathways or the activation of bypass tracks. Key mechanisms include:

  • Reactivation of mTORC1 Signaling: Even with sustained AKT inhibition by Capivasertib, cancer cells can reactivate mTORC1 signaling. This can occur through the upregulation of PDK1 and mTORC2.[1]

  • Reduced 4E-BP1 Activity: A significant mechanism involves the reduced expression or phosphorylation of 4E-BP1, a key negative regulator of cap-dependent protein synthesis. This leads to an impaired interaction between 4E-BP1 and eIF4E, promoting the formation of the eIF4F complex and increasing cap-dependent translation, which supports cell growth and proliferation.[2]

  • Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression of RTKs such as ERBB3 (HER3) and EGFR can bypass AKT inhibition and reactivate downstream signaling pathways like the MAPK pathway.[1]

  • Upregulation of Estrogen Receptor (ER) Signaling: In ER-positive breast cancer models, an upregulation of ER signaling has been observed as a mechanism of acquired resistance to Capivasertib.[1]

  • Upregulation of Mcl-1: In some cancers, such as esophageal cancer, resistance to chemotherapy can be associated with the upregulation of the anti-apoptotic protein Mcl-1, a mechanism that could also contribute to Capivasertib resistance.

Q2: What are some initial steps to confirm and characterize Capivasertib resistance in my cell line?

A2: To confirm and characterize resistance, you should perform the following key experiments:

  • Determine the IC50 Value: Perform a dose-response cell viability assay to compare the half-maximal inhibitory concentration (IC50) of Capivasertib in your suspected resistant cell line versus the parental (sensitive) cell line. A significant fold-increase in the IC50 value confirms resistance.

  • Western Blot Analysis: Profile the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in both sensitive and resistant cells, both at baseline and after Capivasertib treatment. Key proteins to examine include p-AKT (S473 and T308), total AKT, p-S6 ribosomal protein, total S6, p-4E-BP1, and total 4E-BP1.

  • Assess Cap-Dependent Protein Synthesis: If you suspect involvement of the translational machinery, you can perform a co-immunoprecipitation of eIF4E to assess its binding to 4E-BP1.

Q3: What strategies can I employ in my experiments to overcome Capivasertib resistance?

A3: Based on the identified resistance mechanisms, several strategies can be explored to resensitize your cancer cell lines to Capivasertib:

  • Combination Therapy:

    • mTOR Inhibitors: Since mTORC1 reactivation is a common escape mechanism, combining Capivasertib with an mTOR inhibitor (e.g., everolimus) can be effective.

    • Fulvestrant: In ER-positive breast cancer cell lines with upregulated ER signaling, co-treatment with the selective estrogen receptor degrader (SERD) fulvestrant has shown synergistic effects.[1]

    • Mcl-1 Inhibitors: If Mcl-1 upregulation is observed, combining Capivasertib with an Mcl-1 inhibitor may restore sensitivity.

    • Other Kinase Inhibitors: Depending on the specific bypass pathways activated, inhibitors of kinases like ERBB2 or CDK4/6 could be beneficial.

  • Genetic Knockdown: Use siRNA or CRISPR-Cas9 to knock down genes identified as potential drivers of resistance (e.g., ERBB2, CDK4) to validate their role and observe for re-sensitization to Capivasertib.

  • Ectopic Expression: In cases of reduced 4E-BP1, ectopic expression of wild-type or constitutively active 4E-BP1 can help restore sensitivity.

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability Assay (IC50) Results
Problem Possible Cause Suggested Solution
High variability between replicates- Uneven cell seeding- Edge effects in the plate- Compound precipitation- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Confirm the solubility of Capivasertib in your culture medium.
IC50 values differ from published data- Different cell passage number- Variation in assay incubation time- Different viability assay used- Use cells within a consistent and low passage number range.- Standardize the incubation time for all experiments.- Be aware that different assays (e.g., MTT, CellTiter-Glo) can yield different IC50 values.
No clear dose-response curve- Incorrect drug concentration range- Cell line is highly resistant- Perform a broader range of serial dilutions.- Confirm resistance with Western blotting and consider using a combination therapy approach.
Guide 2: Western Blotting Issues for PI3K/AKT/mTOR Pathway Analysis
Problem Possible Cause Suggested Solution
Weak or no signal for phospho-proteins- Inefficient protein extraction- Phosphatase activity- Poor antibody quality- Use a lysis buffer containing phosphatase and protease inhibitors.- Prepare fresh lysates and avoid repeated freeze-thaw cycles.- Use a validated antibody and optimize the antibody concentration.
High background- Insufficient blocking- Too high primary or secondary antibody concentration- Inadequate washing- Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST.- Titrate your antibodies to determine the optimal concentration.- Increase the number and duration of washes with TBST.
Inconsistent loading control (e.g., GAPDH, β-actin)- Uneven protein loading- Protein degradation- Perform a protein quantification assay (e.g., BCA) to ensure equal loading.- Handle lysates on ice and use protease inhibitors.

Quantitative Data Summary

Table 1: Fold Resistance to Capivasertib in Resistant Cancer Cell Lines

Cell LineCancer TypeMethod of Resistance InductionFold Resistance (IC50 vs. Parental)Reference
A2780 254ROvarian CarcinomaChronic exposure to CCT129254 (Capivasertib precursor)~100-fold
A2780 254R-B (subclone)Ovarian CarcinomaSubcloning from 254R16-54-fold
T47D PalboRBreast CancerChronic exposure to PalbociclibNot specified, but showed reduced sensitivity to Capivasertib
MCF7 PalboRBreast CancerChronic exposure to PalbociclibNot specified, but showed reduced sensitivity to Capivasertib

Table 2: Changes in Protein Expression/Phosphorylation in Capivasertib-Resistant Cells

ProteinChange in Resistant CellsCell Line(s)ImplicationReference
p-S6 (S235/236)Maintained phosphorylation despite Capivasertib treatmentCAMA1-derived resistant modelsReactivation of mTORC1 signaling
4E-BP1Reduced expression and phosphorylationA2780 254RIncreased cap-dependent protein synthesis
ERBB3 (HER3)Increased expressionCAMA1-derived resistant modelsActivation of bypass signaling pathways
PDK1UpregulationCAMA1-derived resistant modelsReactivation of mTORC1 signaling
mTORC2UpregulationCAMA1-derived resistant modelsReactivation of mTORC1 signaling

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72-96 hours. Include a vehicle-only control (e.g., DMSO).

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blotting for Phosphorylated Proteins
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT, p-S6) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Co-Immunoprecipitation (Co-IP) for 4E-BP1 and eIF4E
  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against eIF4E (or a control IgG) overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with Co-IP lysis buffer to remove non-specific proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against 4E-BP1.

Visualizations

PI3K_AKT_mTOR_Pathway_and_Capivasertib_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (T308) mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibitory Phosphorylation Translation Protein Synthesis S6K->Translation eIF4E eIF4E FourEBP1->eIF4E Inhibition eIF4E->Translation Capivasertib This compound Capivasertib->AKT Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound on AKT.

Capivasertib_Resistance_Mechanisms cluster_resistance Mechanisms of Capivasertib Resistance cluster_consequences Consequences Reactivation_mTORC1 Reactivation of mTORC1 Signaling Sustained_Translation Sustained Protein Synthesis Reactivation_mTORC1->Sustained_Translation Reduced_4EBP1 Reduced 4E-BP1 Activity Reduced_4EBP1->Sustained_Translation Upregulation_RTK Upregulation of Bypass RTKs (e.g., HER3) Cell_Proliferation Cell Proliferation and Survival Upregulation_RTK->Cell_Proliferation Upregulation_ER Upregulation of ER Signaling Upregulation_ER->Cell_Proliferation Sustained_Translation->Cell_Proliferation Capivasertib This compound AKT_Inhibition AKT Inhibition Capivasertib->AKT_Inhibition AKT_Inhibition->Reactivation_mTORC1 Bypassed by AKT_Inhibition->Reduced_4EBP1 Bypassed by AKT_Inhibition->Upregulation_RTK Bypassed by AKT_Inhibition->Upregulation_ER Bypassed by

Caption: Key mechanisms of acquired resistance to this compound in cancer cells.

Experimental_Workflow_Resistance_Characterization Start Suspected Resistance IC50 Determine IC50 (Cell Viability Assay) Start->IC50 WesternBlot Western Blot Analysis (p-AKT, p-S6, 4E-BP1) IC50->WesternBlot If resistance confirmed CoIP Co-Immunoprecipitation (eIF4E-4E-BP1) WesternBlot->CoIP Data_Analysis Analyze Data & Identify Mechanism CoIP->Data_Analysis Strategy Develop Overcoming Strategy (e.g., Combination Therapy) Data_Analysis->Strategy End Validate Strategy Strategy->End

References

Technical Support Center: (R)-Capivasertib Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing (R)-Capivasertib (also known as AZD5363) in kinase assays. It includes troubleshooting guides, frequently asked questions (FAQs), quantitative data on off-target effects, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during the experimental use of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary target of this compound? this compound, also known as AZD5363, is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3) with high potency.[1][2][3]

  • Q2: What are the known off-target effects of this compound in kinase assays? While highly selective for AKT isoforms, this compound has been shown to inhibit other kinases, particularly within the AGC kinase family. Known off-targets include p70S6 Kinase (p70S6K), Protein Kinase A (PKA), and Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[2]

  • Q3: How can I minimize the impact of off-target effects in my cellular experiments? To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that elicits the desired inhibition of AKT signaling. Performing dose-response experiments and monitoring both on-target (e.g., phosphorylation of PRAS40, GSK3β) and potential off-target pathway biomarkers is crucial.

  • Q4: What are the common adverse events observed in clinical studies that might be related to on-target or off-target effects? Commonly reported adverse events in clinical trials include hyperglycemia, diarrhea, and maculopapular rash. Hyperglycemia is a known on-target effect of AKT inhibition due to its role in insulin signaling.

Troubleshooting Guide for Inconsistent Kinase Assay Results

Issue Potential Cause Troubleshooting Steps
High Variability Between Replicates Pipetting errors, especially with small volumes. Incomplete mixing of reagents.- Ensure pipettes are properly calibrated. - Use reverse pipetting for viscous solutions. - Prepare a master mix of reagents to ensure consistency across wells.
IC50 Value Higher Than Expected Inactive enzyme due to improper storage or handling. Incorrect ATP concentration. Compound precipitation in assay buffer.- Aliquot enzyme upon receipt and avoid repeated freeze-thaw cycles. - Use an ATP concentration at or near the Km for the specific kinase. - Visually inspect for compound precipitation and consider adjusting buffer components or solvent concentration.
No Inhibition Observed Incorrect compound concentration. Degraded compound. Assay conditions not optimal for the kinase.- Verify the concentration of the this compound stock solution. - Use a fresh aliquot of the compound. - Confirm that the buffer pH, ionic strength, and co-factors are optimal for the target kinase.
Edge Effects in Microplates Evaporation from the outer wells of the assay plate.- Avoid using the outermost wells for experimental samples. - Fill the outer wells with buffer or water to maintain humidity.

Quantitative Data: this compound Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of this compound against its primary targets and known off-target kinases.

Kinase TargetIC50 (nM)Assay Type
On-Target Kinases
AKT13Cell-free assay
AKT27Cell-free assay
AKT37Cell-free assay
Known Off-Target Kinases
p70S6K6Cell-free assay
PKA7Cell-free assay
ROCK260Cell-free assay
ROCK1470Cell-free assay

Experimental Protocols

Detailed Protocol: Caliper Off-Chip Mobility Shift Kinase Assay

This protocol is a representative method for determining the inhibitory activity of this compound against protein kinases.

1. Reagent Preparation:

  • Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
  • Enzyme Preparation: Prepare a 2X stock solution of the purified kinase (e.g., AKT1, PKA) in Kinase Reaction Buffer. The final concentration should be optimized for each kinase to achieve approximately 20-30% substrate conversion in the assay.
  • Substrate Preparation: Prepare a 2X stock solution of the appropriate fluorescently labeled peptide substrate in Kinase Reaction Buffer.
  • ATP Preparation: Prepare a 2X stock solution of ATP in Kinase Reaction Buffer. The concentration should be at the Km for the specific kinase being assayed.
  • This compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in Kinase Reaction Buffer to a 4X stock solution.
  • Stop Solution: Prepare a buffer containing EDTA to chelate Mg²⁺ and stop the enzymatic reaction (e.g., 100 mM HEPES, 0.015% Brij-35, 40 mM EDTA).

2. Assay Procedure (384-well plate format):

  • Add 2.5 µL of the 4X this compound solution or DMSO (vehicle control) to the appropriate wells.
  • Add 5 µL of the 2X enzyme solution to all wells.
  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
  • Initiate the kinase reaction by adding 2.5 µL of a 4X solution containing both the peptide substrate and ATP.
  • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
  • Stop the reaction by adding 10 µL of Stop Solution.

3. Data Acquisition and Analysis:

  • Analyze the plate using a Caliper LabChip EZ Reader or a similar microfluidic capillary electrophoresis system.
  • The instrument will separate the phosphorylated product from the unphosphorylated substrate based on their different electrophoretic mobilities.
  • Quantify the amount of product formed by measuring the fluorescence intensity of the product and substrate peaks.
  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Visualizations

Signaling Pathway

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates Downstream Downstream Effectors (e.g., GSK3β, PRAS40) AKT->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Capivasertib This compound Capivasertib->AKT Inhibits OffTarget Off-Target Kinases (PKA, ROCK) Capivasertib->OffTarget Inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Compound Serial Dilution of This compound Incubation Incubate Kinase with Compound Compound->Incubation Enzyme Kinase (e.g., AKT) Enzyme->Incubation Substrate Fluorescent Peptide Substrate Reaction Initiate Reaction with Substrate/ATP Substrate->Reaction ATP ATP Solution ATP->Reaction Incubation->Reaction Stop Stop Reaction with EDTA Reaction->Stop Separation Microfluidic Separation Stop->Separation Detection Fluorescence Detection Separation->Detection IC50 IC50 Calculation Detection->IC50

Caption: General workflow for an in vitro kinase inhibition assay.

References

Technical Support Center: Optimizing (R)-Capivasertib Dosing Schedules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing (R)-Capivasertib dosing schedules to minimize toxicity while maintaining efficacy. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data from clinical and preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as AZD5363, is a potent, orally bioavailable, ATP-competitive pan-inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2][3]. By inhibiting AKT, Capivasertib blocks the downstream signaling of the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, survival, and metabolism[2][4]. This pathway is frequently hyperactivated in various cancers due to mutations in genes like PIK3CA, AKT1, or loss of the tumor suppressor PTEN.

Q2: What is the recommended dosing schedule for this compound and why?

A2: The recommended Phase II monotherapy dose is 480 mg twice daily (BID) on an intermittent schedule of 4 days on, 3 days off. In combination with fulvestrant, the approved dose is 400 mg BID on the same 4 days on, 3 days off schedule. Clinical studies have shown that this intermittent schedule is better tolerated than continuous dosing, resulting in a lower probability of adverse events such as diarrhea, rash, and serious adverse events, likely due to a lower total weekly exposure.

Q3: What are the most common toxicities associated with this compound?

A3: The most frequently observed toxicities are diarrhea, cutaneous adverse reactions (such as maculopapular rash), and hyperglycemia. Other reported adverse events include nausea, fatigue, and stomatitis.

Q4: How can Capivasertib-induced hyperglycemia be managed in a preclinical setting?

A4: In preclinical models, hyperglycemia can be managed by monitoring blood glucose levels regularly. If significant hyperglycemia is observed, consider implementing a low-carbohydrate diet for the animals. Fasting prior to drug administration may also attenuate the hyperglycemic spike. It is important to establish baseline glucose levels before starting treatment to accurately assess the drug's effect.

Q5: What should I do if I observe significant toxicity in my animal models?

A5: If unexpected or severe toxicity is observed, it is crucial to first ensure that the formulation and dosing are correct. Consider reducing the dose or switching to an intermittent dosing schedule if a continuous one is being used. It is also important to have a clear endpoint for toxicity in your study protocol and to humanely euthanize animals that reach this endpoint. A thorough necropsy and histopathological analysis of major organs can help identify the cause of toxicity.

Troubleshooting Guides

In Vitro Assays
IssuePotential Cause(s)Troubleshooting Steps
Inconsistent IC50 values in cell viability assays 1. Cell passage number and health. 2. Inconsistent cell seeding density. 3. Compound solubility and stability. 4. Edge effects in multi-well plates.1. Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before seeding. 2. Use a hemocytometer or automated cell counter for accurate cell counts. Mix cell suspension between plating. 3. Prepare fresh drug dilutions for each experiment. Visually inspect for precipitation. 4. Avoid using the outer wells of the plate for experimental data; fill them with sterile media or PBS to maintain humidity.
No or weak inhibition of AKT phosphorylation (p-AKT) in Western Blot 1. Inadequate drug concentration or incubation time. 2. Poor antibody quality or incorrect dilution. 3. Protein degradation. 4. Inactive phosphatase inhibitors.1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. Use a validated antibody for p-AKT and total AKT. Titrate the antibody to find the optimal concentration. Include a positive control. 3. Work quickly on ice during protein extraction and add protease inhibitors to the lysis buffer. 4. Add fresh phosphatase inhibitors to the lysis buffer immediately before use.
Unexpected cytotoxicity at low concentrations 1. Off-target effects of the compound. 2. Contamination of cell culture. 3. Solvent toxicity.1. Test the compound in a cell line known to be resistant to AKT inhibition. 2. Regularly test for mycoplasma contamination. 3. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all wells, including controls.
In Vivo Experiments
IssuePotential Cause(s)Troubleshooting Steps
Inconsistent tumor growth inhibition 1. Variability in animal age, weight, or health status. 2. Inconsistent tumor cell implantation. 3. Incorrect drug formulation or administration. 4. Lack of target engagement.1. Use animals of the same sex and from a narrow age and weight range. 2. Ensure consistent cell viability, injection volume, and location. 3. Prepare fresh formulations regularly. Ensure proper gavage or injection technique. 4. Collect tumor samples at the end of the study to confirm inhibition of the AKT pathway via Western blot or immunohistochemistry.
Unexpected animal mortality 1. Severe on-target or off-target toxicity. 2. Formulation-related issues (e.g., precipitation, incorrect pH). 3. Animal handling stress or infection.1. Reduce the dose or switch to an intermittent dosing schedule. Perform a dose-range-finding study. 2. Evaluate the tolerability of the vehicle in a control group. 3. Ensure proper aseptic techniques during procedures and monitor animals for signs of distress or illness.
Development of drug resistance 1. Upregulation of bypass signaling pathways. 2. Mutations in the drug target.1. Analyze resistant tumors for activation of alternative growth factor receptor pathways (e.g., EGFR, HER2). 2. Sequence the AKT gene in resistant tumors to identify potential mutations.

Quantitative Data Summary

Table 1: Adverse Events with this compound Monotherapy in a Phase I Dose-Escalation Study

Dose and ScheduleGrade ≥3 DiarrheaGrade ≥3 RashGrade ≥3 Hyperglycemia
320 mg BID (continuous)Higher ProbabilityHigher ProbabilityDriven by exposure within dosing interval
480 mg BID (4 days on/3 days off)Lower ProbabilityLower ProbabilityDriven by exposure within dosing interval

Data suggests the intermittent schedule is better tolerated than the continuous schedule.

Table 2: Adverse Events with this compound in Combination with Fulvestrant (CAPItello-291 Trial)

Adverse Event (Any Grade)This compound + Fulvestrant (n=355)Placebo + Fulvestrant (n=350)
Diarrhea72.4%20.0%
Cutaneous Adverse Reactions56%16%
Nausea34.6%15.4%
Fatigue38%27%
Stomatitis25%5%
Adverse Event (Grade ≥3) This compound + Fulvestrant (n=355) Placebo + Fulvestrant (n=350)
Cutaneous Adverse Reactions14.9%0.3%
Diarrhea9.3%0.3%
Hyperglycemia2.8%0.6%

Data from the CAPItello-291 trial.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Hyperglycemia in a Mouse Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., nude or NSG) bearing subcutaneous tumors from a cancer cell line of interest.

  • Acclimatization and Baseline Measurement: Allow animals to acclimate for at least one week. Prior to treatment, measure baseline blood glucose levels from tail vein blood using a calibrated glucometer.

  • Dosing: Administer this compound via oral gavage at the desired dose and schedule. Include a vehicle control group.

  • Blood Glucose Monitoring:

    • On dosing days, measure blood glucose at 2, 4, and 8 hours post-dose to capture the peak hyperglycemic effect.

    • On non-dosing days, measure fasting blood glucose in the morning.

    • Measure blood glucose at least twice weekly throughout the study.

  • Data Analysis: Compare blood glucose levels between the treatment and vehicle control groups. If hyperglycemia is observed, note the time to onset, peak glucose level, and duration.

Protocol 2: Evaluation of this compound-Induced Diarrhea in Mice
  • Animal Model and Housing: House mice individually to monitor fecal output accurately.

  • Dosing: Administer this compound or vehicle control as described in Protocol 1.

  • Diarrhea Assessment:

    • Observe the animals at least twice daily for signs of diarrhea.

    • Score fecal consistency using a standardized scale (e.g., 0 = normal, well-formed pellets; 1 = soft pellets; 2 = very soft, unformed feces; 3 = watery diarrhea).

    • Collect all fecal pellets daily and measure the total wet weight.

  • Histopathological Analysis: At the end of the study, collect sections of the small and large intestines. Fix in 10% neutral buffered formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E). Examine for signs of inflammation, epithelial damage, and changes in villus architecture.

Protocol 3: Assessment of this compound-Induced Rash in a Rodent Model
  • Animal Model: Use a rodent model known to be susceptible to drug-induced skin reactions (e.g., Brown Norway rats).

  • Dosing: Administer this compound or vehicle control.

  • Skin Observation:

    • Visually inspect the skin of the animals daily, paying close attention to the ears, paws, and dorsal skin.

    • Score the severity of any observed rash based on erythema (redness), edema (swelling), and scaling using a standardized scoring system (e.g., 0 = no rash, 1 = mild, 2 = moderate, 3 = severe).

  • Histopathological Analysis: At the end of the study, collect skin biopsies from affected and unaffected areas. Process the tissue for H&E staining and examine for signs of inflammation, epidermal changes, and immune cell infiltration.

Visualizations

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream Inhibits/Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Transcription Gene Transcription (Cell Growth, Proliferation, Survival) mTORC1->Transcription Promotes Downstream->Transcription Regulates Capivasertib This compound Capivasertib->AKT Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Viability Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) Western_Blot Western Blot Analysis (p-AKT, total AKT, downstream targets) Xenograft_Model Establish Xenograft Tumor Model Cell_Viability->Xenograft_Model Lead to in vivo studies Dosing_Schedule Administer this compound (Intermittent vs. Continuous) Xenograft_Model->Dosing_Schedule Tumor_Measurement Monitor Tumor Growth Dosing_Schedule->Tumor_Measurement Toxicity_Assessment Assess Toxicity (Hyperglycemia, Diarrhea, Rash) Tumor_Measurement->Toxicity_Assessment PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Analysis Toxicity_Assessment->PK_PD_Analysis

Caption: A generalized experimental workflow for the preclinical evaluation of this compound.

References

Troubleshooting inconsistent results in (R)-Capivasertib experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Capivasertib. The information is designed to address common challenges and inconsistencies that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound, also known as AZD5363, is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor.[1][2] It targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), a key node in the PI3K/AKT/mTOR signaling pathway.[1][3][4] By inhibiting AKT, Capivasertib prevents the phosphorylation of downstream substrates, thereby disrupting critical cellular processes such as growth, proliferation, survival, and metabolism that are often dysregulated in cancer.

Q2: In which cancer types and cellular contexts is this compound most effective?

This compound has shown significant anti-tumor activity in various cancer cell lines, including breast, prostate, and ovarian cancers. Its efficacy is particularly pronounced in tumors with alterations in the PI3K/AKT/mTOR pathway, such as mutations in PIK3CA, AKT1, or loss of PTEN. For instance, it has been approved in combination with fulvestrant for the treatment of hormone receptor (HR)-positive, HER2-negative advanced breast cancer with one or more of these alterations.

Q3: What are the known mechanisms of acquired resistance to this compound?

Acquired resistance to Capivasertib is a significant challenge and can arise from several mechanisms:

  • Reactivation of mTORC1 Signaling: Cancer cells can develop resistance by rewiring signaling pathways to bypass AKT inhibition and reactivate mTORC1.

  • Reduced 4E-BP1 Activity: Decreased expression or phosphorylation of 4E-BP1, a negative regulator of protein synthesis, can lead to increased cap-dependent protein synthesis and resistance.

  • Upregulation of Estrogen Receptor (ER) Signaling: In ER-positive breast cancer models, upregulation of ER signaling has been observed as a mechanism of acquired resistance.

  • Increased Expression of Receptor Tyrosine Kinases: Increased expression of ERBB3 (HER3) and EGFR has been noted in resistant models.

Q4: How can I confirm that this compound is engaging its target in my cellular model?

The most direct method to confirm target engagement is to perform a Western blot analysis to assess the phosphorylation status of AKT and its downstream targets. A significant decrease in the phosphorylation of AKT at Ser473 and/or Thr308, as well as reduced phosphorylation of downstream effectors like PRAS40, GSK3β, and S6 ribosomal protein, indicates effective inhibition of the AKT pathway. Interestingly, Capivasertib has been reported to hold AKT in a hyperphosphorylated but catalytically inactive state, so an increase in pAKT may also be observed, while downstream signaling is inhibited.

Troubleshooting Guides

Issue 1: Inconsistent or No Significant Decrease in Cell Viability After Treatment

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Intrinsic or Acquired Resistance 1. Verify Target Inhibition: Perform a Western blot to check the phosphorylation status of AKT and its downstream targets (e.g., p-AKT, p-GSK3β, p-S6). If there is no change in phosphorylation, there may be an issue with the compound or experimental setup. If the pathway is inhibited but cell viability is unaffected, investigate resistance mechanisms. 2. Pathway Profiling: Analyze the activation status of parallel survival pathways, such as the MAPK/ERK pathway (check p-ERK levels). 3. Combination Therapy: Consider combining Capivasertib with an inhibitor of the identified bypass pathway (e.g., a MEK inhibitor or, in ER+ models, an ER antagonist like fulvestrant).
Suboptimal Drug Concentration or Treatment Duration 1. Dose-Response Curve: Perform a dose-response experiment with a wider range of Capivasertib concentrations to determine the IC50 value for your specific cell line. 2. Time-Course Experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, 72 hours) to find the optimal treatment duration.
Compound Inactivity 1. Check Compound Quality: Ensure the inhibitor is properly stored, has not expired, and was dissolved in an appropriate solvent (e.g., DMSO). 2. Use a Positive Control: Test the inhibitor on a known sensitive cell line to confirm its activity.
Issues with Cell Viability Assay 1. Optimize Seeding Density: Determine the optimal cell number to ensure cells are in the exponential growth phase during the assay. 2. Minimize Edge Effects: Avoid using the perimeter wells of the microplate, as they are prone to evaporation. 3. Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.
Issue 2: High Variability in Western Blot Results for Phosphorylated Proteins

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Variability in Cell Culture Conditions 1. Standardize Procedures: Maintain consistency in cell density, passage number, and serum starvation times before treatment. 2. Synchronize Cells: For some experiments, cell cycle synchronization may be necessary to reduce variability.
Sample Preparation and Protein Degradation 1. Use Fresh Inhibitors: Always add fresh protease and phosphatase inhibitors to your lysis buffer. 2. Keep Samples Cold: Perform all cell lysis and protein quantification steps on ice or at 4°C to prevent protein degradation.
Low Abundance of Phosphorylated Protein 1. Stimulate the Pathway: If basal phosphorylation is low, you may need to stimulate the cells with a growth factor (e.g., EGF, IGF) to increase the signal before adding the inhibitor. 2. Enrich for Phosphoproteins: Consider using immunoprecipitation to enrich for your protein of interest before Western blotting.
Antibody Issues 1. Validate Antibodies: Use antibodies that have been validated for your specific application. 2. Optimize Antibody Dilution: Perform a titration of your primary antibody to find the optimal concentration. 3. Use a Different Clone: If you continue to have issues, consider trying an antibody clone from a different manufacturer.
Issue 3: In Vitro Kinase Assay Shows No Inhibition

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
High ATP Concentration Since Capivasertib is an ATP-competitive inhibitor, a high concentration of ATP in the kinase assay can compete with the inhibitor and reduce its apparent potency. Solution: Test the inhibitor at an ATP concentration that is close to the Km value for the kinase.
Enzyme Autophosphorylation Some kinases can autophosphorylate, which consumes ATP and can interfere with the measurement of substrate phosphorylation. Solution: Use a kinase assay format that specifically measures the phosphorylation of the substrate, rather than total ATP consumption.
Presence of Serum in the Assay Components in serum can bind to the inhibitor and reduce its effective concentration. Solution: Perform the in vitro kinase assay in a serum-free buffer system.
Inactive Recombinant Kinase The purified kinase may be inactive or have low activity. Solution: Test the activity of the recombinant kinase with a known substrate and positive control inhibitor before performing experiments with Capivasertib.

Experimental Protocols

Protocol 1: Western Blot for Phospho-Akt (Ser473)
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize the p-Akt signal, the membrane can be stripped and re-probed for total Akt.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only (e.g., DMSO) controls.

  • MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits Capivasertib This compound Capivasertib->AKT Inhibits S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound on AKT.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis (with protease/phosphatase inhibitors) start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF/Nitrocellulose) sds->transfer block Blocking transfer->block primary_ab Primary Antibody (e.g., p-AKT) block->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect end Data Analysis detect->end

Caption: A standard experimental workflow for Western blotting to analyze protein phosphorylation.

Troubleshooting_Logic cluster_viability Viability Assay Troubleshooting cluster_western Western Blot Troubleshooting start Inconsistent/Poor Response to This compound check_viability Cell Viability Assay Shows No Effect? start->check_viability check_pAKT Western Blot Shows No p-AKT Inhibition? check_viability->check_pAKT No optimize_assay Optimize Assay: - Seeding Density - Drug Concentration - Duration - Solvent Control check_viability->optimize_assay Yes optimize_wb Optimize WB Protocol: - Lysis Buffer - Antibody Titration - Sample Handling check_pAKT->optimize_wb Yes (Pathway NOT inhibited) investigate_resistance Investigate Resistance Mechanisms: - Pathway Profiling (e.g., MAPK) - Analyze mTORC1 reactivation - Check 4E-BP1 status check_pAKT->investigate_resistance No (Pathway is inhibited) check_compound Check Compound Activity: - Storage - Positive Control Cell Line optimize_assay->check_compound

Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.

References

(R)-Capivasertib stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of (R)-Capivasertib. It includes troubleshooting guides and frequently asked questions to ensure the successful design and execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound as a solid powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1] For shorter periods, it can be stored at 4°C for up to 2 years.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in anhydrous DMSO.[2] Once prepared, aliquot the solution to prevent repeated freeze-thaw cycles and store at -80°C for up to 1 year or at -20°C for up to 6 months.[1]

Q3: Is this compound stable under freeze-thaw cycles?

A3: Repeated freeze-thaw cycles should be avoided as they can lead to product inactivation.[2] It is best practice to aliquot stock solutions into single-use volumes.

Q4: What is the stability of this compound in aqueous solutions?

A4: While specific kinetic stability data in aqueous media is limited, it is known that Capivasertib has pH-dependent solubility. It is freely soluble in water at pH values below 1.2 and practically insoluble at pH values above 6.8. For cell culture experiments, it is common to dilute the DMSO stock solution into the aqueous culture medium immediately before use.

Q5: What are the known degradation pathways for Capivasertib?

A5: Forced degradation studies have shown that Capivasertib is susceptible to degradation under acidic, alkaline, oxidative (peroxide), and thermal stress conditions. The major degradation products have been identified under these conditions. It is relatively stable under reductive and photolytic conditions.

Stability and Storage Summary

FormStorage TemperatureDurationReference
Solid Powder-20°C3 years
4°C2 years
In DMSO-80°C1 year
-20°C6 months
Forced Degradation Condition% DegradationReference
Acid11.7%
Alkali12.1%
Peroxide15.6%
Reduction0.5%
Thermal10.5%
Photolytic1.2%
Hydrolysis3.7%

Troubleshooting Guide

IssuePossible CauseRecommendation
No or low inhibition of downstream AKT targets (e.g., pGSK3β, pPRAS40). Compound inactivity: Improper storage or handling leading to degradation.Ensure the compound has been stored correctly as per the guidelines. Prepare fresh dilutions from a new stock aliquot.
Insufficient concentration: The concentration of Capivasertib may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment to determine the optimal concentration. IC50 values for inhibition of AKT substrate phosphorylation are typically in the range of 0.3 to 0.8 µM.
Cell line resistance: The cell line may have resistance mechanisms to AKT inhibition.Confirm the activation status of the PI3K/AKT pathway in your cell line. Cell lines with mutations in PIK3CA, loss of PTEN, or HER2 amplification are generally more sensitive.
Unexpected increase in pAKT (S473/T308) levels upon treatment. Mechanism of action: This is a known on-target effect of Capivasertib. The inhibitor traps AKT in a hyperphosphorylated but catalytically inactive state.This is an expected finding and confirms target engagement. To assess inhibition of the pathway, measure the phosphorylation of downstream targets like GSK3β, PRAS40, or S6.
Low cell viability or cytotoxicity observed in control (vehicle-treated) cells. DMSO toxicity: High concentrations of DMSO can be toxic to some cell lines.Ensure the final concentration of DMSO in the cell culture medium is low, typically ≤ 0.5%.
Variability in experimental results. Inconsistent compound preparation: Inaccurate dilutions or incomplete solubilization.Ensure the compound is fully dissolved in DMSO before further dilution. Use freshly prepared dilutions for each experiment.
Cell culture conditions: Variations in cell density, passage number, or growth phase.Maintain consistent cell culture practices. Seed cells at a density that allows for logarithmic growth during the experiment.

Experimental Protocols

Western Blot Analysis of AKT Pathway Inhibition

This protocol describes how to assess the effect of this compound on the phosphorylation of AKT and its downstream targets.

Methodology:

  • Cell Seeding: Plate cells (e.g., BT474c, LNCaP) in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or a vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT (S473/T308), total AKT, p-GSK3β, total GSK3β, p-PRAS40, total PRAS40, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability (MTS) Assay

This protocol outlines a method to determine the effect of this compound on cell proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the assay (e.g., 3,000-5,000 cells/well). Allow cells to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 30 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a non-linear regression curve fit.

Visualizations

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates (T308) GSK3b GSK3β AKT->GSK3b mTORC1 mTORC1 AKT->mTORC1 FOXO FOXO AKT->FOXO mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473) Capivasertib This compound Capivasertib->AKT inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis FOXO->Apoptosis

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting seed 1. Seed Cells treat 2. Treat with this compound seed->treat lyse 3. Lyse Cells treat->lyse quantify 4. Quantify Protein lyse->quantify sds_page 5. SDS-PAGE quantify->sds_page transfer 6. Transfer to Membrane sds_page->transfer block 7. Block Membrane transfer->block primary_ab 8. Primary Antibody Incubation block->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detect 10. Signal Detection secondary_ab->detect

Caption: Experimental workflow for Western Blot analysis.

Cell_Viability_Workflow seed_cells 1. Seed Cells in 96-well Plate add_compound 2. Add this compound (serial dilution) seed_cells->add_compound incubate 3. Incubate for 72 hours add_compound->incubate add_mts 4. Add MTS Reagent incubate->add_mts measure 5. Measure Absorbance (490 nm) add_mts->measure analyze 6. Analyze Data (Calculate IC50) measure->analyze

Caption: Experimental workflow for a cell viability (MTS) assay.

References

Technical Support Center: Managing Hyperglycemia with (R)-Capivasertib In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing hyperglycemia as a side effect of (R)-Capivasertib (also known as AZD5363) in in vivo experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your in vivo studies with this compound.

Issue Potential Cause Recommended Action
Unexpectedly high or rapid onset of hyperglycemia 1. Incorrect dose calculation or administration.2. Animal strain is particularly sensitive to AKT inhibitors.3. Diet of the animals is high in carbohydrates.1. Double-check all dose calculations, dilution factors, and administration volumes. Ensure proper gavage technique if administered orally.2. Review literature for the known sensitivity of the specific rodent strain to metabolic disruptions.3. Switch to a low-carbohydrate diet for the study animals.[1]
High variability in blood glucose readings between animals in the same treatment group 1. Inconsistent timing of blood glucose monitoring relative to drug administration and feeding.2. Stress-induced hyperglycemia from handling.3. Variation in food consumption among animals.1. Standardize the time of day for blood glucose measurements, ensuring it is consistent with the dosing and feeding schedule.2. Acclimatize animals to handling and blood collection procedures to minimize stress.3. Monitor food intake to ensure it is consistent across the group. Consider individual housing if necessary.
Difficulty in distinguishing between drug-induced hyperglycemia and other causes 1. Underlying metabolic condition in the animal model.2. Concurrent administration of other compounds that may affect glucose metabolism.1. Establish a stable baseline blood glucose level before initiating this compound treatment.2. Review the pharmacological properties of all co-administered substances. If possible, conduct a pilot study to assess the effects of each compound on blood glucose levels individually.
Ineffective management of hyperglycemia with standard interventions 1. The chosen intervention (e.g., specific diet) is not potent enough for the dose of this compound being used.2. The timing of the intervention is not optimized.1. Consider a combination of interventions, such as a low-carbohydrate diet and fasting prior to drug administration.[1]2. For interventions like fasting, ensure the timing is appropriate to reduce liver glycogen stores before the drug is administered.[1]

Frequently Asked Questions (FAQs)

1. What is the mechanism behind this compound-induced hyperglycemia?

This compound is a potent pan-AKT inhibitor, targeting AKT1, AKT2, and AKT3 isoforms. The AKT signaling pathway is a crucial component of the PI3K/AKT/mTOR pathway, which plays a vital role in glucose metabolism.[2] By inhibiting AKT, Capivasertib disrupts downstream signaling necessary for insulin-mediated glucose uptake in peripheral tissues and glycogen synthesis, leading to insulin resistance and subsequent hyperglycemia.[1]

2. How soon after administration of this compound can I expect to see changes in blood glucose levels?

In clinical studies, the median time to the first occurrence of hyperglycemia was 15 days. However, in preclinical models, changes can be observed more rapidly. Case reports in patients have shown that hyperglycemic episodes can occur on the days of dosing and resolve within approximately 12 hours. The peak plasma concentration of Capivasertib is reached about 1-2 hours after administration, and its half-life is approximately 8 hours, which may correlate with the timing of glycemic fluctuations.

3. What is the expected severity of hyperglycemia with this compound in preclinical models?

The severity of hyperglycemia is dose-dependent. While specific grading for preclinical models is not standardized in the same way as in clinical trials, it is important to establish clear monitoring and intervention thresholds for your studies. The following table provides a general guideline based on clinical observations and preclinical findings with AKT inhibitors.

Dose Level of this compound Expected Blood Glucose Fluctuation (relative to baseline) Potential for Severe Hyperglycemia
Low dose rangeMild to moderate transient increaseLow
Mid dose rangeModerate to significant transient increaseModerate
High dose rangeSignificant and sustained increaseHigh, may require intervention

4. What are the key recommendations for monitoring blood glucose in animals treated with this compound?

Consistent and frequent monitoring is crucial. A recommended monitoring schedule is outlined below:

Study Phase Monitoring Frequency Parameters to Measure
Baseline Daily for 3-5 days before first doseFasting and non-fasting blood glucose
First 2 weeks of treatment At least twice weekly, on and off dosing daysFasting blood glucose
Subsequent weeks of treatment At least once weekly, and as clinically indicatedFasting blood glucose

5. What are the recommended management strategies for this compound-induced hyperglycemia in a research setting?

Several strategies can be employed to manage hyperglycemia in preclinical models:

  • Dietary Modification: Implementing a low-carbohydrate diet can effectively reduce the magnitude of hyperglycemia.

  • Fasting: Fasting before drug administration can lower baseline liver glycogen levels and attenuate the hyperglycemic response.

  • Pharmacological Intervention: While clinical management may involve anti-diabetic drugs like metformin, their efficacy in preclinical models of AKT inhibitor-induced hyperglycemia can be limited. If used, their effects should be carefully evaluated in a pilot study.

Experimental Protocols

Protocol 1: Blood Glucose Monitoring in Mice

  • Animal Preparation: Acclimatize mice to handling and the restraint device for several days before the start of the experiment.

  • Blood Collection:

    • Gently restrain the mouse.

    • Warm the tail with a heat lamp or warm water to dilate the tail vein.

    • Make a small nick in the tail vein with a sterile lancet.

    • Collect a drop of blood onto a glucometer test strip.

  • Measurement: Use a calibrated glucometer to measure the blood glucose level.

  • Post-procedure Care: Apply gentle pressure to the tail nick with a clean gauze pad to stop the bleeding. Return the mouse to its cage and monitor for any signs of distress.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice

  • Fasting: Fast the mice overnight (approximately 16 hours) but allow free access to water.

  • Baseline Glucose: Measure the baseline blood glucose level (t=0) as described in Protocol 1.

  • Glucose Administration: Administer a 2 g/kg dose of glucose solution orally via gavage.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Visualizations

Signaling Pathway

G Mechanism of this compound-Induced Hyperglycemia cluster_0 Insulin Receptor Insulin Receptor PI3K PI3K Insulin Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Glucose Uptake Glucose Uptake AKT->Glucose Uptake Promotes Glycogen Synthesis Glycogen Synthesis AKT->Glycogen Synthesis Promotes Hyperglycemia Hyperglycemia Capivasertib Capivasertib Capivasertib->AKT Inhibits

Caption: this compound inhibits AKT, leading to reduced glucose uptake and glycogen synthesis.

Experimental Workflow

G Workflow for Managing Hyperglycemia In Vivo cluster_0 Baseline Establish Baseline Blood Glucose Treatment This compound Administration Baseline->Treatment Monitoring Blood Glucose Monitoring Treatment->Monitoring Intervention Management Strategy (e.g., Diet Modification) Monitoring->Intervention If hyperglycemic Data Data Analysis Monitoring->Data Intervention->Monitoring

Caption: Experimental workflow for monitoring and managing hyperglycemia during in vivo studies.

References

Navigating (R)-Capivasertib-Induced Diarrhea in Preclinical Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and mitigate (R)-Capivasertib-induced diarrhea in animal studies. Our aim is to equip you with the necessary information to ensure the welfare of your animal subjects and the integrity of your research data.

Troubleshooting Guide: Real-Time Mitigation of Diarrhea in Animal Subjects

This section offers a step-by-step approach to address diarrhea observed during your experiments with this compound.

Initial Observation: Loose or Unformed Stool (Grade 1-2 Diarrhea)

  • Question: My animal subjects are exhibiting mild to moderate diarrhea after this compound administration. What is the first line of treatment?

  • Answer: The standard first-line therapeutic intervention is the administration of loperamide.[1][2][3] It is an opioid-receptor agonist that acts on the μ-opioid receptors in the myenteric plexus of the large intestine, decreasing its activity and increasing water and electrolyte reabsorption.[4]

    • Action: Immediately administer a loading dose of loperamide, followed by maintenance doses. Refer to Table 1 for recommended dosing in rodent models.

    • Monitoring: Closely monitor the animals for changes in stool consistency and frequency. Ensure ad libitum access to water to prevent dehydration.

Persistent Diarrhea: Symptoms Continue for More Than 24-48 Hours

  • Question: I have administered loperamide, but the diarrhea persists after 24 hours. What is the next step?

  • Answer: If diarrhea does not resolve with loperamide treatment, a second-line intervention with octreotide is recommended.[2] Octreotide is a somatostatin analog that reduces the secretion of several gastrointestinal hormones, thereby decreasing intestinal fluid secretion and motility.

    • Action: Begin subcutaneous administration of octreotide. For appropriate dosing in rodent models, please see Table 1.

    • Monitoring: Continue to monitor stool output and the overall condition of the animals. Assess for signs of dehydration, such as decreased skin turgor and lethargy. Provide fluid support (e.g., subcutaneous saline) as necessary.

Prophylactic and Supportive Measures

  • Question: Can I take any preventative measures to reduce the incidence or severity of this compound-induced diarrhea?

  • Answer: Prophylactic administration of probiotics has shown potential in mitigating chemotherapy-induced diarrhea by maintaining gut microbiota homeostasis and reducing inflammation.

    • Action: Consider incorporating a probiotic regimen into your study protocol, starting several days before the first dose of this compound and continuing throughout the treatment period. See Table 2 for a sample probiotic protocol.

    • Monitoring: Record baseline and periodic measurements of body weight and food/water intake to assess the overall health status of the animals.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanisms and management of this compound-induced diarrhea.

Understanding the Mechanism

  • Q1: What is the underlying mechanism of this compound-induced diarrhea?

    • A1: this compound is a potent pan-AKT inhibitor. The PI3K/AKT signaling pathway is crucial for the proliferation and survival of intestinal epithelial cells. Inhibition of AKT can disrupt the normal balance of fluid and electrolyte transport in the gastrointestinal tract, leading to secretory diarrhea. This is considered an on-target effect of the drug.

Loperamide and Octreotide Therapy

  • Q2: Are there any known contraindications for using loperamide in animal studies?

    • A2: While generally safe, loperamide should be used with caution in animals exhibiting signs of severe dehydration or systemic infection. Overdosing can lead to paralytic ileus.

  • Q3: How long should I continue treatment with loperamide or octreotide?

    • A3: Treatment should be continued until the diarrhea has resolved and normal stool consistency is observed for at least 12-24 hours. The dosage can then be gradually tapered off.

Probiotics and Gut Health

  • Q4: What specific probiotic strains are recommended?

    • A4: Strains from the Lactobacillus and Bifidobacterium genera have been most studied for alleviating chemotherapy-induced diarrhea. A multi-strain probiotic is often more effective than a single strain.

  • Q5: When should I start administering probiotics?

    • A5: For prophylactic benefits, it is advisable to start probiotic supplementation at least 5-7 days prior to the initiation of this compound treatment to allow for the colonization of the gut microbiota.

Quantitative Data Summary

The following tables provide a summary of recommended dosages and a sample experimental protocol for mitigating this compound-induced diarrhea in animal models.

Table 1: Anti-Diarrheal Agent Dosing for Rodent Models

Agent Animal Model Route of Administration Recommended Dose Frequency Reference(s)
LoperamideMouseOral (p.o.)1-10 mg/kgInitial dose, then as needed after each loose stool.
RatOral (p.o.)2-5 mg/kgInitial dose, then as needed after each loose stool.
OctreotideRatSubcutaneous (s.c.)100-150 µg/kgTwo to three times daily.

Table 2: Sample Prophylactic Probiotic Protocol

Probiotic Composition Animal Model Route of Administration Dosage Administration Schedule Reference(s)
Multi-strain (Lactobacillus & Bifidobacterium spp.)Mouse/RatOral gavage1 x 10^9 - 1 x 10^10 CFU/dayDaily, starting 7 days prior to this compound and continuing throughout the study.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Loperamide Treatment for Acute Diarrhea

  • Animal Model: Male/Female mice (e.g., BALB/c or C57BL/6) or rats (e.g., Sprague-Dawley or Wistar).

  • Induction of Diarrhea: Administer this compound at the desired therapeutic dose and schedule.

  • Diarrhea Assessment: Monitor animals at least twice daily for the presence and consistency of stool. A grading scale can be used (e.g., Grade 0: normal pellets; Grade 1: soft/unformed stool; Grade 2: watery/liquid stool).

  • Loperamide Administration:

    • Upon observation of Grade 1 or 2 diarrhea, administer an initial oral dose of loperamide (e.g., 5 mg/kg for mice).

    • Continue with subsequent doses (e.g., 2.5 mg/kg) after each observed loose stool, not exceeding the maximum recommended daily dose.

  • Data Collection: Record stool consistency, frequency of defecation, body weight, and general clinical signs daily.

Protocol 2: Prophylactic Administration of Probiotics

  • Animal Model: As described in Protocol 1.

  • Probiotic Preparation: Prepare a fresh suspension of the multi-strain probiotic in a suitable vehicle (e.g., sterile saline or milk-based extender) each day.

  • Probiotic Administration:

    • Begin daily oral gavage of the probiotic solution (e.g., 1 x 10^9 CFU in 0.1 mL) seven days before the first dose of this compound.

    • Continue daily probiotic administration throughout the this compound treatment period.

  • Control Group: Administer the vehicle solution to a control group of animals on the same schedule.

  • Diarrhea Assessment and Data Collection: Follow the procedures outlined in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

capivasertib_diarrhea_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_epithelial_cell Intestinal Epithelial Cell Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream_Effectors Phosphorylates Ion_Transporters Ion & Fluid Transporters AKT->Ion_Transporters Regulates Capivasertib This compound Capivasertib->AKT Inhibits Decreased_Absorption Decreased Fluid Absorption Ion_Transporters->Decreased_Absorption Increased_Secretion Increased Fluid Secretion Ion_Transporters->Increased_Secretion Diarrhea Diarrhea Decreased_Absorption->Diarrhea Increased_Secretion->Diarrhea

Caption: Mechanism of this compound-induced diarrhea via AKT inhibition.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_prophylaxis Prophylactic Arm (Optional) cluster_data Data Analysis Animal_Acclimatization Animal Acclimatization (7 days) Baseline_Measurements Baseline Measurements (Body Weight, Stool Consistency) Animal_Acclimatization->Baseline_Measurements Capivasertib_Admin This compound Administration Baseline_Measurements->Capivasertib_Admin Probiotic_Admin Probiotic Administration (Starts 7 days prior) Baseline_Measurements->Probiotic_Admin Diarrhea_Monitoring Daily Diarrhea Monitoring Capivasertib_Admin->Diarrhea_Monitoring Intervention Intervention (Loperamide/Octreotide) Diarrhea_Monitoring->Intervention If Diarrhea Occurs Data_Collection Data Collection (Stool Score, Body Weight) Diarrhea_Monitoring->Data_Collection Intervention->Diarrhea_Monitoring Probiotic_Admin->Capivasertib_Admin Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Workflow for mitigating Capivasertib-induced diarrhea.

References

Cell line contamination affecting (R)-Capivasertib IC50 values

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (R)-Capivasertib. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the impact of cell line contamination on experimental outcomes like IC50 values.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as AZD5363) is a potent, orally bioavailable, small-molecule inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2][3] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of AKT to prevent the phosphorylation and activation of its downstream effectors.[2][4] By doing so, Capivasertib effectively disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism. This pathway is frequently hyperactivated in various cancers, making Capivasertib a key agent in targeted cancer therapy.

Q2: We are observing significantly higher or more variable IC50 values for this compound than expected. What are the likely causes?

A2: Inconsistent or elevated IC50 values are a common experimental issue and can stem from several sources. While variations in assay conditions (e.g., cell density, passage number, incubation time) can play a role, a primary and often overlooked cause is cell line contamination. This can manifest as either cross-contamination with another cell line or microbial contamination (e.g., bacteria, fungi, or mycoplasma).

Q3: What are the common types of cell line contamination?

A3: Cell line contamination is a pervasive issue that can invalidate research findings. The main types are:

  • Cross-Contamination: The accidental introduction of a different cell line into the desired culture. Aggressive and fast-growing cell lines like HeLa are common culprits and can quickly overgrow the original culture.

  • Microbial Contamination: This includes bacteria, fungi, and yeasts, which are often visible by changes in medium turbidity or pH.

  • Mycoplasma Contamination: This is a particularly insidious form of bacterial contamination. Mycoplasma are very small bacteria that lack a cell wall, making them difficult to detect by standard microscopy and resistant to many common antibiotics. They can reach high densities in a culture without causing the typical signs of bacterial contamination like turbidity.

Q4: How can cell line contamination specifically affect this compound IC50 values?

A4: Cell line contamination can drastically alter the apparent sensitivity of a cell line to this compound in several ways:

  • Altered Target Pathway Signaling: Contaminating cells may have a different genetic background, such as lacking the PI3K/AKT pathway alterations that confer sensitivity to Capivasertib. This effectively dilutes the sensitive population, leading to a higher IC50 value.

  • Differential Growth Rates: If the contaminating cell line is more resistant to Capivasertib and grows faster than the target cell line, it will quickly dominate the culture, making the overall population appear resistant.

  • Modified Drug Response: Mycoplasma infection is known to alter a host of cellular processes, including metabolism, gene expression, and signal transduction pathways. This can interfere with the mechanism of action of Capivasertib, leading to unpredictable changes in drug sensitivity. For instance, mycoplasma can affect pathways that promote cell survival, potentially counteracting the pro-apoptotic effects of AKT inhibition.

Q5: What should we do if we confirm our cell line is contaminated?

A5: If contamination is confirmed, the best practice is to discard the contaminated cell line and any media or reagents used with it to prevent further spread. Decontaminate all affected equipment, including incubators and biosafety cabinets. It is highly recommended to obtain a new, authenticated vial of the cell line from a reputable cell bank. While methods exist to eliminate mycoplasma, they are not always 100% effective, and the process can alter the cells.

Troubleshooting Guide for Inconsistent IC50 Values

This guide provides a systematic approach to diagnosing the root cause of unreliable this compound IC50 values.

Problem Possible Cause Troubleshooting Step Expected Outcome
High variability in IC50 values across replicate experiments 1. Cell Line Contamination 2. Experimental Variability 1. Perform Mycoplasma Testing: Use a PCR-based detection kit for high sensitivity. 2. Perform Cell Line Authentication: Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line. 3. Standardize Protocol: Ensure consistent cell passage number, seeding density, and assay duration.1. Mycoplasma test is negative. 2. The STR profile matches the reference profile for the expected cell line. 3. IC50 values become consistent and reproducible.
IC50 value is consistently higher than published data 1. Cross-Contamination with a Resistant Cell Line 2. Acquired Drug Resistance 3. Mycoplasma Infection 1. Cell Line Authentication (STR Profiling): This is the definitive test for cross-contamination. 2. Review Culture History: Check if the cells have been exposed to low levels of AKT inhibitors previously. 3. Mycoplasma Testing: A PCR test is essential as mycoplasma is not visible.1. STR profile is pure and matches the reference. 2. Cells have no prior exposure to related inhibitors. 3. Mycoplasma test is negative.
Cell health appears poor, or growth rate is unusually slow 1. Microbial Contamination (including Mycoplasma) 2. Sub-optimal Culture Conditions 1. Visual Inspection: Check for turbidity, color change, or filamentous structures under a microscope. 2. Mycoplasma Testing: Perform a specific test for mycoplasma. 3. Review Culture Protocol: Verify media formulation, serum quality, and incubator CO2/temperature settings.1. No visible microbial growth. 2. Mycoplasma test is negative. 3. Cell morphology and growth rate return to normal.

Data Presentation

Table 1: Hypothetical Impact of Cell Line Cross-Contamination on this compound IC50

This table illustrates how contamination of a sensitive breast cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) with a more resistant cell line can artificially increase the apparent IC50 value of this compound.

Cell Line Condition Description Hypothetical this compound IC50 (nM)
Pure MCF-7 100% pure, authenticated MCF-7 cell line.250 nM
MCF-7 with 10% HeLa Contamination Culture contaminated with 10% of the more resistant HeLa cell line.800 nM
MCF-7 with 30% HeLa Contamination Culture contaminated with 30% of the more resistant HeLa cell line.2,500 nM
Table 2: Overview of Common Contaminants and Their Potential Effects
Contaminant Type Common Examples Detection Method Potential Effects on Drug-Response Assays
Cross-Contamination HeLa, K562, A549STR ProfilingDrastically altered IC50 values due to different genetic backgrounds, growth rates, and drug sensitivities.
Mycoplasma M. orale, M. hyorhinis, M. argininiPCR-based assay, DNA stain (DAPI/Hoechst)Unpredictable effects on IC50; can increase or decrease drug sensitivity by altering cell metabolism, signaling, and apoptosis.
Bacteria E. coli, StaphylococcusVisual (turbidity), MicroscopyRapid cell death, acidic pH shift, masking true compound cytotoxicity.
Fungi (Yeast/Mold) Candida albicans, Aspergillus spp.Visual (filaments, turbidity), MicroscopyCompetition for nutrients, release of toxic metabolites, cell death.

Visualizations

Signaling Pathways and Workflows

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival & Anti-Apoptosis AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Capivasertib This compound Capivasertib->AKT Inhibits

Caption: Simplified PI3K/AKT signaling pathway inhibited by this compound.

IC50_Workflow start Start culture Culture Authenticated, Mycoplasma-Free Cells start->culture seed Seed Cells in 96-Well Plates culture->seed treat Add Serial Dilutions of this compound seed->treat incubate Incubate for Specified Period (e.g., 72h) treat->incubate viability Add Cell Viability Reagent (e.g., MTT, CTG) incubate->viability read Measure Signal on Plate Reader viability->read analyze Analyze Data: Plot Dose-Response Curve read->analyze end Determine IC50 Value analyze->end

Caption: Standard experimental workflow for IC50 value determination.

Troubleshooting_Flowchart decision decision action action stop stop ok ok start Inconsistent or High IC50 Value Observed action_inspect Visual Inspection for Contamination start->action_inspect Step 1 decision_microbes Microbes Visible? action_inspect->decision_microbes stop_discard1 Discard Culture, Decontaminate, Start with New Stock decision_microbes->stop_discard1 Yes action_myco Perform Mycoplasma PCR Test decision_microbes->action_myco No decision_myco Mycoplasma Positive? action_myco->decision_myco decision_myco->stop_discard1 Yes action_str Perform STR Profile Authentication decision_myco->action_str No decision_str Profile Match Reference? action_str->decision_str stop_discard2 Discard Culture, Obtain New Authenticated Stock decision_str->stop_discard2 No (Cross-Cont.) action_protocol Review & Optimize Assay Protocol (density, time, etc.) decision_str->action_protocol Yes action_protocol->ok Problem Solved

Caption: Troubleshooting flowchart for inconsistent this compound IC50 values.

Detailed Experimental Protocols

Protocol 1: Cell Line Authentication via Short Tandem Repeat (STR) Profiling

This protocol outlines the general steps for preparing genomic DNA for STR profiling, which is considered the gold standard for authenticating human cell lines.

  • Cell Pellet Collection:

    • Culture cells to approximately 80-90% confluency.

    • Harvest a total of 1-3 million cells by trypsinization or scraping.

    • Centrifuge the cell suspension to obtain a cell pellet. Wash the pellet with sterile PBS and centrifuge again.

    • Carefully remove the supernatant. The cell pellet can be stored at -80°C or used immediately.

  • Genomic DNA Extraction:

    • Extract genomic DNA (gDNA) from the cell pellet using a commercial DNA extraction kit, following the manufacturer’s instructions.

    • Quantify the extracted gDNA using a spectrophotometer (e.g., NanoDrop) to assess concentration and purity (A260/A280 ratio should be ~1.8).

  • STR Analysis:

    • Submit approximately 200 ng of gDNA to a core facility or commercial service for STR analysis.

    • The service will use PCR to amplify multiple polymorphic STR loci.

    • The resulting DNA fragments are separated by capillary electrophoresis to generate a unique genetic fingerprint for the cell line.

  • Data Comparison:

    • Compare the obtained STR profile with the reference profile from a reputable cell bank (e.g., ATCC) to confirm the cell line's identity. An 80% match or higher is typically required for confirmation.

Protocol 2: Mycoplasma Detection via PCR-Based Assay

This protocol describes a sensitive method for detecting mycoplasma contamination.

  • Sample Collection:

    • Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been in culture for at least 72 hours without an antibiotic change.

    • Centrifuge at 200 x g for 5 minutes to pellet any cells, then transfer the supernatant to a new sterile tube.

  • DNA Amplification:

    • Use a commercial mycoplasma PCR detection kit. These kits contain a ready-to-use PCR mix with primers that target conserved regions of the mycoplasma 16S rRNA gene, a DNA polymerase, and an internal control.

    • Add 1-2 µL of the prepared supernatant sample to the PCR reaction mix as per the kit's instructions.

    • Include a positive control (provided in the kit) and a negative control (sterile water) in each run.

  • PCR and Gel Electrophoresis:

    • Run the PCR reaction in a thermal cycler using the conditions specified in the kit's manual.

    • After amplification, run the PCR products on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

  • Result Interpretation:

    • A band of a specific size (indicated in the kit manual) in the sample lane indicates a positive result for mycoplasma contamination.

    • The internal control band should be present in all lanes (except the positive control) to validate the PCR reaction. The positive control should show a clear band, and the negative control should be clean.

Protocol 3: Cell Viability IC50 Determination using an ATP-Based Assay (e.g., CellTiter-Glo®)

This protocol provides a method for determining the potency of this compound by measuring ATP as an indicator of metabolically active, viable cells.

  • Cell Seeding:

    • Prepare a single-cell suspension of authenticated, mycoplasma-free cells in the appropriate culture medium.

    • Seed the cells into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in a volume of 90 µL.

    • Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of this compound in culture medium at 10X the final desired concentration. Include a vehicle-only control (e.g., DMSO).

    • Add 10 µL of each 10X compound dilution to the appropriate wells. This will result in a final volume of 100 µL per well.

    • Incubate the plate for the desired treatment period (e.g., 72 hours) under standard culture conditions.

  • Viability Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the ATP-based luminescent cell viability reagent according to the manufacturer's instructions.

    • Add a volume of reagent equal to the volume of media in the well (100 µL) to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

References

Validation & Comparative

(R)-Capivasertib in the Landscape of Pan-AKT Inhibitors: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of (R)-Capivasertib (a potent enantiomer of Capivasertib, AZD5363) with other pan-AKT inhibitors. The information is supported by experimental data to facilitate informed decisions in preclinical research.

The serine/threonine kinase AKT (Protein Kinase B) is a central node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy.[1][2][3] This has led to the development of numerous AKT inhibitors. Capivasertib is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor with activity against all three isoforms (AKT1, AKT2, and AKT3).[4][5] This guide focuses on its in vitro performance relative to other notable pan-AKT inhibitors.

Comparative In Vitro Potency of Pan-AKT Inhibitors

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for Capivasertib and other pan-AKT inhibitors against the three AKT isoforms in biochemical assays.

InhibitorTypeAKT1 IC50 (nM)AKT2 IC50 (nM)AKT3 IC50 (nM)Reference
Capivasertib (AZD5363) ATP-Competitive388
Ipatasertib (GDC-0068) ATP-Competitive5216
MK-2206 Allosteric8.11265
Afuresertib (GSK2110183) ATP-Competitive0.08 (Ki)2 (Ki)2.6 (Ki)

Note: this compound is the active enantiomer of the racemate Capivasertib (AZD5363). The provided data for Capivasertib reflects the activity of the racemate, which is predominantly driven by the (R)-enantiomer.

Cellular Activity: Inhibition of Proliferation

The anti-proliferative effects of pan-AKT inhibitors are evaluated across various cancer cell lines. The potency in a cellular context can be influenced by factors such as cell permeability and off-target effects.

InhibitorCell LineKey Genetic FeatureGI50 / IC50 (µM)Reference
Capivasertib (AZD5363) BT474c (Breast)HER2+~0.5
LNCaP (Prostate)PTEN null~1-5
Ipatasertib (GDC-0068) LNCaP (Prostate)PTEN null~1-5
MK-2206 LNCaP (Prostate)PTEN null~1

Signaling Pathway and Experimental Visualizations

To understand the mechanism of action and the experimental approaches for comparison, the following diagrams are provided.

AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation PDK1 PDK1 PDK1->AKT Phosphorylation (Thr308) GSK3b GSK3β AKT->GSK3b Inhibition PRAS40 PRAS40 AKT->PRAS40 Inhibition FOXO FOXO AKT->FOXO Inhibition Apoptosis Apoptosis AKT->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Cell_Survival Cell Survival & Proliferation GSK3b->Cell_Survival PRAS40->Cell_Survival FOXO->Apoptosis Capivasertib This compound (ATP-Competitive) Capivasertib->AKT MK2206 MK-2206 (Allosteric) MK2206->AKT

Caption: PI3K/AKT Signaling Pathway and Points of Inhibition.

In_Vitro_Comparison_Workflow start Select pan-AKT Inhibitors (this compound, Ipatasertib, MK-2206) biochemical_assay Biochemical Kinase Assay (e.g., Caliper Mobility Shift) start->biochemical_assay cell_culture Culture Cancer Cell Lines (e.g., Breast, Prostate) start->cell_culture data_analysis Data Analysis (IC50/GI50 Calculation, etc.) biochemical_assay->data_analysis treatment Treat Cells with Inhibitor Dilution Series cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTS, MTT) treatment->viability_assay western_blot Western Blot Analysis (p-AKT, p-GSK3β, etc.) treatment->western_blot viability_assay->data_analysis western_blot->data_analysis comparison Comparative Evaluation of Potency and Efficacy data_analysis->comparison

Caption: Workflow for In Vitro Comparison of pan-AKT Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used for the in vitro evaluation of AKT inhibitors.

Biochemical Kinase Assay (Caliper Mobility Shift Assay)

This assay directly measures the enzymatic activity of AKT isoforms and their inhibition.

  • Reaction Setup : Active recombinant AKT1, AKT2, or AKT3 are incubated with a fluorescently labeled peptide substrate and ATP.

  • Inhibitor Addition : Increasing concentrations of the test compounds (e.g., this compound) are added to the reaction mixture.

  • Incubation : The reactions are incubated at room temperature for a defined period, typically 60 minutes, to allow for peptide phosphorylation.

  • Reaction Termination : The reaction is stopped by the addition of a buffer containing EDTA.

  • Analysis : The reaction products are analyzed by a Caliper LabChip instrument, which separates the phosphorylated and unphosphorylated peptide based on charge and size, allowing for the quantification of kinase activity.

  • IC50 Calculation : The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTS/MTT Assay)

These colorimetric assays assess the impact of inhibitors on cell proliferation and viability.

  • Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with a range of concentrations of the AKT inhibitors for a specified duration, commonly 72 hours.

  • Reagent Addition :

    • MTS Assay : A solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (PES) is added to each well.

    • MTT Assay : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation : Plates are incubated for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

  • Solubilization (MTT only) : A solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).

  • Data Analysis : Cell viability is calculated relative to untreated control cells, and GI50/IC50 values are determined by plotting viability against inhibitor concentration.

Western Blot Analysis

This technique is used to measure the levels of specific proteins and their phosphorylation status, providing insight into the inhibitor's effect on the AKT signaling pathway.

  • Cell Lysis : Following treatment with AKT inhibitors, cells are washed with ice-cold PBS and lysed to extract total protein.

  • Protein Quantification : The protein concentration of the lysates is determined using a method such as the BCA or Bradford assay.

  • SDS-PAGE : Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-AKT (Ser473), total AKT, phospho-GSK3β).

  • Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection : A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system.

  • Analysis : The intensity of the protein bands is quantified, and the levels of phosphorylated proteins are often normalized to the total protein levels to determine the extent of pathway inhibition.

References

A Comparative Analysis of (R)-Capivasertib and Ipatasertib in the Treatment of Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of two leading AKT inhibitors, (R)-Capivasertib (Truqap) and Ipatasertib, in the context of prostate cancer. Both agents are orally bioavailable, ATP-competitive, pan-AKT inhibitors targeting all three isoforms of the AKT serine/threonine kinase (AKT1, AKT2, and AKT3)[1][2][3]. The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a common feature in prostate cancer, often driven by the loss of the tumor suppressor PTEN[4][5]. This dysregulation is associated with a poorer prognosis and resistance to standard androgen receptor (AR)-targeted therapies, making AKT a rational therapeutic target.

The PI3K/AKT Signaling Pathway

The diagram below illustrates the PI3K/AKT signaling pathway and the mechanism of action for Capivasertib and Ipatasertib. Growth factor signaling activates Receptor Tyrosine Kinases (RTKs), which in turn activate PI3K. PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of AKT. Activated AKT then phosphorylates a multitude of downstream substrates to promote cell survival and proliferation. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3. In PTEN-deficient tumors, this pathway is constitutively active. Both Capivasertib and Ipatasertib inhibit the kinase activity of AKT, blocking downstream signaling.

PI3K_AKT_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activates Proliferation Cell Survival & Proliferation Downstream->Proliferation Promotes Inhibitors This compound Ipatasertib Inhibitors->AKT Inhibit

Caption: The PI3K/AKT signaling pathway and points of inhibition.

Clinical Efficacy in Prostate Cancer

The clinical development of Capivasertib and Ipatasertib has focused on their use in combination with standard-of-care therapies, particularly in patient populations with PTEN-deficient tumors.

This compound (Truqap)

AstraZeneca's CAPItello-281, a Phase III, double-blind, randomized trial, evaluated the efficacy of Capivasertib in combination with abiraterone and androgen deprivation therapy (ADT). The study enrolled 1,012 adult patients with histologically confirmed de novo metastatic hormone-sensitive prostate cancer (mHSPC) and PTEN deficiency. The trial met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in radiographic progression-free survival (rPFS) for the Capivasertib combination compared to placebo plus abiraterone and ADT. At a median follow-up of 18.4 months, the median rPFS was 33.2 months with the Capivasertib combination versus 25.7 months for the placebo group. Overall survival (OS) data were immature at the time of analysis but showed an early trend towards improvement with Capivasertib.

Conversely, the CAPItello-280 Phase III trial, which evaluated Capivasertib in combination with docetaxel in patients with metastatic castration-resistant prostate cancer (mCRPC), was discontinued. An independent data monitoring committee concluded that the trial was unlikely to meet its primary endpoints of improving rPFS and OS.

Ipatasertib

The Phase III IPATential150 trial investigated Ipatasertib in combination with abiraterone and prednisone in asymptomatic or mildly symptomatic, chemotherapy-naïve patients with mCRPC. In the subpopulation of patients with PTEN-loss tumors (as determined by immunohistochemistry), the addition of Ipatasertib resulted in a statistically significant improvement in rPFS. At a median follow-up of 19 months, the median rPFS in the PTEN-loss group was 18.5 months for the Ipatasertib combination compared to 16.5 months for the placebo arm. However, this benefit in rPFS did not translate into a significant improvement in the final overall survival analysis for either the PTEN-loss group or the overall intention-to-treat (ITT) population. In the ITT population, the rPFS benefit was not statistically significant.

Quantitative Comparison of Phase III Clinical Trial Data

FeatureThis compound (CAPItello-281)Ipatasertib (IPATential150)
Prostate Cancer Stage De novo metastatic Hormone-Sensitive (mHSPC)Metastatic Castration-Resistant (mCRPC)
Combination Therapy Abiraterone + Androgen Deprivation Therapy (ADT)Abiraterone + Prednisone
Patient Population PTEN-deficient tumorsAll-comers, with a co-primary endpoint in PTEN-loss subgroup
Primary Endpoint Radiographic Progression-Free Survival (rPFS)Radiographic Progression-Free Survival (rPFS)
Median rPFS (PTEN-loss) 33.2 months (vs. 25.7 months with placebo)18.5 months (vs. 16.5 months with placebo)
Hazard Ratio for rPFS (PTEN-loss) 0.81 (95% CI, 0.66-0.98)0.77 (95% CI, 0.61-0.98)
Overall Survival (OS) Outcome Immature data, but early trend towards improvementNo significant improvement at final analysis

Experimental Protocols

General Clinical Trial Design

The methodologies for the CAPItello-281 and IPATential150 trials shared a common framework appropriate for Phase III, randomized, double-blind, placebo-controlled studies.

  • Patient Screening and Enrollment : Eligible patients had histologically confirmed prostate adenocarcinoma and metastatic disease. A key criterion for CAPItello-281 was centrally confirmed PTEN deficiency, whereas IPATential150 enrolled a broader population and stratified results by PTEN status.

  • Randomization : Patients were randomized in a 1:1 ratio to receive either the AKT inhibitor (Capivasertib or Ipatasertib) in combination with the standard of care (abiraterone +/- ADT/prednisone) or a matching placebo with the standard of care.

  • Drug Administration :

    • This compound : 400 mg administered orally twice daily on an intermittent schedule of 4 days on, 3 days off.

    • Ipatasertib : 400 mg administered orally once daily.

    • Abiraterone : 1000 mg once daily was used in both trials.

  • Efficacy Assessment : The primary endpoint of rPFS was assessed by investigators based on imaging (CT and/or MRI and bone scans) according to Response Evaluation Criteria in Solid Tumors (RECIST) and Prostate Cancer Working Group criteria.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up Phase Screen Patient Screening (Histology, ECOG Status) Biopsy Tumor Biopsy Collection Screen->Biopsy IHC PTEN IHC Analysis Biopsy->IHC Randomize 1:1 Randomization IHC->Randomize ArmA Arm A: AKT Inhibitor + SoC Randomize->ArmA ArmB Arm B: Placebo + SoC Randomize->ArmB Treatment Treatment Until Progression or Intolerable Toxicity ArmA->Treatment ArmB->Treatment Imaging Regular Imaging (CT, Bone Scan) Treatment->Imaging Assess Assess rPFS & OS Imaging->Assess

Caption: Generalized workflow for the Phase III clinical trials.

Biomarker Assessment: PTEN Loss Detection

In both pivotal trials, PTEN status was a critical biomarker. It was primarily assessed using immunohistochemistry (IHC) on tumor tissue samples. In the CAPItello-281 trial, PTEN deficiency was defined as more than 90% of malignant cells showing no specific cytoplasmic staining. The IPATential150 trial also used an IHC-based assay to classify tumors as PTEN-loss or non-PTEN-loss. The benefit of Capivasertib appeared to increase with more stringent PTEN loss cut-offs, suggesting a strong correlation between the degree of PTEN loss and treatment response.

Comparison of Adverse Events

The safety profiles for both drugs were generally consistent with their mechanisms of action. The addition of an AKT inhibitor to standard therapy increased the rate of certain adverse events compared to the placebo arms.

Adverse Event (Any Grade)This compound (CAPItello-281)Ipatasertib (IPATential150)
Diarrhea 51.9% (vs 8.0% placebo)High incidence (≥40%)
Hyperglycemia 38% (vs 12.9% placebo)High incidence (≥40%)
Rash 35.4% (vs 7% placebo)High incidence (≥40%)
Anemia 23.9% (vs 12.7% placebo)Not reported as a most frequent AE
Hypokalemia 22.1% (vs 12.7% placebo)Not reported as a most frequent AE
Grade ≥3 AEs 67% (vs 40.4% placebo)70% (vs 39% placebo)
AEs leading to Discontinuation Not specified in detail21% (vs 5% placebo)

Summary and Conclusion

This compound and Ipatasertib have both demonstrated efficacy in PTEN-deficient prostate cancer, but in different clinical settings and with different magnitudes of benefit.

  • This compound has shown a pronounced and clinically meaningful rPFS benefit in the first-line treatment of PTEN-deficient mHSPC when combined with abiraterone and ADT. The 7.5-month improvement in median rPFS in the CAPItello-281 trial is a significant finding for this poor-prognosis population. However, its utility in later-stage mCRPC in combination with chemotherapy is questionable following the discontinuation of the CAPItello-280 trial.

  • Ipatasertib demonstrated a statistically significant but more modest rPFS benefit (2-month improvement in median rPFS) in PTEN-loss mCRPC when added to abiraterone. This efficacy did not ultimately translate to an overall survival benefit, which is a critical endpoint for regulatory approval and clinical adoption.

References

(R)-Capivasertib in Patient-Derived Xenografts: A Comparative Guide to Tumor Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-Capivasertib's efficacy in inhibiting tumor growth in patient-derived xenograft (PDX) models, particularly in the context of breast cancer. It aims to offer an objective analysis of Capivasertib's performance against other targeted therapies, supported by available experimental data and detailed methodologies.

Introduction to this compound and the PI3K/AKT Pathway

This compound (AZD5363) is a potent and selective pan-inhibitor of all three isoforms of the AKT serine/threonine kinase (AKT1, AKT2, and AKT3).[1][2] The PI3K/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in tumor cell proliferation, survival, and resistance to therapy.[1][3] In breast cancer, alterations in this pathway, including mutations in PIK3CA, AKT1, and loss of PTEN, are common, making it a key target for therapeutic intervention.[1] Capivasertib is designed to block the activity of AKT, thereby inhibiting downstream signaling and impeding tumor growth.

Comparative Efficacy in Patient-Derived Xenografts

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered more predictive of clinical outcomes than traditional cell line-derived xenografts. They largely retain the histological and genetic characteristics of the original tumor.

While direct head-to-head preclinical studies comparing the tumor growth inhibition of Capivasertib with its alternatives (e.g., the PI3K inhibitor alpelisib and the mTOR inhibitor everolimus) in a comprehensive panel of breast cancer PDX models are not extensively published, clinical trial data provides valuable insights into their relative efficacy.

Clinical Trial Data: CAPItello-291

The CAPItello-291 Phase III clinical trial evaluated the efficacy of Capivasertib in combination with fulvestrant in patients with hormone receptor (HR)-positive, HER2-negative advanced breast cancer who had progressed on an aromatase inhibitor. The trial demonstrated a significant improvement in progression-free survival (PFS) for the Capivasertib-fulvestrant arm compared to the placebo-fulvestrant arm.

MetricCapivasertib + FulvestrantPlacebo + FulvestrantHazard Ratio (95% CI)p-value
Median PFS (Overall Population) 7.2 months3.6 months0.60 (0.51-0.71)<0.001
Median PFS (AKT Pathway Altered) 7.3 months3.1 months0.50 (0.38-0.65)<0.001
Objective Response Rate (Overall) 22.9%12.2%--
Objective Response Rate (AKT Pathway Altered) 28.8%9.7%--

Table 1: Efficacy of Capivasertib in the CAPItello-291 Trial. Data sourced from clinical trial results.

An indirect treatment comparison of the CAPItello-291 (Capivasertib) and SOLAR-1 (alpelisib) trials suggested that for patients with PIK3CA-altered HR-positive, HER2-negative advanced breast cancer, Capivasertib-fulvestrant showed a high probability of being more efficacious in terms of PFS than alpelisib-fulvestrant. The hazard ratio for PFS for Capivasertib-fulvestrant versus alpelisib-fulvestrant was 0.79 (95% Credible Interval 0.52 to 1.18), with an 87% Bayesian probability of Capivasertib-fulvestrant being more effective.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key experiments in the evaluation of Capivasertib in PDX models.

Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
  • Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions.

  • Implantation: The tumor tissue is fragmented into small pieces (typically 2-3 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Passaging: Once tumors reach a predetermined size (e.g., 1000-1500 mm³), they are excised, and fragments are re-implanted into new cohorts of mice for expansion and subsequent experiments. PDX models are typically used at early passages to maintain fidelity to the original patient tumor.

In Vivo Drug Efficacy Studies
  • Animal Cohort Formation: Once PDX tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups (typically n=8-10 mice per group).

  • Drug Formulation and Administration:

    • This compound: Formulated as a suspension for oral gavage. A common dosing schedule used in preclinical studies and clinical trials is intermittent, such as four days on and three days off, to manage toxicity while maintaining efficacy. The recommended Phase II dose in humans was 400 mg twice daily on this schedule.

    • Alpelisib: Typically formulated for oral gavage and administered daily.

    • Everolimus: Can be formulated for oral gavage and administered daily.

    • Vehicle Control: The corresponding vehicle used to dissolve or suspend the drugs is administered to the control group.

  • Tumor Growth and Body Weight Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week. Body weight is monitored as an indicator of drug toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³), or after a defined treatment period.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed differences.

Visualizing the Mechanism and Workflow

To better understand the context of Capivasertib's action and the experimental process, the following diagrams are provided.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 dephosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Capivasertib This compound Capivasertib->AKT inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: The PI3K/AKT Signaling Pathway and the inhibitory action of this compound.

PDX_Workflow Patient Patient Tumor Biopsy Implantation Subcutaneous Implantation Patient->Implantation Mouse Immunodeficient Mouse (P0) Implantation->Mouse Expansion Tumor Growth & Passaging (P1, P2...) Mouse->Expansion Cohort Establishment of Experimental Cohorts Expansion->Cohort Treatment Treatment Initiation (Capivasertib vs. Alternatives) Cohort->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Analysis Data Analysis & Efficacy Comparison Monitoring->Analysis

Caption: Experimental workflow for validating Capivasertib's effect in PDX models.

Conclusion

This compound has demonstrated significant preclinical and clinical activity in inhibiting the growth of tumors with a dysregulated PI3K/AKT pathway. While direct comparative data in PDX models is emerging, clinical evidence suggests a favorable efficacy profile for Capivasertib in combination with fulvestrant for HR-positive, HER2-negative breast cancer, particularly in tumors harboring alterations in the PI3K/AKT pathway. The use of well-characterized PDX models and standardized experimental protocols will be crucial in further defining the comparative effectiveness of Capivasertib against other targeted agents and in identifying patient populations most likely to benefit from this therapy.

References

(R)-Capivasertib's Synergistic Combination with Fulvestrant in ER-Positive Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of the AKT inhibitor (R)-Capivasertib and the selective estrogen receptor degrader (SERD) fulvestrant has emerged as a promising therapeutic strategy for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer, particularly in cases that have developed resistance to endocrine therapy. This guide provides a comprehensive comparison of the synergistic effects of this combination, supported by key preclinical and clinical trial data.

Mechanism of Synergy: Overcoming Endocrine Resistance

In ER+ breast cancer, the PI3K/AKT/mTOR signaling pathway is a critical driver of tumor growth and survival. Activation of this pathway, often through mutations in PIK3CA, AKT1, or loss of PTEN, can lead to resistance to endocrine therapies like aromatase inhibitors and fulvestrant. Capivasertib, a potent and selective inhibitor of all three AKT isoforms, directly targets this resistance mechanism. By inhibiting AKT, Capivasertib prevents the phosphorylation of downstream substrates involved in cell proliferation and survival.

Fulvestrant, on the other hand, is a SERD that binds to the estrogen receptor, leading to its degradation and thereby blocking estrogen-mediated tumor growth. The combination of Capivasertib and fulvestrant provides a dual blockade of two key signaling pathways in ER+ breast cancer, leading to a synergistic anti-tumor effect. Preclinical studies have demonstrated that this combination is effective even in models resistant to CDK4/6 inhibitors like palbociclib.[1][2]

Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ERE Estrogen Response Element (ERE) ER->ERE Transcription Gene Transcription & Proliferation ERE->Transcription Capivasertib This compound Capivasertib->AKT inhibits Fulvestrant Fulvestrant Fulvestrant->ER degrades

Fig. 1: Mechanism of action of Capivasertib and Fulvestrant.

Clinical Efficacy: Evidence from Phase II and III Trials

The synergistic efficacy of Capivasertib and fulvestrant has been demonstrated in two key clinical trials: the Phase II FAKTION study and the Phase III CAPItello-291 study. Both trials evaluated the combination in patients with ER+/HER2- advanced breast cancer who had progressed on prior aromatase inhibitor therapy.

Data Presentation: Key Clinical Trial Outcomes
Trial Treatment Arms Patient Population Median Progression-Free Survival (PFS) Median Overall Survival (OS) Objective Response Rate (ORR)
FAKTION (Phase II) [3][4]Capivasertib + FulvestrantAI-resistant, ER+/HER2- advanced breast cancer (n=69)10.3 months29.3 monthsNot Reported
Placebo + Fulvestrant(n=71)4.8 months23.4 monthsNot Reported
CAPItello-291 (Phase III) [5]Capivasertib + FulvestrantAI-resistant, ER+/HER2- advanced breast cancer (n=355)7.2 monthsNot yet mature22.9%
Placebo + Fulvestrant(n=353)3.6 monthsNot yet mature12.2%
Trial Treatment Arms Patient Subgroup (PI3K/AKT/PTEN-altered) Median Progression-Free Survival (PFS) Median Overall Survival (OS) Objective Response Rate (ORR)
FAKTION (Phase II) Capivasertib + Fulvestrant(n=39)12.8 months38.9 monthsNot Reported
Placebo + Fulvestrant(n=37)4.6 months20.0 monthsNot Reported
CAPItello-291 (Phase III) Capivasertib + Fulvestrant(n=155)7.3 monthsNot yet mature28.8%
Placebo + Fulvestrant(n=134)3.1 monthsNot yet mature9.7%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the preclinical and clinical evaluation of the Capivasertib-fulvestrant combination.

Preclinical Evaluation

A key preclinical study by Hopcroft et al. (2023) investigated the efficacy of the combination in palbociclib-resistant ER+ breast cancer models.

  • Cell Lines and Culture: Palbociclib-resistant T47D and MCF7 cell lines were generated by long-term exposure to palbociclib. Parental and resistant cells were cultured in appropriate media.

  • Cell Viability Assays: Cell viability was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay after treatment with Capivasertib, fulvestrant, or the combination for a specified period.

  • Western Blot Analysis: Protein lysates from treated cells were subjected to western blotting to analyze the phosphorylation status of key proteins in the PI3K/AKT and ER signaling pathways, such as p-AKT, p-S6, and ERα.

  • In Vivo Xenograft Models: Palbociclib-resistant patient-derived xenograft (PDX) models were used. Tumor-bearing mice were treated with Capivasertib, fulvestrant, or the combination, and tumor growth was monitored over time.

Preclinical_Workflow start Start: ER+ Breast Cancer Cell Lines/PDX Models palbo_resistance Induce Palbociclib Resistance start->palbo_resistance treatment Treat with Capivasertib, Fulvestrant, or Combination palbo_resistance->treatment in_vitro In Vitro Analysis treatment->in_vitro in_vivo In Vivo Analysis treatment->in_vivo viability Cell Viability Assay in_vitro->viability western Western Blot (p-AKT, p-S6, ERα) in_vitro->western xenograft Tumor Growth Measurement in_vivo->xenograft end End: Assess Synergistic Anti-tumor Effect viability->end western->end xenograft->end

Fig. 2: Preclinical experimental workflow.
Clinical Trial Methodology

The FAKTION and CAPItello-291 trials followed rigorous clinical trial protocols.

  • Patient Population: Both trials enrolled postmenopausal women with ER+/HER2- advanced breast cancer who had relapsed or progressed on an aromatase inhibitor. The CAPItello-291 trial also included patients who had received a prior CDK4/6 inhibitor.

  • Treatment Regimen: Patients were randomized to receive either Capivasertib or placebo, in combination with fulvestrant. Capivasertib was administered orally on an intermittent schedule (4 days on, 3 days off). Fulvestrant was administered intramuscularly.

  • Biomarker Analysis: Tumor tissue was collected for biomarker analysis. In the CAPItello-291 trial, next-generation sequencing (NGS) using the FoundationOne®CDx assay was performed to identify alterations in PIK3CA, AKT1, and PTEN.

  • Endpoints: The primary endpoint for both trials was progression-free survival (PFS). Secondary endpoints included overall survival (OS) and objective response rate (ORR).

Clinical_Trial_Workflow screening Patient Screening: ER+/HER2- Advanced Breast Cancer, AI-Resistant randomization Randomization (1:1) screening->randomization biomarker Biomarker Analysis (NGS for PI3K/AKT/PTEN alterations) screening->biomarker arm_a Arm A: Capivasertib + Fulvestrant randomization->arm_a arm_b Arm B: Placebo + Fulvestrant randomization->arm_b treatment Treatment until Disease Progression arm_a->treatment arm_b->treatment endpoints Endpoint Assessment: PFS, OS, ORR treatment->endpoints biomarker->endpoints

Fig. 3: Clinical trial workflow.

Conclusion

The combination of this compound and fulvestrant demonstrates a significant synergistic effect in patients with ER+/HER2- advanced breast cancer, particularly in those with alterations in the PI3K/AKT/PTEN pathway. This combination offers a promising new treatment option for patients who have developed resistance to standard endocrine therapies. The robust data from both preclinical and large-scale clinical trials support the continued investigation and clinical use of this combination in the management of advanced ER+ breast cancer.

References

Cross-Resistance Profile of (R)-Capivasertib with other PI3K Pathway Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Capivasertib (AZD5363) is a potent and selective ATP-competitive pan-inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), which are central nodes in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. While Capivasertib has shown clinical promise, the emergence of acquired resistance presents a significant challenge.[3][4] This guide provides a comparative analysis of the cross-resistance profile of Capivasertib with other inhibitors targeting the PI3K/AKT/mTOR pathway, supported by experimental data and detailed methodologies.

Mechanisms of Acquired Resistance to Capivasertib

Studies utilizing the A2780 human ovarian carcinoma cell line and its Capivasertib-resistant derivative, A2780 254R-B, have elucidated key mechanisms of acquired resistance. The primary mechanism involves the reactivation of downstream signaling, bypassing the AKT inhibition. This is largely attributed to:

  • Reduced 4E-BP1 Activity: Resistant cells exhibit reduced expression and phosphorylation of 4E-BP1, a critical negative regulator of cap-dependent protein synthesis. This leads to an increased assembly of the eIF4F translation initiation complex and enhanced cap-dependent translation, promoting the synthesis of proteins involved in cell proliferation and survival.[1]

  • Reactivation of mTORC1 Signaling: Despite effective AKT inhibition by Capivasertib, mTORC1 signaling can be reactivated in resistant cells, leading to the phosphorylation of downstream targets like S6 ribosomal protein.

  • Upregulation of Estrogen Receptor (ER) Signaling: In the context of ER-positive breast cancer, acquired resistance to Capivasertib has been associated with the upregulation of ER signaling, which can in turn contribute to the reactivation of mTORC1.

Quantitative Analysis of Cross-Resistance

The development of resistance to Capivasertib is not an isolated phenomenon and can confer cross-resistance to other inhibitors within the PI3K/AKT/mTOR pathway. The A2780 254R-B cell line, developed through chronic exposure to a Capivasertib precursor, demonstrates this broad resistance profile.

Table 1: Cross-Resistance of Capivasertib-Resistant A2780 254R-B Cells to PI3K Pathway Inhibitors

Inhibitor ClassSpecific Inhibitor(s)Resistance Observed in A2780 254R-B CellsQuantitative Data (Fold Resistance)Citation(s)
AKT Inhibitors ATP-competitive (e.g., Capivasertib) and Allosteric inhibitorsYes6-11 fold reduction in resistance to Capivasertib upon 4EBP1 overexpression
mTORC Inhibitors Allosteric and Kinase inhibitorsYesData not available in IC50 values
PI3K Inhibitors Broad rangeYesData not available in IC50 values
Cap-dependent Protein Synthesis Inhibitors 4EGI-1NoNot applicable

Note: Specific IC50 values for a broad panel of PI3K pathway inhibitors in the A2780 254R-B cell line are not publicly available in the reviewed literature. The table reflects the qualitative and semi-quantitative findings.

Signaling Pathways and Experimental Workflows

To understand the interplay of these inhibitors and the mechanisms of resistance, it is crucial to visualize the signaling pathway and the experimental procedures used for its investigation.

PI3K_AKT_mTOR_Pathway cluster_inhibitors Inhibitor Targets RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT This compound AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Translation Cap-Dependent Translation S6K->Translation eIF4E eIF4E _4EBP1->eIF4E inhibits eIF4E->Translation Proliferation Cell Growth & Proliferation Translation->Proliferation PI3Ki PI3K Inhibitors PI3Ki->PI3K AKTi AKT Inhibitors (this compound) AKTi->AKT mTORi mTOR Inhibitors mTORi->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of therapeutic intervention.

Experimental_Workflow cluster_resistance Generation of Resistant Cell Line cluster_assays Cross-Resistance & Mechanistic Assays start Parental A2780 Cells culture Chronic Exposure to This compound Precursor start->culture selection Dose Escalation culture->selection resistant A2780 254R-B Resistant Cells selection->resistant cell_viability Cell Viability Assay (IC50 Determination) resistant->cell_viability western_blot Western Blot (Protein Expression & Phosphorylation) resistant->western_blot luciferase_assay Luciferase Reporter Assay (Cap-Dependent Translation) resistant->luciferase_assay

Caption: Workflow for generating and characterizing Capivasertib-resistant cell lines.

Experimental Protocols

Generation of Capivasertib-Resistant Cell Lines
  • Cell Line: A2780 human ovarian carcinoma parental cell line.

  • Method: Acquired resistance was established by chronic exposure to escalating concentrations of CCT129254, a precursor to Capivasertib.

  • Procedure:

    • Parental A2780 cells were continuously cultured in the presence of an initial low concentration of CCT129254.

    • The drug concentration was gradually increased over several months as cells developed tolerance.

    • The resulting resistant cell population (A2780 254R-B) was maintained in a drug-containing medium to preserve the resistant phenotype.

Cell Viability Assay (IC50 Determination)
  • Purpose: To determine the half-maximal inhibitory concentration (IC50) of various PI3K pathway inhibitors in parental and resistant cell lines.

  • Procedure:

    • Parental A2780 and resistant A2780 254R-B cells were seeded in 96-well plates.

    • After 24 hours, cells were treated with a serial dilution of the inhibitors (this compound, other AKT inhibitors, PI3K inhibitors, mTOR inhibitors).

    • Cells were incubated for a defined period (e.g., 72 hours).

    • Cell viability was assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay or a luminescence-based assay like CellTiter-Glo.

    • IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis
  • Purpose: To analyze the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

  • Procedure:

    • Parental and resistant cells were treated with inhibitors at specified concentrations and time points.

    • Cells were lysed, and protein concentrations were determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of proteins such as AKT, S6K, 4E-BP1, and S6.

    • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Assay for Cap-Dependent Translation
  • Purpose: To measure the rate of cap-dependent protein synthesis.

  • Procedure:

    • A bicistronic reporter plasmid containing a firefly luciferase gene under the control of a cap-dependent promoter and a Renilla luciferase gene under the control of a cap-independent internal ribosome entry site (IRES) was used.

    • Parental and resistant cells were transfected with the reporter plasmid.

    • After a specified time, cells were lysed, and the activities of both firefly and Renilla luciferases were measured using a dual-luciferase reporter assay system.

    • The ratio of firefly to Renilla luciferase activity was calculated to determine the relative rate of cap-dependent translation. An increase in this ratio in resistant cells indicates enhanced cap-dependent translation.

Conclusion

Acquired resistance to the AKT inhibitor this compound is characterized by a broad cross-resistance to other inhibitors targeting the PI3K/AKT/mTOR pathway. This resistance is primarily driven by the reactivation of downstream signaling, particularly through the upregulation of cap-dependent protein synthesis mediated by reduced 4E-BP1 activity. Understanding these mechanisms and the cross-resistance profile is crucial for the development of effective therapeutic strategies to overcome resistance, such as combination therapies or the use of inhibitors targeting downstream effectors. Further quantitative studies are warranted to precisely delineate the IC50 values of various PI3K pathway inhibitors in Capivasertib-resistant models to guide the selection of second-line therapies.

References

Predicting Response to Capivasertib: A Guide to Predictive and Pharmacodynamic Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular drivers of response and resistance to targeted therapies is paramount. This guide provides a comprehensive comparison of biomarkers for predicting and assessing the response to (R)-Capivasertib (Truqap™), a potent and selective pan-AKT inhibitor. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate informed decision-making in preclinical and clinical research.

Capivasertib is an oral, selective ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in many cancers.[1][3] Capivasertib's mechanism of action involves binding to the ATP-binding pocket of AKT, preventing its phosphorylation and activation, thereby inhibiting downstream signaling.[1] This guide focuses on the key biomarkers that have been identified to predict a patient's response to Capivasertib and to confirm its on-target activity.

Predictive Biomarkers: Identifying Patients Likely to Respond

The selection of patients who are most likely to benefit from Capivasertib treatment is crucial for clinical success. Several predictive biomarkers, primarily genetic alterations within the PI3K/AKT/PTEN pathway, have been identified.

Biomarker CategorySpecific AlterationPrevalence in Breast Cancer (Approx.)Association with Capivasertib Response
PI3K/AKT/PTEN Pathway Alterations PIK3CA Mutations 31%Tumors with PIK3CA mutations have shown sensitivity to Capivasertib, particularly in combination with other agents.
AKT1 Mutations (e.g., E17K) 3%The AKT1 E17K mutation is a strong predictor of response to ATP-competitive AKT inhibitors like Capivasertib.
PTEN Loss or Inactivating Mutations 34% (loss), 5% (mutation)Loss of the tumor suppressor PTEN, which negatively regulates the PI3K/AKT pathway, is associated with pathway activation and potential sensitivity to Capivasertib.

The CAPItello-291 Phase III trial provided strong clinical validation for the use of these biomarkers. The trial met its primary endpoints, demonstrating a statistically significant improvement in progression-free survival (PFS) with Capivasertib plus fulvestrant compared to placebo plus fulvestrant in patients with HR-positive, HER2-low or negative advanced breast cancer. Notably, this improvement was observed in both the overall patient population and in a prespecified biomarker subgroup of patients whose tumors had qualifying alterations in the PIK3CA, AKT1, or PTEN genes. Following these results, the FDA approved Capivasertib for HR-positive, HER2-negative metastatic breast cancer with one or more of these biomarker alterations.

Pharmacodynamic Biomarkers: Confirming Target Engagement

Pharmacodynamic (PD) biomarkers are essential for confirming that Capivasertib is engaging its target and modulating the intended signaling pathway. These markers are typically assessed in tumor biopsies before and after treatment.

The STAKT study, a window-of-opportunity trial in patients with ER+ invasive breast cancer, provided key insights into the pharmacodynamic effects of Capivasertib.

BiomarkerChange with CapivasertibSignificance
Phospho-GSK3β (pGSK3β) Significant decrease observed, indicating inhibition of a direct downstream substrate of AKT.
Phospho-PRAS40 (pPRAS40) Significant decrease observed, confirming inhibition of another key AKT substrate.
Ki67 Decrease in this proliferation marker indicates a reduction in tumor cell proliferation.
Phospho-AKT (pAKT) An increase is observed due to a feedback mechanism upon pathway inhibition.
Nuclear FOXO3a Increase is consistent with the mechanism of action of AKT inhibition.
Phospho-S6 (pS6) Decrease in this downstream component of the mTOR pathway further confirms pathway inhibition.

These PD biomarker changes were found to be dose and concentration-dependent, providing evidence of Capivasertib's on-target activity in patients.

Signaling Pathway and Experimental Workflow

To visualize the interplay of these biomarkers and the mechanism of Capivasertib, the following diagrams are provided.

Capivasertib_Signaling_Pathway cluster_mutations Predictive Biomarkers (Activating Alterations) RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b FOXO FOXO AKT->FOXO Capivasertib Capivasertib Capivasertib->AKT inhibits Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation GSK3b->Proliferation FOXO->Proliferation PIK3CA_mut PIK3CA mutation PIK3CA_mut->PI3K AKT1_mut AKT1 mutation AKT1_mut->AKT PTEN_loss PTEN loss/mutation PTEN_loss->PTEN

Caption: PI3K/AKT/mTOR signaling pathway and Capivasertib's mechanism of action.

Biomarker_Analysis_Workflow Patient Patient with HR+/HER2- Advanced Breast Cancer Biopsy_Pre Pre-treatment Tumor Biopsy Patient->Biopsy_Pre Treatment Capivasertib Treatment Patient->Treatment Genomic_Analysis Genomic Analysis (NGS) Biopsy_Pre->Genomic_Analysis IHC_Analysis Immunohistochemistry (IHC) Biopsy_Pre->IHC_Analysis Baseline Biopsy_Post On-treatment Tumor Biopsy Treatment->Biopsy_Post Biopsy_Post->IHC_Analysis Post-dose Predictive_Biomarkers Predictive Biomarkers: PIK3CA, AKT1, PTEN status Genomic_Analysis->Predictive_Biomarkers PD_Biomarkers Pharmacodynamic Biomarkers: pGSK3β, pPRAS40, Ki67, etc. IHC_Analysis->PD_Biomarkers Response_Prediction Predict Response Predictive_Biomarkers->Response_Prediction Target_Engagement Confirm Target Engagement PD_Biomarkers->Target_Engagement

Caption: Workflow for predictive and pharmacodynamic biomarker analysis.

Experimental Protocols

Detailed and validated experimental protocols are critical for the reliable assessment of biomarkers. The following provides an overview of the methodologies typically employed.

Next-Generation Sequencing (NGS) for Predictive Biomarker Detection
  • Objective: To identify mutations in PIK3CA and AKT1, and loss-of-function alterations in PTEN.

  • Protocol Outline:

    • Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized. DNA is extracted using a commercially available kit optimized for FFPE samples. DNA quantification and quality are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).

    • Library Preparation: DNA is fragmented, and adapters are ligated to the fragments. Target enrichment is performed using a custom panel of probes covering the entire coding regions of PIK3CA, AKT1, and PTEN.

    • Sequencing: The enriched library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

    • Data Analysis: Raw sequencing data is processed through a bioinformatics pipeline for alignment to the human reference genome, variant calling, and annotation. Specific attention is given to identifying single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs) in the target genes.

Immunohistochemistry (IHC) for Pharmacodynamic Biomarker Assessment
  • Objective: To quantify the protein expression and phosphorylation status of pharmacodynamic biomarkers in tumor tissue.

  • Protocol Outline:

    • Sample Preparation: FFPE tumor tissue is sectioned at 4-5 µm thickness and mounted on charged glass slides.

    • Antigen Retrieval: Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) or a high-pH buffer (e.g., Tris-EDTA, pH 9.0), depending on the primary antibody.

    • Staining:

      • Slides are incubated with a primary antibody specific for the target protein (e.g., rabbit anti-pGSK3β, rabbit anti-pPRAS40, mouse anti-Ki67).

      • A secondary antibody conjugated to a detection system (e.g., horseradish peroxidase) is applied.

      • The signal is visualized using a chromogen (e.g., DAB), and the slides are counterstained with hematoxylin.

    • Scoring: Stained slides are scanned to create digital images. The expression of each biomarker is quantified using an H-score (intensity of staining [0, 1+, 2+, 3+] multiplied by the percentage of stained cells) or by the percentage of positive nuclei (for Ki67). Changes in biomarker levels are compared between pre- and on-treatment biopsies.

Comparison with Alternatives

While Capivasertib is a leading AKT inhibitor, other drugs targeting the PI3K/AKT/mTOR pathway exist. The choice of therapy may depend on the specific molecular alteration and tumor type.

Drug ClassExample Drug(s)Primary TargetKey Predictive Biomarkers
Pan-AKT Inhibitor Capivasertib AKT1/2/3PIK3CA, AKT1, PTEN alterations
PI3K Inhibitor AlpelisibPI3KαPIK3CA mutations
mTOR Inhibitor EverolimusmTORC1Response can be associated with pathway activation (e.g., high pS6), but robust predictive biomarkers are less defined.

The direct targeting of AKT with Capivasertib may offer an advantage in tumors with AKT1 mutations or in cases where resistance to PI3K inhibitors has developed. The biomarker-driven approach, as demonstrated in the CAPItello-291 trial, underscores the importance of molecular testing to guide treatment decisions in this patient population.

References

Head-to-head comparison of (R)-Capivasertib and MK-2206 in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Drug Development

In the landscape of targeted cancer therapies, the serine/threonine kinase AKT is a pivotal node in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making AKT an attractive therapeutic target. This guide provides a detailed head-to-head comparison of two prominent pan-AKT inhibitors, (R)-Capivasertib (AZD5363) and MK-2206, based on available preclinical data.

This compound is a potent, ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3)[1][2][3][4]. In contrast, MK-2206 is an orally bioavailable, allosteric inhibitor of AKT, binding to a site distinct from the ATP-binding pocket, which locks the kinase in an inactive conformation[5]. This fundamental difference in their mechanism of action can influence their efficacy, resistance profiles, and combination potential in various cancer models.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro potency and anti-proliferative activity of this compound and MK-2206 across various preclinical models. It is important to note that the data presented is compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

CompoundAKT1 (nM)AKT2 (nM)AKT3 (nM)Reference
This compound 388
MK-2206 81265

Table 2: Anti-Proliferative Activity in Cancer Cell Lines (IC50 in µM)

Cell LineCancer TypeThis compound (µM)MK-2206 (µM)Reference
MCF-7 Breast Cancer~0.4 - 0.8~1.5 - 5
BT474 Breast Cancer~0.3 - 0.7~3 - 8
LNCaP Prostate Cancer~0.5~1
PC-3 Prostate Cancer~1 - 3~5 - 10
HONE-1 Nasopharyngeal CarcinomaNot Available~3 - 5
CNE-2 Nasopharyngeal CarcinomaNot Available~3 - 5

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO, mTORC1) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Capivasertib This compound (ATP-Competitive) Capivasertib->AKT MK2206 MK-2206 (Allosteric) MK2206->AKT

Figure 1: PI3K/AKT Signaling Pathway and Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies KinaseAssay In Vitro Kinase Assay (IC50 Determination) ProliferationAssay Cell Proliferation Assay (e.g., MTT, MTS) CellCulture Cancer Cell Line Culture CellCulture->ProliferationAssay WesternBlot Western Blot Analysis (p-AKT, p-GSK3β, etc.) CellCulture->WesternBlot Xenograft Xenograft Model Establishment Treatment Drug Administration (this compound or MK-2206) Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement Pharmacodynamics Pharmacodynamic Analysis (Tumor Lysates) TumorMeasurement->Pharmacodynamics

Figure 2: Preclinical Experimental Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized from multiple sources and may require optimization for specific cell lines or experimental conditions.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of purified AKT isoforms.

  • Reagents and Materials:

    • Recombinant human AKT1, AKT2, and AKT3 enzymes.

    • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

    • ATP solution.

    • AKT substrate (e.g., a specific peptide or GSK-3 fusion protein).

    • This compound and MK-2206 dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibody).

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of this compound and MK-2206 in kinase buffer.

    • Add the diluted compounds to the wells of a 384-well plate.

    • Add the AKT enzyme and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™ or ELISA with a phospho-specific antibody).

    • Calculate the IC₅₀ values by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT/MTS)

This assay measures the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Cancer cell lines of interest.

    • Complete cell culture medium.

    • This compound and MK-2206 dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

    • Solubilization solution (for MTT assay).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or MK-2206. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the MTT or MTS reagent to each well and incubate for 2-4 hours.

    • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of AKT and its downstream targets, confirming the on-target effects of the inhibitors.

  • Reagents and Materials:

    • Cancer cell lines.

    • This compound and MK-2206.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-phospho-AKT (Ser473/Thr308), anti-total-AKT, anti-phospho-GSK3β, anti-total-GSK3β, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat cultured cells with the desired concentrations of this compound or MK-2206 for a specified time.

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the relative phosphorylation levels.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Reagents and Materials:

    • Immunocompromised mice (e.g., nude or SCID).

    • Cancer cell lines for implantation.

    • This compound and MK-2206 formulated for oral administration.

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject cancer cells into the flanks of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound, MK-2206, or vehicle control orally at the desired dose and schedule.

    • Measure the tumor volume with calipers at regular intervals.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting).

    • Analyze the tumor growth inhibition to determine the in vivo efficacy of the compounds.

References

Validating the On-Target Effects of (R)-Capivasertib: A Comparative Guide to siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Capivasertib (also known as AZD5363) is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] Its mechanism of action is centered on the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various cancers, promoting cell proliferation, survival, and growth.[3][4] Robust validation of its on-target effects is crucial to ensure that its therapeutic efficacy is a direct consequence of AKT inhibition.

This guide provides an objective comparison of the pharmacological inhibition of AKT by this compound with the genetic knockdown of AKT using small interfering RNA (siRNA). This comparison serves as a powerful tool for validating the on-target activity of this compound, demonstrating a high degree of concordance between the phenotypic and molecular effects of the inhibitor and genetic silencing of its target.

Comparison of this compound and AKT siRNA Effects

The following tables summarize quantitative data from separate studies to draw parallels between the effects of this compound and AKT siRNA on key downstream signaling molecules and cellular proliferation. It is important to note that the experimental conditions and cell types may differ between the studies cited for the inhibitor and the siRNA.

Table 1: Effects on Downstream Signaling Pathways
Target AnalyteThis compound (AZD5363) EffectAKT siRNA Effect
Phospho-AKT (p-AKT) Increased p-AKT levels (H-score absolute change: +81.3, P=0.005) due to feedback mechanisms.[5]Decreased p-AKT levels (by ~85% in U251 glioblastoma cells).
Phospho-GSK3β (pGSK3β) Significant decrease in pGSK3β (H-score absolute change: -55.3, P=0.006).Reduced phosphorylation of GSK3α/β observed in U87MG and LnCap cells.
Phospho-PRAS40 (pPRAS40) Significant decrease in pPRAS40 (H-score absolute change: -83.8, P < 0.0001).Data not available in the reviewed literature.
Phospho-S6 (pS6) Significant decrease in pS6 (H-score absolute change: -42.3, P=0.004).Data not available in the reviewed literature.

Data for this compound is from the STAKT clinical study in patients with ER+ invasive breast cancer treated with 480 mg bid for 4.5 days. Data for AKT siRNA is from in vitro studies in various cancer cell lines.

Table 2: Effects on Cellular Phenotype
Phenotypic EndpointThis compound (AZD5363) EffectAKT siRNA Effect
Cell Proliferation (Ki67) Decrease in Ki67 positive nuclei (absolute change: -9.6%, P=0.031).Inhibition of cell proliferation in various melanoma cell lines (P < 0.0001).
Apoptosis Induction of apoptosis in ARID1A-deficient gastric cancer cells.Induction of apoptosis in six out of eleven tumor cell lines with activated AKT.

This compound data from the STAKT clinical study. AKT siRNA data from in vitro studies in cancer cell lines.

Signaling Pathways and Experimental Workflows

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b FOXO FOXO AKT->FOXO mTORC2 mTORC2 mTORC2->AKT activates Capivasertib This compound Capivasertib->AKT inhibits siRNA AKT siRNA siRNA->AKT degrades mRNA Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: PI3K/AKT/mTOR signaling pathway and points of intervention.

start Start: Seed Cells transfection Transfect with AKT siRNA or control siRNA start->transfection treatment Treat with this compound or vehicle control start->treatment incubation_sirna Incubate for 48-72h transfection->incubation_sirna incubation_drug Incubate for specified duration treatment->incubation_drug harvest Harvest Cells incubation_sirna->harvest incubation_drug->harvest protein_analysis Protein Analysis (Western Blot) harvest->protein_analysis phenotype_analysis Phenotypic Analysis (Proliferation, Apoptosis) harvest->phenotype_analysis data_analysis Data Analysis & Comparison protein_analysis->data_analysis phenotype_analysis->data_analysis

Caption: Experimental workflow for comparing this compound and AKT siRNA.

Experimental Protocols

siRNA Knockdown of AKT

This protocol provides a general framework for the transient knockdown of AKT in cultured mammalian cells. Optimization of transfection conditions is recommended for each cell line.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Opti-MEM™ I Reduced Serum Medium

  • AKT-specific siRNA and non-targeting control siRNA (e.g., Silencer™ Select, Ambion)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • 6-well plates

Procedure:

  • Cell Seeding: Twenty-four hours prior to transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 25 pmol of siRNA (AKT-specific or non-targeting control) into 125 µL of Opti-MEM™ medium.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 125 µL of Opti-MEM™ medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 250 µL of siRNA-lipid complexes dropwise to each well.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours. The optimal incubation time for maximal protein knockdown should be determined empirically.

  • Validation of Knockdown: Harvest the cells for downstream analysis (e.g., Western blot) to confirm the reduction in AKT protein levels.

This compound Treatment

Materials:

  • This compound (AZD5363)

  • DMSO (vehicle control)

  • Mammalian cells of interest seeded in appropriate culture vessels

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

  • Cell Treatment:

    • Dilute the this compound stock solution in complete culture medium to the desired final concentration.

    • Prepare a vehicle control with the same final concentration of DMSO.

    • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, harvest the cells for analysis of downstream signaling and cellular phenotypes.

Western Blot Analysis

This protocol outlines the key steps for assessing the protein levels of total AKT, phosphorylated AKT, and downstream targets like p-GSK3β.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AKT, anti-p-AKT (Ser473), anti-p-GSK3β (Ser9), and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated or transfected cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize to the loading control.

Conclusion

The congruent effects of this compound and AKT siRNA on inhibiting downstream signaling and reducing cell proliferation provide strong evidence for the on-target activity of the compound. While pharmacological inhibitors offer temporal control and dose-dependent effects, siRNA-mediated knockdown provides target specificity at the genetic level. The parallel use of both methodologies, as outlined in this guide, is a robust strategy for validating the mechanism of action of targeted therapies like this compound, a critical step in their preclinical and clinical development.

References

A Comparative Analysis of Gene Expression Changes Induced by the AKT Inhibitor (R)-Capivasertib and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression changes induced by (R)-Capivasertib, a potent and selective pan-AKT inhibitor, and its alternatives, Ipatasertib and Triciribine. All three compounds target the serine/threonine kinase AKT, a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. Understanding the distinct transcriptomic consequences of these inhibitors is crucial for biomarker discovery, patient stratification, and the development of effective therapeutic strategies.

Introduction to AKT Inhibition

The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway, often due to mutations in genes such as PIK3CA, AKT1, or loss of the tumor suppressor PTEN, is a common driver of tumorigenesis and therapeutic resistance.[2] As a central mediator in this pathway, AKT presents an attractive target for cancer therapy.[3] Capivasertib, Ipatasertib, and Triciribine are all inhibitors of AKT, but their distinct mechanisms of action and molecular interactions can lead to differential effects on the cellular transcriptome.

This compound: A Profile

This compound (also known as AZD5363) is an orally bioavailable, potent, and selective ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[2][3] By blocking the kinase activity of AKT, Capivasertib prevents the phosphorylation of numerous downstream substrates, thereby inhibiting tumor cell proliferation and survival. Clinical trials have demonstrated its efficacy in various cancers, particularly in hormone receptor-positive breast cancer with alterations in the PI3K/AKT pathway.

Comparative Analysis of Gene Expression Changes

While comprehensive, directly comparable public datasets of gene expression changes induced by this compound, Ipatasertib, and Triciribine are limited, the existing literature provides valuable insights into their individual effects on the transcriptome. This section summarizes the known impacts of these inhibitors on key cellular pathways.

Effects on Cell Cycle Regulation

AKT inhibitors are known to induce cell cycle arrest, primarily by modulating the expression of genes that control cell cycle progression.

DrugEffect on Cell CycleKey Gene Expression Changes (Observed or Inferred)
This compound Induces G1/S phase arrest.Downregulation of E2F target genes and cyclins (e.g., CCND1).
Ipatasertib Induces G1 phase arrest.Modulation of genes involved in cell cycle progression.
Triciribine Induces cell cycle arrest.Affects the expression of cell cycle-related genes.
Effects on DNA Damage and Repair

Recent studies suggest a role for AKT signaling in the DNA damage response. Inhibition of AKT can therefore impact the expression of genes involved in DNA repair pathways.

DrugEffect on DNA Damage/RepairKey Gene Expression Changes (Observed or Inferred)
This compound May sensitize cells to DNA damaging agents.Altered expression of genes involved in DNA repair pathways.
Ipatasertib Potentiates the effect of DNA damaging chemotherapy.Modulation of DNA repair gene expression.
Triciribine Can sensitize cancer cells to apoptosis-inducing agents.Limited direct evidence on broad DNA repair gene expression changes.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT mTORC1 mTORC1 AKT->mTORC1 Activation via TSC1/2 inhibition Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream PDK1->AKT Phosphorylation (T308) mTORC2 mTORC2 mTORC2->AKT Phosphorylation (S473) TSC1_2 TSC1/2 Rheb Rheb Downstream->Proliferation Capivasertib This compound Capivasertib->AKT Ipatasertib Ipatasertib Ipatasertib->AKT Triciribine Triciribine Triciribine->AKT

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by AKT inhibitors.

Experimental Workflow for Gene Expression Analysis

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Extraction & Sequencing cluster_data_analysis Data Analysis start Cancer Cell Lines treatment Treat with This compound, Ipatasertib, or Triciribine start->treatment control Vehicle Control start->control rna_extraction Total RNA Extraction treatment->rna_extraction control->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_processing Data Pre-processing (QC, Alignment) sequencing->data_processing deg_analysis Differential Gene Expression Analysis data_processing->deg_analysis pathway_analysis Pathway Enrichment Analysis deg_analysis->pathway_analysis

Caption: A typical experimental workflow for analyzing gene expression changes induced by AKT inhibitors.

Experimental Protocols

The following are representative protocols for key experiments used to assess the effects of AKT inhibitors on cancer cells.

RNA Sequencing (RNA-Seq)
  • Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, Ipatasertib, Triciribine, or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48 hours).

  • RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples using a kit such as the NEBNext Ultra II RNA Library Prep Kit for Illumina. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Perform quality control on the raw sequencing reads. Align the reads to a reference genome and quantify gene expression levels. Identify differentially expressed genes between treated and control samples using statistical packages like DESeq2 or edgeR. Perform pathway enrichment analysis to identify biological pathways significantly affected by the treatments.

Western Blot Analysis
  • Protein Extraction: Treat cells as described for RNA-seq. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-AKT, total AKT, and downstream targets like p-S6K) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation and Treatment: Culture and treat cells with the AKT inhibitors as described above.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound, Ipatasertib, and Triciribine are all promising anti-cancer agents that target the AKT signaling pathway. While they share a common molecular target, subtle differences in their mechanisms of action and off-target effects may lead to distinct gene expression signatures. The available literature suggests that these inhibitors primarily impact genes involved in cell cycle regulation and, to some extent, DNA damage and repair pathways. Further head-to-head transcriptomic studies with publicly available data are needed to fully delineate the comparative effects of these drugs and to identify unique biomarkers of response and resistance for each. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative analyses.

References

Assessing the Long-Term Efficacy of (R)-Capivasertib in Acquired Resistance Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Capivasertib (AZD5363) is a potent, selective, ATP-competitive pan-AKT inhibitor that has demonstrated significant promise in clinical trials, particularly in hormone receptor-positive (HR+) breast cancer.[1] However, as with many targeted therapies, the development of acquired resistance remains a critical challenge to its long-term efficacy.[2] This guide provides a comprehensive comparison of Capivasertib's performance in acquired resistance models, supported by experimental data, detailed methodologies, and visualizations of the key signaling pathways and workflows.

Mechanisms of Acquired Resistance to Capivasertib

Acquired resistance to Capivasertib predominantly involves the reactivation of the PI3K/AKT/mTOR signaling pathway, allowing cancer cells to bypass AKT inhibition.[2][3] Key mechanisms identified in preclinical models include:

  • Increased Cap-Dependent Protein Synthesis: A primary resistance mechanism is the increased cap-dependent protein synthesis, which is mediated through the reduced activity of the translational repressor 4EBP1.[2]

  • Reactivation of mTORC1 Signaling: Despite the continued inhibition of AKT, resistant cells can reactivate mTORC1 signaling, a key downstream effector of the pathway.

  • Upregulation of Estrogen Receptor (ER) Signaling: In ER-positive breast cancer models, the upregulation of ER signaling has been identified as a significant mechanism of acquired resistance to Capivasertib.

  • Cross-Resistance: Isogenic Capivasertib-resistant cell lines have demonstrated cross-resistance to other ATP-competitive and allosteric AKT inhibitors, as well as mTORC inhibitors.

Performance of Capivasertib in Acquired Resistance Models: A Quantitative Comparison

The following tables summarize the quantitative data on the efficacy of Capivasertib and its combinations in acquired resistance models.

Table 1: In Vitro Efficacy of Capivasertib and Combination Therapies in Acquired Resistance Models

Cell LineCancer TypeResistance ModelTreatmentFold Resistance/EffectReference
A2780 254R-BOvarian CarcinomaCapivasertib-resistant subcloneCapivasertibCross-resistance to allosteric and multiple ATP-competitive AKT inhibitors
A2780 254R-BOvarian CarcinomaCapivasertib-resistant subcloneOverexpression of 4EBP16-11 fold reduction in Capivasertib resistance
CAMA1 (ER+)Breast CancerAKT1 E17K mutant, Capivasertib-resistantFulvestrantSynergistic agent with Capivasertib
CAMA1 (ER+)Breast CancerAKT1 E17K mutant, Capivasertib-resistantmTOR inhibitionRe-sensitizes cells to Capivasertib
T47D and MCF7Breast CancerPalbociclib-resistantCapivasertib + FulvestrantEffective in reducing tumor cell function despite resistance

Table 2: Clinical Efficacy of Capivasertib in Patients with Resistant Advanced Breast Cancer

Clinical TrialPatient PopulationTreatmentMedian Progression-Free Survival (PFS)Overall Survival (OS)Reference
FAKTION (Phase II)Postmenopausal women with ER-positive, advanced breast cancer resistant to aromatase inhibitorsCapivasertib + Fulvestrant10.3 months29.3 months
FAKTION (Phase II)Postmenopausal women with ER-positive, advanced breast cancer resistant to aromatase inhibitorsPlacebo + Fulvestrant4.8 months23.4 months
NCI-MATCH (Subprotocol EAY131-Y)Patients with refractory AKT1 E17K-mutated tumorsCapivasertib5.5 months14.5 months

Comparison with Alternative AKT Inhibitors

Direct quantitative comparisons of Capivasertib with other AKT inhibitors in isogenic acquired resistance models are limited in the public domain. However, based on their mechanisms and clinical development, some comparisons can be drawn.

Ipatasertib (GDC-0068): Like Capivasertib, Ipatasertib is an ATP-competitive pan-AKT inhibitor. Both have been extensively tested in clinical trials for breast and prostate cancer. While both have shown efficacy, the benefit of Ipatasertib in some studies appeared to be more confined to tumors with PTEN loss.

Afuresertib (GSK2110183): Another pan-AKT inhibitor, Afuresertib has shown preclinical activity in a range of cancer cell lines. However, the clinical development of Capivasertib is more advanced, with FDA approval for specific breast cancer indications.

Experimental Protocols

Generation of Capivasertib-Resistant Cell Lines

This protocol describes a general method for developing Capivasertib-resistant cancer cell lines based on continuous drug exposure.

  • Determine the initial IC50 of Capivasertib: Culture the parental cancer cell line (e.g., A2780 ovarian cancer or MCF7 breast cancer cells) and determine the half-maximal inhibitory concentration (IC50) of Capivasertib using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial Drug Exposure: Culture the parental cells in a medium containing Capivasertib at a concentration equal to the IC50.

  • Dose Escalation: Once the cells resume proliferation and reach approximately 80% confluency, passage them and increase the concentration of Capivasertib in the culture medium by 1.5- to 2-fold.

  • Repeat Dose Escalation: Repeat the dose escalation process for several months. The cells that continue to proliferate in the presence of increasing concentrations of the drug are selected.

  • Characterization of Resistant Cells: After a stable resistant cell line is established (typically proliferating in a concentration of Capivasertib that is at least 10-fold higher than the initial IC50), characterize the resistant phenotype. This includes:

    • Determining the new IC50 of Capivasertib in the resistant cell line and comparing it to the parental line to calculate the fold resistance.

    • Assessing cross-resistance to other AKT and mTOR inhibitors.

    • Analyzing the underlying molecular mechanisms of resistance through techniques such as Western blotting (for protein expression and phosphorylation), RNA sequencing, and phosphoproteomics.

In Vivo Xenograft Studies
  • Cell Implantation: Implant parental and Capivasertib-resistant cancer cells subcutaneously into the flanks of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer Capivasertib (and/or combination agents) or vehicle control orally according to the desired dosing schedule (e.g., 4 days on, 3 days off).

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

  • Endpoint Analysis: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting) to assess target engagement and mechanisms of resistance.

Visualizing the Molecular Landscape

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in Capivasertib action and resistance, as well as a typical experimental workflow for assessing its long-term efficacy.

cluster_0 PI3K/AKT/mTOR Signaling Pathway cluster_1 Capivasertib Action & Resistance RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K S6K mTORC1->S6K _4EBP1 4EBP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E eIF4E _4EBP1->eIF4E eIF4E->Proliferation Capivasertib This compound Capivasertib->AKT Resistance Acquired Resistance (e.g., reduced 4EBP1) Resistance->mTORC1 bypasses AKT inhibition cluster_workflow Experimental Workflow for Assessing Acquired Resistance Start Parental Cancer Cell Line IC50 Determine IC50 of Capivasertib Start->IC50 Exposure Continuous Exposure to Capivasertib (Dose Escalation) IC50->Exposure ResistantLine Establish Capivasertib- Resistant Cell Line Exposure->ResistantLine InVitro In Vitro Characterization (IC50, Western Blot, etc.) ResistantLine->InVitro InVivo In Vivo Xenograft Model ResistantLine->InVivo Combination Test Combination Therapies InVitro->Combination InVivo->Combination Analysis Data Analysis & Mechanism Identification Combination->Analysis

References

Safety Operating Guide

Safe Disposal and Handling of (R)-Capivasertib in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for the handling and disposal of (R)-Capivasertib in a research laboratory setting. It is not a substitute for a formal safety assessment and the specific protocols established by your institution's Environmental Health and Safety (EHS) department. Always consult the Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

This compound is a potent kinase inhibitor and should be handled with care to minimize exposure to laboratory personnel and the environment. Proper disposal is a critical component of laboratory safety and regulatory compliance.

Hazardous Waste Classification

As an antineoplastic agent, this compound and all materials that come into contact with it are considered hazardous pharmaceutical waste.[1][2] This waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] A core requirement of RCRA is the prohibition of disposing of hazardous pharmaceutical waste by flushing it down a sink or toilet (sewering).[1]

Proper Disposal Procedures

The proper disposal of this compound waste involves a systematic approach of segregation, containment, and labeling at the point of generation.

Step 1: Waste Segregation

Properly segregate waste contaminated with this compound into two main categories: trace chemotherapy waste and bulk chemotherapy waste.[3]

  • Trace Chemotherapy Waste: This category includes items with less than 3% of the original drug remaining by weight, such as "RCRA empty" containers, gloves, gowns, and other disposable personal protective equipment (PPE).

  • Bulk Chemotherapy Waste: This includes any amount of the drug that is more than 3% of the original quantity. Examples include unused or expired this compound, partially full vials or syringes, and materials used to clean up spills.

Step 2: Containment

Use designated, color-coded containers for each waste stream to prevent cross-contamination.

  • Trace Chemotherapy Waste:

    • Non-sharps: Place in a yellow chemotherapy waste container or a thick, leak-proof plastic bag clearly labeled as "Trace Chemotherapy Waste."

    • Sharps: Needles, syringes, and other sharps contaminated with trace amounts of this compound must be placed in a designated yellow sharps container labeled "Chemo Sharps."

  • Bulk Chemotherapy Waste:

    • Place in a black hazardous waste container. These containers are specifically for hazardous pharmaceutical waste and will be incinerated at a licensed facility.

Step 3: Labeling and Storage

Properly label all waste containers with their contents and associated hazards.

  • All containers must be clearly labeled as "Hazardous Drug Waste" or "Chemotherapy Waste."

  • Store sealed waste containers in a secure, designated area away from general lab traffic while awaiting pickup by your institution's EHS personnel.

Step 4: Decontamination of Work Surfaces

Decontaminate all surfaces and equipment that may have come into contact with this compound. A general procedure for decontaminating surfaces is as follows:

  • Initial Cleaning: Using a low-lint wipe moistened with a detergent solution, wipe the entire surface in one direction.

  • Rinsing: With a new wipe moistened with sterile water, rinse the surface to remove any detergent residue.

  • Final Decontamination: Use a fresh wipe saturated with 70% isopropyl alcohol to wipe down the surface.

  • Dispose of all cleaning materials as trace chemotherapy waste.

Safety and Handling Summary

The following table summarizes key safety and handling information for this compound.

CategoryRecommendations
Personal Protective Equipment (PPE) - Solid Form: Wear a lab coat, double gloves, and safety glasses. - Solutions/Aerosols: Work in a chemical fume hood or biological safety cabinet. Wear a lab coat, double gloves, and safety glasses.
Storage Store in a cool, dry, well-ventilated area away from incompatible materials.
Spill Management - Evacuate the area and prevent others from entering. - Wear appropriate PPE, including respiratory protection if necessary. - Absorb liquids with an inert material and collect all contaminated materials in a sealed container for disposal as bulk chemotherapy waste.
First Aid: Eyes Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
First Aid: Skin Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
First Aid: Ingestion Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.
First Aid: Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Experimental Workflow and Diagrams

Workflow for Segregation and Disposal of this compound Waste

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from laboratory activities involving this compound.

cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Waste Streams cluster_3 Containment cluster_4 Final Disposal start Waste Generated from This compound Experiment is_bulk Is it bulk waste? (e.g., unused drug, >3% residual) start->is_bulk bulk_waste Bulk Chemotherapy Waste is_bulk->bulk_waste Yes trace_waste Trace Chemotherapy Waste is_bulk->trace_waste No black_bin Place in Black Hazardous Waste Container bulk_waste->black_bin is_sharp Is it a sharp? trace_waste->is_sharp pickup Store Securely for EHS Pickup black_bin->pickup yellow_sharps Place in Yellow 'Chemo Sharps' Container is_sharp->yellow_sharps Yes yellow_bag Place in Yellow Trace Chemo Waste Bag/Bin is_sharp->yellow_bag No yellow_sharps->pickup yellow_bag->pickup

References

Personal protective equipment for handling (R)-Capivasertib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory personnel handling (R)-Capivasertib. Adherence to these procedures is vital for minimizing exposure risk and ensuring a safe research environment.

This compound is a potent pharmaceutical compound that requires careful handling to prevent accidental exposure. The primary hazards associated with this compound include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation[1].

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. The selection of appropriate PPE is the first line of defense in minimizing exposure.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles with Side-Shields or Face ShieldEssential to prevent eye contact with the compound. A face shield offers additional protection against splashes[1].
Hand Protection Nitrile Gloves (Double Gloving Recommended)Wear two pairs of nitrile gloves for enhanced protection. The outer glove should be changed immediately if contaminated[2].
Body Protection Impervious Clothing / Disposable CoverallsA dedicated lab coat or disposable coveralls should be worn to protect skin and personal clothing from contamination[1][2].
Respiratory Protection Suitable RespiratorA respirator is necessary, particularly when handling the compound as a powder or when there is a risk of aerosol generation. Options range from N95 masks for low-risk activities to Powered Air-Purifying Respirators (PAPRs) for high-risk operations.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and compliance.

Handling Protocol:

  • Preparation: Work in a well-ventilated area, such as a chemical fume hood. Ensure all necessary PPE is readily available and inspected for integrity before use.

  • During Handling: Avoid breathing any dust, fumes, or vapors. Do not eat, drink, or smoke in the handling area.

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling. Decontaminate all work surfaces and equipment.

Spill Management: In case of a spill, evacuate the immediate area. Use appropriate absorbent material for liquids and carefully collect solids. All spill cleanup materials should be treated as hazardous waste and disposed of accordingly.

Disposal Plan: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste. Do not dispose of down the drain or in regular trash. Drug take-back programs, if available, are a safe disposal option.

Experimental Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound risk_assessment Assess Risk of Exposure (e.g., quantity, duration, aerosolization potential) start->risk_assessment low_risk Low Risk (e.g., small quantities, non-aerosolizing) risk_assessment->low_risk Low high_risk High Risk (e.g., large quantities, potential for aerosolization) risk_assessment->high_risk High base_ppe Standard PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat/Coveralls low_risk->base_ppe enhanced_ppe Enhanced PPE: - Standard PPE plus: - Respirator (e.g., N95 or higher) - Face Shield high_risk->enhanced_ppe proceed Proceed with Experiment base_ppe->proceed highest_ppe Highest Protection: - Powered Air-Purifying Respirator (PAPR) - Full Body Suit enhanced_ppe->highest_ppe Very High Risk enhanced_ppe->proceed highest_ppe->proceed

Caption: PPE Selection Workflow for this compound Handling.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。